Product packaging for L-Leucinol(Cat. No.:CAS No. 7533-40-6)

L-Leucinol

Cat. No.: B1674794
CAS No.: 7533-40-6
M. Wt: 117.19 g/mol
InChI Key: VPSSPAXIFBTOHY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L(+)-Leucinol is an amino alcohol.
RN given for (L)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B1674794 L-Leucinol CAS No. 7533-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSSPAXIFBTOHY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032725
Record name (S)-2-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7533-40-6
Record name L-Leucinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7533-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007533406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-amino-4-methylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-Leucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucinol, systematically known as (2S)-2-amino-4-methylpentan-1-ol, is a chiral amino alcohol derived from the reduction of the essential amino acid L-leucine.[1] Its structure, featuring both a primary amine and a hydroxyl group, makes it a versatile and valuable building block in organic and medicinal chemistry.[1][2] this compound is widely utilized as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective production of complex molecules.[1][3] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and peptide mimetics.[1][3][4] Furthermore, this compound has been identified as a potent inhibitor of leucine aminopeptidase, highlighting its potential in biochemical and pharmacological research.[5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Data of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and development work.

PropertyValueReferences
CAS Number 7533-40-6[2][3][5][6][7][8][9][10][11][12][13]
Molecular Formula C₆H₁₅NO[2][3][8][9][10][12][13]
Molecular Weight 117.19 g/mol [2][5][9][10][12][14]
Appearance White to off-white crystalline solid; Colorless to light yellow viscous liquid/oil[1][2][3][4][6][7][12][13]
Melting Point 56 - 70 °C[1][4][6][7][9]
Boiling Point 198 - 210 °C[1][6][7][9][15]
Density 0.917 - 0.94 g/cm³[1][4][5][6][7][9]
Solubility Soluble in water, ethanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2][4][5][9]
Specific Optical Rotation ([α]D²⁰) +3° to +5° (c=9 in Ethanol)[3][6][9][12][16]
pKa 12.88 ± 0.10 (Predicted)[6][9]
Refractive Index (n²⁰/D) 1.4490 - 1.4530[1][6][7][9][12][15]
Flash Point 90 - 91 °C (195 °F)[1][6][15]

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is critical for the application of this compound in research and development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[9] The capillary method is a standard and widely used technique.[10][17]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, and a mortar and pestle.[9][14]

  • Procedure:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[17]

    • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 3 mm.[9]

    • Compact the sample at the bottom of the tube by tapping it gently or by dropping it through a long glass tube.[14]

    • Place the capillary tube into the heating block of the melting point apparatus.

    • For an unknown sample, perform a rapid heating run (10-20 °C/min) to determine an approximate melting range.[18]

    • Allow the apparatus to cool. For an accurate measurement, start heating again at a slow rate (approx. 2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[9][18]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.[19][20]

  • Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (Bunsen burner), and mineral oil.[19]

  • Procedure:

    • Fill the Thiele tube with mineral oil to a level above the side arm.

    • Add a small amount (approx. 0.5 mL) of this compound to the fusion tube.

    • Place the capillary tube into the fusion tube with its open end submerged in the liquid.

    • Attach the fusion tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

    • Clamp the thermometer so that the bulb and sample are immersed in the oil within the Thiele tube.

    • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.[19]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Stop heating when a rapid and continuous stream of bubbles is observed.

    • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[19][21]

Density Determination (Buoyancy Method)

This method utilizes Archimedes' principle and is suitable for both solid and liquid forms of this compound.[12][22]

  • Apparatus: Analytical balance with a density kit (or a hook for under-balance weighing), beaker, and an auxiliary liquid of known density in which the sample is insoluble (e.g., a hydrocarbon for solid this compound).[12]

  • Procedure (for Solid Sample):

    • Weigh the solid this compound sample in the air (Mass_air).[12]

    • Place a beaker with the auxiliary liquid on the balance platform.

    • Immerse the solid sample completely in the auxiliary liquid, ensuring no air bubbles are trapped, and record its apparent mass (Mass_liquid).[12]

    • The density of the solid (ρ_solid) is calculated using the formula: ρ_solid = (Mass_air / (Mass_air - Mass_liquid)) * ρ_liquid where ρ_liquid is the known density of the auxiliary liquid.

Solubility Determination (Shake-Flask Method)

This is a traditional and reliable method for determining the equilibrium solubility of a compound.[23]

  • Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, filtration system (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of solid this compound to a series of flasks containing the desired solvent (e.g., water, ethanol).[23]

    • Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[23]

    • After equilibration, allow the flasks to stand to let the undissolved solid settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Immediately filter the sample.

    • Analyze the concentration of this compound in the filtrate using a pre-calibrated analytical method. This concentration represents the solubility.

Specific Optical Rotation Measurement (Polarimetry)

Optical rotation is a key property for chiral molecules like this compound, confirming its enantiomeric identity.[24]

  • Apparatus: Polarimeter, a specific light source (typically a sodium D-line lamp, 589 nm), a polarimeter cell of a known path length (e.g., 1 dm), and volumetric flasks.[24][25]

  • Procedure:

    • Prepare a solution of this compound of a known concentration (c) in a specified solvent (e.g., 9 g in 100 mL of ethanol).[3][26]

    • Calibrate the polarimeter by filling the cell with the pure solvent and setting the reading to zero.[25]

    • Rinse and fill the polarimeter cell with the prepared this compound solution, ensuring no air bubbles are present.[27]

    • Place the cell in the polarimeter and measure the angle of optical rotation (α). Take multiple readings for accuracy.[25][27]

    • The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length in decimeters (dm), and c is the concentration in g/mL.[28]

Characterization Workflow

The logical progression for the physicochemical characterization of a new batch of this compound is essential for quality control and research consistency. The following diagram illustrates a standard workflow.

G Physicochemical Characterization Workflow for this compound cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Core Physical Properties cluster_3 Solution & Safety Properties cluster_4 Final Analysis A Sample Acquisition (this compound) B Visual Inspection (Appearance, Color, Form) A->B C Melting Point Determination B->C D Optical Rotation (Polarimetry) B->D E Boiling Point Determination C->E F Density Measurement C->F H Solubility Screening (Various Solvents) D->H J Flash Point Measurement E->J G Refractive Index F->G K Data Compilation & Comparison to Standards G->K I pKa Determination H->I I->K J->K

References

L-Leucinol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 7533-40-6

Molecular Formula: C₆H₁₅NO

This technical guide provides an in-depth overview of L-Leucinol, a chiral amino alcohol derived from the essential amino acid L-leucine. This compound serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from its role as a chiral auxiliary and its own inherent biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Core Chemical and Physical Properties

This compound, also known by its systematic IUPAC name (2S)-2-amino-4-methylpentan-1-ol, is a versatile organic compound with a well-defined stereochemistry that is crucial for its application in asymmetric synthesis.[1][2] It is typically a white crystalline solid or a colorless oil, soluble in water and various organic solvents.[1][3]

PropertyValueReference
CAS Number 7533-40-6[1][2][3][4]
Molecular Formula C₆H₁₅NO[1][2][3][4]
Molecular Weight 117.19 g/mol [5]
Appearance White crystalline solid or Colorless oil[1][3]
Boiling Point 198-200 °C at 768 mmHg[5]
Density 0.917 g/mL at 25 °C[5]
Optical Rotation [α]20/D +4° (c=9 in ethanol)[3][5]
SMILES CC(C)C--INVALID-LINK--CO[1][5]
InChI Key VPSSPAXIFBTOHY-LURJTMIESA-N[1][5]

Molecular Structure

The molecular structure of this compound is characterized by a chiral center at the second carbon, bearing an amino group, and a primary alcohol at the first carbon. The isobutyl group, derived from its parent amino acid L-leucine, constitutes the remainder of the carbon chain.

L_Leucinol_Structure cluster_backbone C1 HO-CH₂ C2 CH-NH₂ C1->C2 C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₃ C4->C5 C6 CH₃ C4->C6

Caption: Chemical structure of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block in the synthesis of a variety of biologically active molecules.[3] Its primary applications include:

  • Chiral Auxiliary: The stereocenter of this compound can be used to direct the stereochemical outcome of a chemical reaction, enabling the synthesis of enantiomerically pure compounds.[3]

  • Synthesis of Enzyme Inhibitors: It serves as a starting material for the synthesis of inhibitors for enzymes such as aminopeptidases and phospholipase A2.[5]

  • Pharmaceutical Intermediates: this compound is a precursor in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs).[3]

Biological Activity and Signaling Pathways

While this compound itself exhibits some biological activities, including potential antimicrobial properties, its primary role in biological systems is often as an inhibitor of specific enzymes.[1]

Inhibition of Leucine Aminopeptidase

This compound is a known potent inhibitor of leucine aminopeptidase. This enzyme is involved in the cleavage of N-terminal leucine residues from proteins and peptides. Inhibition of this enzyme can have various physiological effects and is a target for therapeutic intervention.

Relationship to mTOR Signaling Pathway

The parent amino acid of this compound, L-leucine, is a well-established activator of the mammalian target of rapamycin (mTOR) signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and metabolism. While direct studies on this compound's effect on the mTOR pathway are less common, its structural similarity to L-leucine suggests a potential for interaction with the cellular machinery that senses amino acid availability. The activation of mTOR by leucine leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, promoting protein synthesis.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis promotes (upon phosphorylation)

Caption: Simplified mTOR signaling pathway activated by L-leucine.

Experimental Protocols

General Protocol for Aminopeptidase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on aminopeptidase activity using a chromogenic or fluorogenic substrate.

Materials:

  • Purified aminopeptidase

  • This compound (inhibitor)

  • Chromogenic/fluorogenic substrate (e.g., L-leucine-p-nitroanilide or Leu-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the this compound stock solution to the wells.

  • Add the aminopeptidase enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate solution to each well.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Assay_Workflow Start Start Prep Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrate) Start->Prep Incubate Incubate Enzyme with Inhibitor Prep->Incubate React Add Substrate to Initiate Reaction Incubate->React Measure Measure Absorbance/ Fluorescence React->Measure Analyze Analyze Data (Calculate IC₅₀) Measure->Analyze End End Analyze->End

References

Spectroscopic Profile of L-Leucinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the spectroscopic data for L-Leucinol ((2S)-2-amino-4-methylpentan-1-ol), a chiral amino alcohol derived from L-leucine. It is a valuable building block in synthetic organic chemistry, particularly for the synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and spectroscopic properties of this compound (MW: 117.19 g/mol ) are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Coupling Constant (J) Hz
~3.54 dd 1H H-1a (-CHₐHₙ-OH) J = 10.4, 3.8 Hz
~3.24 dd 1H H-1b (-CHₐHₙ-OH) J = 10.4, 7.6 Hz
~2.90 m 1H H-2 (-CH -NH₂) -
~2.52 br s 3H -NH ₂, -OH -
~1.67 m 1H H-4 (-CH -(CH₃)₂) J = 6.5, 6.3 Hz
~1.18 t 2H H-3 (-CH ₂-) -
~0.93 d 3H H-5a (-CH(CH ₃)₂) J = 6.5 Hz

| ~0.90 | d | 3H | H-5b (-CH(CH ₃)₂) | J = 6.3 Hz |

Data sourced from ChemicalBook.[1]

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Solvent: Chloroform-d (CDCl₃)

Predicted Chemical Shift (δ) ppm Assignment
65 - 70 C-1 (-CH₂OH)
55 - 60 C-2 (-CH-NH₂)
40 - 45 C-3 (-CH₂-)
24 - 28 C-4 (-CH-(CH₃)₂)

| 21 - 24 | C-5 (-CH(CH₃)₂) |

Note: These are estimated chemical shifts based on typical values for similar functional groups. Experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Bond Vibration Functional Group
3550 - 3200 Strong, Broad O-H stretch Alcohol (H-bonded)
3500 - 3300 Medium N-H stretch Primary Amine
2960 - 2850 Strong C-H stretch Alkyl (sp³ C-H)
1650 - 1580 Medium N-H bend Primary Amine
1470 - 1430 Medium C-H bend CH₂, CH₃
1385 - 1365 Medium C-H bend Isopropyl gem-dimethyl

| 1260 - 1050 | Strong | C-O stretch | Primary Alcohol |

Note: These are representative frequency ranges. The exact peak positions can vary based on the sample preparation method and physical state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI)

m/z Relative Intensity Assignment
117 Low [M]⁺ (Molecular Ion)
86 High [M - CH₂OH]⁺
44 High [CH₂=NH₂]⁺

| 30 | High | [CH₂=NH₂]⁺ |

Data sourced from PubChem and NIST WebBook.[2][3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer (~4 cm).

  • Instrument Setup (for a standard 400 MHz spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 5 ppm.

    • Use a standard single-pulse experiment.

    • Apply a 90° pulse with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.

    • Phase the spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (typically 128 to 1024 or more) due to the low natural abundance of ¹³C.

    • Process the FID, reference the CDCl₃ solvent peak to 77.16 ppm, and analyze the resulting spectrum.

IR Spectroscopy Protocol

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of this compound.

  • Sample Preparation (Thin Film Method):

    • Since this compound can be a low-melting solid or viscous liquid, the thin film method is appropriate.

    • Place a small drop of neat this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top and gently press to create a thin, uniform liquid film between the plates.

    • Alternatively, dissolve a few milligrams of the sample in a volatile solvent (e.g., dichloromethane), drop the solution onto a single salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrument Setup and Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Process the spectrum to show percent transmittance (%T) versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry Protocol

Objective: To obtain an Electron Ionization (EI) mass spectrum of this compound.

  • Sample Introduction:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

    • The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, an appropriate column (e.g., a polar capillary column) and temperature program must be selected to ensure proper elution of the analyte.

  • Ionization and Mass Analysis:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which may subsequently fragment.

    • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • An electron multiplier detects the separated ions, generating a signal proportional to their abundance.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak [M]⁺ to confirm the molecular weight.

    • Analyze the major fragment peaks to gain insight into the molecule's structure. Common fragmentation pathways for amino alcohols include the loss of the hydroxymethyl group (-CH₂OH) and cleavage alpha to the nitrogen atom.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound Sample Prep_NMR Dissolve in CDCl3 (+ TMS) Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat or Evaporated) Sample->Prep_IR Prep_MS Dilute in MeOH or MeCN Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer (Acquire Spectrum) Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI Ionization) Prep_MS->MS_Acq Analysis_NMR Process FID Reference Spectrum Assign Shifts & J NMR_Acq->Analysis_NMR Analysis_IR Identify Absorption Bands Assign Functional Groups IR_Acq->Analysis_IR Analysis_MS Identify M⁺ Peak Analyze Fragmentation MS_Acq->Analysis_MS Final_Report Comprehensive Spectroscopic Profile Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

Fig 1. Workflow for Spectroscopic Analysis of this compound.

References

L-Leucinol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of L-Leucinol in common laboratory solvents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where this compound is utilized as a key chiral building block.

Introduction to this compound

This compound, with the CAS number 7533-40-6, is a chiral amino alcohol derived from the reduction of the essential amino acid L-leucine.[1][2] It is a white to off-white crystalline solid or a colorless oil, recognized for its critical role in asymmetric synthesis.[1][3] Its utility as a chiral auxiliary and intermediate in the synthesis of pharmaceuticals and other bioactive molecules is well-established.[1][3] Understanding its solubility and stability is paramount for its effective use in various chemical processes, ensuring optimal reaction conditions and product purity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Appearance White to off-white crystalline solid or colorless oil
Melting Point 56-58 °C
Boiling Point 208-210 °C
Density 0.917 g/mL at 25 °C

Solubility of this compound

This compound is generally characterized as being soluble in water and a range of organic solvents, which is attributed to the presence of both a polar amino group and a hydroxyl group, as well as a nonpolar isobutyl group.[1] While precise quantitative solubility data is not extensively available in public literature, the following table summarizes the qualitative solubility of this compound in common solvents based on available chemical data sheets and empirical observations.

SolventQualitative Solubility
WaterSoluble
MethanolSoluble
EthanolSoluble
2-Propanol (Isopropanol)Soluble
AcetoneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
Ethyl AcetateSoluble
Tetrahydrofuran (THF)Likely Soluble
TolueneSparingly Soluble to Insoluble
HexaneInsoluble

Note: "Soluble" indicates that a significant amount of this compound can be dissolved. "Sparingly Soluble" suggests that only a small amount will dissolve. "Insoluble" indicates negligible dissolution. For precise applications, it is highly recommended to determine the quantitative solubility experimentally under the specific conditions of temperature and pressure required.

Stability of this compound

The stability of this compound is a critical factor in its storage and handling, as well as in its use in chemical reactions. It is a hygroscopic compound and should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[4]

Incompatible Substances: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to decomposition.

Thermal Decomposition: When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.

Chiral Stability: As a chiral molecule, the stereochemical integrity of this compound is crucial for its applications in asymmetric synthesis. Stability studies should not only focus on chemical degradation but also on the potential for racemization. Enantiomeric purity should be monitored over time and under various stress conditions.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the quantitative solubility and assessing the stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol outlines a standard method for determining the solubility of this compound in a given solvent at a specific temperature.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Equilibrate solvent to the desired temperature B Prepare a saturated solution of this compound by adding excess solid to the solvent A->B C Stir the mixture vigorously for a defined period (e.g., 24-48 hours) to ensure equilibrium B->C D Allow the solution to settle, permitting undissolved solid to sediment C->D E Carefully withdraw a known volume of the clear supernatant D->E F Dilute the aliquot with a suitable solvent E->F G Analyze the concentration of this compound using a validated analytical method (e.g., HPLC, GC) F->G H Calculate the solubility (e.g., in g/100mL or mol/L) G->H

Caption: Workflow for determining the quantitative solubility of this compound.

Detailed Steps:

  • Temperature Control: Maintain the solvent at a constant, specified temperature using a water bath or a temperature-controlled shaker.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the temperature.

  • Quantification: The concentration of this compound in the supernatant is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, or Gas Chromatography (GC) after appropriate derivatization.

  • Calculation: The solubility is then calculated based on the measured concentration and the volume of the aliquot taken.

Protocol for Stability Assessment

This protocol describes a general procedure for evaluating the stability of this compound in a specific solvent under defined conditions (e.g., temperature, light exposure).

Stability_Assessment_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Analysis cluster_evaluation Evaluation A Prepare a solution of this compound of known concentration in the test solvent B Divide the solution into multiple aliquots in appropriate containers A->B C Store the aliquots under specified stress conditions (e.g., elevated temperature, light exposure, specific pH) B->C D At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week) C->D E Withdraw an aliquot for analysis D->E F Analyze the sample for the concentration of this compound (purity) using a stability-indicating HPLC method E->F G Analyze for the presence of degradation products F->G H Assess enantiomeric purity using a chiral HPLC method F->H J Plot the concentration of this compound vs. time to determine the degradation rate F->J I Analyze by NMR to identify potential degradation products G->I K Identify and quantify major degradation products G->K

Caption: Experimental workflow for assessing the stability of this compound.

Detailed Steps:

  • Preparation: Prepare a stock solution of this compound at a known concentration in the solvent of interest.

  • Stress Conditions: Aliquot the solution into several sealed vials and subject them to various stress conditions as outlined in ICH guidelines Q1A(R2), such as:

    • Thermal Stress: Elevated temperatures (e.g., 40 °C, 60 °C).

    • Photostability: Exposure to light (as per ICH Q1B).

    • pH Stress: Adjusting the pH of aqueous solutions to acidic and basic conditions (e.g., pH 2, pH 10).

    • Oxidative Stress: Addition of an oxidizing agent like hydrogen peroxide.

  • Time Points: At specified time intervals, a vial is removed from the stress condition for analysis.

  • Analytical Monitoring: A stability-indicating analytical method, typically HPLC, is crucial. This method must be able to separate the intact this compound from any potential degradation products.

    • Purity Analysis: The concentration of this compound is measured at each time point to determine the rate of degradation.

    • Degradant Profiling: The formation and growth of degradation product peaks are monitored.

    • Chiral Stability: A chiral HPLC method is employed to assess if any racemization to D-Leucinol has occurred.

    • Structural Elucidation: Techniques like LC-MS/MS and NMR spectroscopy can be used to identify the structure of significant degradation products.

Signaling Pathways and Degradation Mechanisms

Currently, there are no well-documented biological signaling pathways directly involving this compound, as it is primarily a synthetic building block. Its degradation in chemical systems is expected to proceed through pathways typical for amino alcohols, such as oxidation of the alcohol or amine functionalities, or reactions involving both groups.

The diagram below illustrates a logical relationship for a forced degradation study, which is a key component of stability testing.

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_outcomes Potential Outcomes A Acid Hydrolysis F Identification of Degradation Products A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photolytic Stress E->F G Elucidation of Degradation Pathways F->G H Development of Stability-Indicating Method G->H I Assessment of Intrinsic Stability G->I H->I

Caption: Logical flow of a forced degradation study for this compound.

Conclusion

This compound is a versatile chiral building block with favorable solubility in a wide range of common laboratory solvents. Its stability is generally good under standard storage conditions, but it is susceptible to degradation in the presence of strong acids, bases, and oxidizing agents. For critical applications, especially in pharmaceutical development, it is imperative to conduct thorough, quantitative solubility and stability studies under the specific conditions of intended use. The experimental protocols and workflows provided in this guide offer a solid foundation for designing and executing such studies.

References

The Advent of L-Leucinol in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries, temporary molecular partners that guide the stereochemical outcome of a reaction, have proven to be an invaluable tool in this endeavor. Among the pantheon of these chiral directors, L-Leucinol, a readily available amino alcohol derived from the natural amino acid L-leucine, has carved out a significant niche. This technical guide delves into the discovery and historical development of this compound as a chiral auxiliary, providing in-depth experimental protocols and quantitative data to illuminate its application in asymmetric synthesis.

From Chiral Oxazolines to Evans' Oxazolidinones: A Historical Perspective

The concept of using chiral auxiliaries to control the formation of new stereocenters gained significant traction in the 1970s. A pivotal moment in this field was the work of Meyers and his colleagues in 1976, who demonstrated the use of chiral oxazolines, derived from amino alcohols, for the asymmetric alkylation of ketones. While this work did not specifically employ this compound, it laid the conceptual groundwork for using amino alcohol-derived heterocycles to create a chiral environment that could effectively bias the approach of an electrophile to an enolate.

The true breakthrough for this compound-derived auxiliaries, however, came with the seminal work of David A. Evans and his research group in 1981.[1][2] They introduced a new class of highly effective chiral auxiliaries: the oxazolidinones . These auxiliaries, readily prepared from α-amino acids and their corresponding amino alcohols, offered unprecedented levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably the aldol reaction.[1][2] The robustness, predictability, and high diastereoselectivity of the Evans oxazolidinone auxiliaries quickly led to their widespread adoption in the synthetic community.

The general principle behind the use of these auxiliaries involves the temporary attachment of the chiral oxazolidinone to a carboxylic acid derivative, forming an N-acyl oxazolidinone. The chiral environment provided by the substituent on the oxazolidinone (in the case of this compound, an isobutyl group) directs the formation of a specific enolate geometry and shields one of the enolate faces, leading to a highly diastereoselective reaction with an electrophile.

This compound-Derived Oxazolidinone: Synthesis and Application

The oxazolidinone derived from this compound, specifically (S)-4-isopropyloxazolidin-2-one , has become a workhorse in asymmetric synthesis due to its excellent stereodirecting ability and the commercial availability of its precursor, this compound.

Synthesis of (S)-4-Isopropyloxazolidin-2-one

The preparation of this chiral auxiliary is a straightforward process, typically involving the reaction of this compound with a carbonate source.

Experimental Protocol: Synthesis of (S)-4-Isopropyloxazolidin-2-one

  • Materials: this compound, diethyl carbonate, potassium carbonate (anhydrous), toluene.

  • Procedure:

    • A solution of this compound (1.0 eq) and diethyl carbonate (1.5 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser.

    • Anhydrous potassium carbonate (0.1 eq) is added to the mixture.

    • The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-4-isopropyloxazolidin-2-one as a white crystalline solid.

Asymmetric Aldol Reaction: A Case Study

The Evans asymmetric aldol reaction is a classic example of the power of this compound-derived oxazolidinones. The reaction between an N-acyl oxazolidinone and an aldehyde proceeds with high diastereoselectivity to generate syn-aldol adducts.

Experimental Protocol: Asymmetric Aldol Reaction of an N-Propionyl Oxazolidinone with Isobutyraldehyde

  • Materials: (S)-4-isopropyloxazolidin-2-one, propionyl chloride, n-butyllithium (n-BuLi) in hexanes, di-n-butylboron triflate (Bu₂BOTf), triethylamine (TEA), isobutyraldehyde, tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Acylation: To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C is added n-BuLi (1.05 eq) dropwise. The mixture is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product, N-propionyl-(S)-4-isopropyloxazolidin-2-one, is extracted with diethyl ether. The organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

    • Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at 0 °C is added Bu₂BOTf (1.1 eq) followed by the dropwise addition of TEA (1.2 eq). The mixture is stirred for 30 minutes at 0 °C. The reaction is then cooled to -78 °C, and isobutyraldehyde (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

    • Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is diluted with diethyl ether and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the syn-aldol adduct.

Quantitative Data for Asymmetric Aldol Reaction

The following table summarizes typical quantitative data for the asymmetric aldol reaction using an this compound-derived oxazolidinone.

ElectrophileDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:185-95
Benzaldehyde>98:280-90
Acetaldehyde>95:575-85

Removal of the Chiral Auxiliary

A crucial step in the synthetic sequence is the mild and efficient removal of the chiral auxiliary to unveil the desired chiral product and, ideally, recover the auxiliary for reuse. Several methods have been developed for this purpose.

Experimental Protocol: Reductive Cleavage to the Chiral Aldehyde

  • Materials: The aldol adduct, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, saturated aqueous sodium sulfate solution.

  • Procedure:

    • To a solution of the aldol adduct (1.0 eq) in anhydrous diethyl ether at -78 °C is added a solution of LiAlH₄ (1.5 eq) in diethyl ether dropwise.

    • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.

    • The reaction is carefully quenched by the dropwise addition of saturated aqueous sodium sulfate solution.

    • The resulting slurry is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

    • The crude product, the corresponding chiral aldehyde, and the recovered this compound auxiliary can be separated by column chromatography.

Logical Workflow for Asymmetric Synthesis using this compound Auxiliary

The following diagram illustrates the general workflow for utilizing an this compound-derived chiral auxiliary in asymmetric synthesis.

Asymmetric_Synthesis_Workflow Start This compound Auxiliary (S)-4-Isopropyloxazolidin-2-one Start->Auxiliary Synthesis Acylation N-Acylation Auxiliary->Acylation Enolate Enolate Formation Acylation->Enolate Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Enolate->Reaction Product_Aux Product-Auxiliary Adduct Reaction->Product_Aux Cleavage Auxiliary Cleavage Product_Aux->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Stereochemical_Induction cluster_TS Chelated Zimmerman-Traxler-like Transition State cluster_Auxiliary Chiral Auxiliary Influence Enolate N-Acyl Oxazolidinone Enolate Z-Enolate Geometry Boron Bu₂B Enolate:f0->Boron Aldehyde Aldehyde Coordinated to Boron Aldehyde:f1->Boron Isobutyl Isobutyl Group (from this compound) Steric_Hindrance Steric Hindrance Steric_Hindrance->Aldehyde:f0 Blocks 'top' face attack

References

An In-depth Technical Guide to the Applications of L-Leucinol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucinol, a chiral amino alcohol derived from the naturally occurring amino acid L-leucine, serves as a versatile and valuable building block in modern organic synthesis. Its inherent chirality and bifunctional nature make it a powerful tool for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the core applications of this compound, focusing on its use as a chiral auxiliary and as a precursor for chiral ligands in asymmetric catalysis. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its practical application in the laboratory.

This compound as a Chiral Auxiliary: The (S)-4-Isobutyl-2-oxazolidinone Scaffold

One of the most powerful applications of this compound is its conversion into the chiral auxiliary, (S)-4-isobutyl-2-oxazolidinone. This heterocyclic scaffold, analogous to the well-known Evans auxiliaries, allows for highly diastereoselective carbon-carbon bond formation at the α-position of an attached acyl group. The bulky isobutyl group effectively shields one face of the enolate, directing incoming electrophiles to the opposite side.

Synthesis of (S)-4-Isobutyl-2-oxazolidinone from this compound

The synthesis of the chiral auxiliary is a straightforward two-step process involving the reduction of L-leucine to this compound, followed by cyclization. A reliable method involves the use of diethyl carbonate for the cyclization step, avoiding hazardous reagents like phosgene.

Experimental Protocol: Synthesis of (S)-4-Isobutyl-2-oxazolidinone

  • Step 1: Reduction of L-Leucine to this compound (Representative Procedure)

    • To a suspension of L-leucine in an appropriate solvent (e.g., THF), a reducing agent such as borane-dimethyl sulfide complex (BMS) or lithium aluminum hydride (LAH) is added carefully at a controlled temperature (e.g., 0 °C to reflux).

    • The reaction is monitored for completion by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched, and the product is worked up using standard aqueous procedures to yield this compound.

  • Step 2: Cyclization to (S)-4-Isobutyl-2-oxazolidinone

    • A mixture of this compound and diethyl carbonate in the presence of a base (e.g., potassium carbonate) is heated.

    • The reaction proceeds with the distillation of ethanol.

    • After cooling, the product is purified by recrystallization or chromatography. A patent describes a method yielding the product in high purity and yield (91% yield, >99.5% ee).

G cluster_0 Synthesis of (S)-4-Isobutyl-2-oxazolidinone L-Leucine L-Leucine This compound This compound L-Leucine->this compound Reduction (e.g., BMS or LAH) (S)-4-Isobutyl-2-oxazolidinone (S)-4-Isobutyl-2-oxazolidinone This compound->(S)-4-Isobutyl-2-oxazolidinone Cyclization (Diethyl Carbonate, K2CO3)

Caption: Synthesis of the chiral auxiliary from L-Leucine.

Diastereoselective Alkylation

The N-acylated (S)-4-isobutyl-2-oxazolidinone is a powerful tool for asymmetric alkylation. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), forms a rigid Z-enolate, which then reacts with electrophiles with high diastereoselectivity.

Experimental Protocol: Diastereoselective Alkylation of N-Propanoyl-(S)-4-isobutyl-2-oxazolidinone

  • Step 1: N-Acylation

    • To a solution of (S)-4-isobutyl-2-oxazolidinone in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong base (e.g., n-butyllithium) is added.

    • Propanoyl chloride is then added to the resulting lithium salt.

    • The reaction is quenched, and the N-propanoyl derivative is purified. Yields are typically high (e.g., 89% for the analogous isopropyl derivative).

  • Step 2: Alkylation with Benzyl Bromide

    • The N-propanoyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C.

    • A solution of LDA or NaHMDS is added slowly to form the Z-enolate.

    • Benzyl bromide is then added, and the reaction is stirred at low temperature until completion.

    • Work-up and purification by chromatography yield the alkylated product. High diastereoselectivity is expected, often exceeding 99% de for similar systems.

  • Step 3: Cleavage of the Chiral Auxiliary

    • The alkylated product can be hydrolyzed (e.g., with LiOH/H₂O₂), reduced (e.g., with LiAlH₄), or converted to other functional groups to cleave the chiral auxiliary, which can often be recovered and reused.

G cluster_1 Diastereoselective Alkylation Workflow N-Propanoyl-(S)-4-isobutyl-2-oxazolidinone N-Propanoyl-(S)-4-isobutyl-2-oxazolidinone Z-Enolate Z-Enolate N-Propanoyl-(S)-4-isobutyl-2-oxazolidinone->Z-Enolate Deprotonation (LDA or NaHMDS, -78 °C) Alkylated Product Alkylated Product Z-Enolate->Alkylated Product Electrophilic Attack (Benzyl Bromide) Chiral Carboxylic Acid\n+ Recovered Auxiliary Chiral Carboxylic Acid + Recovered Auxiliary Alkylated Product->Chiral Carboxylic Acid\n+ Recovered Auxiliary Cleavage (e.g., LiOH/H2O2)

Caption: Workflow for diastereoselective alkylation.

Table 1: Representative Data for Diastereoselective Alkylation

Acyl Group Electrophile Base Diastereomeric Ratio (d.r.) Reference System
Propanoyl Allyl Iodide NaHMDS >99:1 (S)-4-benzyl-2-oxazolidinone
Propanoyl Benzyl Bromide LDA >95:5 Evans Auxiliaries (General)

| Acetyl | Methyl Iodide | LDA | 94:6 | Menthyl ester of proline |

Note: Data for closely related systems are provided as representative examples of the high diastereoselectivity achievable.

Asymmetric Aldol Reactions

The chiral oxazolidinone auxiliary also directs stereoselective aldol reactions. The formation of a boron or titanium enolate, followed by reaction with an aldehyde, typically proceeds with high diastereoselectivity to afford the syn-aldol product.

Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

  • Step 1: N-Acetylation

    • (S)-4-Isobutyl-2-oxazolidinone is N-acetylated using a standard procedure, for example, with n-butyllithium and acetyl chloride.

  • Step 2: Aldol Reaction

    • The N-acetyl derivative is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to -78 °C.

    • A Lewis acid, such as dibutylboron triflate (Bu₂BOTf), is added, followed by a tertiary amine base (e.g., diisopropylethylamine) to form the boron enolate.

    • Isobutyraldehyde is then added, and the reaction is stirred at low temperature.

    • The reaction is quenched (e.g., with a phosphate buffer) and worked up. The syn-aldol product is typically obtained with high diastereoselectivity. For a similar system, a diastereomeric ratio of 3:1 was reported.

N-Acetyl Oxazolidinone N-Acetyl Oxazolidinone Boron Enolate Boron Enolate N-Acetyl Oxazolidinone->Boron Enolate Bu2BOTf, DIPEA Aldol Adduct Aldol Adduct Boron Enolate->Aldol Adduct Isobutyraldehyde β-Hydroxy Acid β-Hydroxy Acid Aldol Adduct->β-Hydroxy Acid Cleavage

Caption: Key steps in the asymmetric aldol reaction.

Table 2: Representative Data for Asymmetric Aldol Reactions

N-Acyl Auxiliary Aldehyde Lewis Acid Diastereomeric Ratio (syn:anti) Reference System
N-Propionyl-(S)-4-benzyl-2-oxazolidinone Isobutyraldehyde Bu₂BOTf >99:1 Evans, 1981

| N-Acetyl-(S)-4-benzyl-2-oxazolidinone | 2-Benzyloxyacetaldehyde | TiCl₄ | 3:1 | Crimmins et al. |

This compound in the Synthesis of Chiral Ligands

This compound is a valuable precursor for a variety of chiral ligands used in asymmetric catalysis. The amino alcohol functionality allows for the straightforward synthesis of ligand classes such as oxazolines, which can be incorporated into privileged ligand scaffolds like phosphine-oxazolines (PHOX) and bis(oxazolines) (BOX).

Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic enantioselective addition of organozinc reagents to aldehydes is a powerful method for synthesizing chiral secondary alcohols. This compound can be converted into effective chiral ligands for this transformation.

Application Example: Ferrocenyl Amino Alcohol Ligand

Optically active ferrocenyl amino alcohols prepared from this compound have been shown to be highly effective catalysts for the addition of diethylzinc to benzaldehyde, affording 1-phenylpropanol with up to 95% enantiomeric excess (ee).

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

  • Step 1: Ligand Synthesis

    • This compound is reacted with a suitable ferrocene precursor (e.g., ferrocenecarboxaldehyde followed by reduction) to generate the chiral ferrocenyl amino alcohol ligand.

  • Step 2: Catalytic Addition

    • To a solution of the chiral ligand in an anhydrous solvent (e.g., toluene) at 0 °C, a solution of diethylzinc in hexane is added.

    • The mixture is stirred, and then benzaldehyde is added.

    • The reaction is stirred at a controlled temperature for several hours.

    • The reaction is quenched with aqueous acid (e.g., HCl), and the product is extracted.

    • Purification and analysis by chiral chromatography (GC or HPLC) determine the yield and enantiomeric excess.

cluster_0 Catalytic Cycle This compound This compound Chiral Ligand Chiral Ligand This compound->Chiral Ligand Synthesis Zinc-Ligand Complex Zinc-Ligand Complex Chiral Ligand->Zinc-Ligand Complex Et2Zn Transition State Transition State Zinc-Ligand Complex->Transition State Benzaldehyde Chiral Alcohol\n+ Regenerated Catalyst Chiral Alcohol + Regenerated Catalyst Transition State->Chiral Alcohol\n+ Regenerated Catalyst

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of L-Leucinol and its Derivatives

This document provides a comprehensive overview of the biological activities of this compound and its derivatives, focusing on their mechanisms of action, potential therapeutic applications, and the experimental methodologies used for their evaluation.

Introduction to this compound

This compound, with the CAS number 7533-40-6, is a chiral amino alcohol derived from the essential amino acid L-leucine.[1] Structurally, it is (2S)-2-amino-4-methyl-1-pentanol.[1] Its chemical structure features a hydroxyl group and an amino group, making it a versatile chiral building block in organic synthesis.[2] This unique structure allows for specific stereochemical interactions within biological systems, making it a compound of significant interest in medicinal chemistry, pharmacology, and drug development.[1][2] this compound serves as a precursor in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other bioactive molecules.[2][3]

Biological Activities of this compound

Enzyme Inhibition

This compound is a recognized inhibitor of metalloproteases, particularly leucine aminopeptidases.[1][4] These enzymes are involved in the final stages of protein degradation by cleaving N-terminal leucine residues from peptides and proteins.

  • Leucine Aminopeptidase Inhibition: this compound acts as a potent competitive inhibitor of leucine aminopeptidase.[4][5] For instance, its derivative, L-leucinthiol, synthesized from this compound, exhibits a strong competitive inhibition of microsomal aminopeptidase from porcine kidney.[5] this compound itself is reported as a competitive inhibitor of aminopeptidase with a Ki value of 17 µM.[6] This inhibitory action makes it a valuable tool for studying the function of these enzymes and a lead structure for developing more potent and specific inhibitors.

Modulation of Cellular Signaling Pathways

This compound, as an analog of L-leucine, can influence key cellular signaling pathways that regulate cell growth, proliferation, and metabolism. The most notable of these is the mTOR (mammalian target of rapamycin) signaling pathway.

  • mTOR Pathway Regulation: The mTOR pathway is a central regulator of protein synthesis. L-leucine is a primary activator of mTOR complex 1 (mTORC1), which in turn phosphorylates downstream targets like the 70-kDa ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein translation.[7][8][9] this compound has been shown to affect this pathway. Studies in rat adipocytes demonstrated that this compound can inhibit the amino acid-stimulated phosphorylation of 4E-BP1 and p70S6K, suggesting it interferes with the signaling cascade upstream of mTOR.[10][11]

mTOR_Signaling_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_output Cellular Response Leucine L-Leucine / Analogs mTORC1 mTORC1 Leucine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates BP1 4E-BP1 mTORC1->BP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) p70S6K->Protein_Synthesis Promotes BP1->Protein_Synthesis Inhibits

Figure 1: L-Leucine/Analog-Mediated mTORC1 Signaling Pathway.

Biological Activities of this compound Derivatives

The versatile scaffold of this compound allows for the synthesis of a wide array of derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

This compound itself has been noted for potential antimicrobial properties.[1] Furthermore, its derivatives, particularly peptides incorporating leucine or its analogs, have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogens, including multidrug-resistant bacteria.[12][13]

  • Peptide Derivatives: Leucine-rich antimicrobial peptides (AMPs) are known for their ability to disrupt bacterial membranes.[13] For example, KLW-f, a Leu/Lys-rich model peptide, showed high antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 µM against several bacterial strains, without significant cytotoxicity to human cells.[14] Another example, Feleucin-K3, a nonapeptide rich in leucine and lysine, and its analogs exhibit powerful antimicrobial activity, particularly against Pseudomonas aeruginosa.[12]

Anticancer Activity

Derivatives of this compound are being explored for their potential as anticancer agents. The strategy often involves incorporating the leucinol moiety into larger molecules or modifying L-leucine containing compounds to enhance cytotoxicity against cancer cells.

  • Cytotoxic Effects: Leucine supplementation has shown dose-dependent cytotoxic and apoptotic effects in hepatocellular carcinoma (HCC) cell lines by inhibiting the PI3K/AKT1/mTORC1 signaling pathway.[15] Novel 3-aminoisoquinolin-1(2H)-one derivatives have been evaluated for anticancer activity, with some showing potent growth inhibition against various cancer cell lines, including leukemia, breast cancer, and melanoma.[16] Additionally, ligustrazine-oleanolic acid derivatives conjugated with amino acids, including leucine, have displayed significant cytotoxicity against cancer cell lines like HepG2, HT-29, and Hela, with IC50 values below 3.5 µM.[17]

Anti-inflammatory Activity

Certain this compound derivatives have shown potential as anti-inflammatory agents.

  • Inhibition of Inflammatory Mediators: The Leu/Lys-rich peptide KLW-f, in addition to its antimicrobial properties, significantly inhibited lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in mouse macrophage RAW264.7 cells, indicating potent anti-inflammatory activity.[14]

Quantitative Data Summary

Table 1: Enzyme Inhibition by this compound and Derivatives
CompoundTarget EnzymeInhibition TypeKi / IC50Source OrganismReference
This compoundAminopeptidaseCompetitiveKi = 17 µMNot Specified[6]
L-LeucinthiolMicrosomal AminopeptidaseCompetitiveKi = 2.2 x 10-8 MPorcine Kidney[5]
BestatinLeucine AminopeptidaseCompetitive-Leishmania donovani[18]
ActinoninLeucine AminopeptidaseCompetitive-Leishmania donovani[18]
Table 2: Antimicrobial Activity of L-Leucine Derivatives
CompoundTarget OrganismMIC (µM)Reference
KLW-f peptideVarious Bacteria0.5 - 2.0[14]
MelittinVarious Bacteria4 - 16[13]
Mel-LX3 (Melittin analog)Gram-positive & Gram-negative bacteriaSimilar to Melittin[13]
Table 3: Anticancer Activity of L-Leucine Derivatives
Compound ClassCell LineActivityIC50 (µM)Reference
Ligustrazine-oleanolic acid-amino acid conjugates (6a, 6g)HepG2, HT-29, Hela, BGC-823Cytotoxicity< 3.5[17]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12)NCI-60 PanelGrowth InhibitionlgGI50 = -5.18 (avg)[16]
Cisplatin-derived Pt(IV) complexes with kinase inhibitorsVarious Cancer CellsCytotoxicity, Anti-invasiveNot specified[19]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is the reduction of L-leucine or its esters.

Protocol:

  • L-leucine methyl ester hydrochloride is dissolved in a mixture of ethanol and water.

  • Sodium bicarbonate is added to neutralize the hydrochloride.

  • The mixture is cooled to approximately 5°C in an ice bath.

  • Sodium borohydride (NaBH₄) is added portion-wise, maintaining the reaction temperature below 15°C.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained overnight.

  • The mixture is then cooled, filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is diluted with ethyl acetate and extracted with an aqueous NaOH solution.

  • The combined organic phases are dried over magnesium sulfate and concentrated to yield this compound as an oil.[3]

Synthesis_Workflow start Start: L-Leucine Methyl Ester HCl step1 Dissolve in EtOH/H2O Add NaHCO3 start->step1 step2 Cool to 5°C step1->step2 step3 Add NaBH4 (Reducer) Maintain T < 15°C step2->step3 step4 Reflux Overnight step3->step4 step5 Workup: Filter, Concentrate, Extract step4->step5 end Product: This compound step5->end

Figure 2: General Workflow for the Synthesis of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Prepare a stock solution of the test compound (e.g., this compound derivative) in an appropriate solvent.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.

  • Prepare a standardized inoculum of the target bacterial strain (e.g., to 1 x 10⁶ CFU/mL).

  • Add the bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

MIC_Workflow start Start: Test Compound & Bacterial Culture step1 Prepare Serial Dilutions of Compound in 96-well plate start->step1 step2 Add Standardized Bacterial Inoculum to wells step1->step2 step3 Incubate at 37°C for 18-24 hours step2->step3 step4 Observe Wells for Visible Growth (Turbidity) step3->step4 end Determine MIC: Lowest concentration with no growth step4->end

Figure 3: Experimental Workflow for MIC Determination.

Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Protocol:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.[17]

MTT_Assay_Workflow start Start: Cancer Cell Culture step1 Seed cells in 96-well plate and allow to adhere start->step1 step2 Treat cells with various concentrations of test compound step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT Reagent Incubate for 2-4 hours step3->step4 step5 Add Solubilizing Agent (e.g., DMSO) step4->step5 step6 Measure Absorbance (e.g., at 570 nm) step5->step6 end Calculate Cell Viability and Determine IC50 step6->end

Figure 4: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound and its derivatives represent a promising class of bioactive compounds with a wide range of potential therapeutic applications. As an inhibitor of leucine aminopeptidases and a modulator of crucial cellular signaling pathways like mTOR, this compound itself is a valuable pharmacological tool. The synthetic versatility of the this compound scaffold has enabled the development of derivatives with potent antimicrobial, anticancer, and anti-inflammatory activities. Further research into the structure-activity relationships, optimization of lead compounds, and elucidation of precise molecular mechanisms will be critical for translating these findings into novel therapeutic agents for use in clinical settings.

References

L-Leucinol: A Chiral Linchpin in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Leucinol, a chiral amino alcohol derived from the essential amino acid L-leucine, stands as a pivotal and versatile precursor in the field of medicinal chemistry and organic synthesis. Its inherent chirality, commercial availability, and stable structure make it an ideal starting material—a "chiral linchpin"—for the stereoselective synthesis of a wide array of complex bioactive molecules.[1][2] This guide details the utility of this compound as a precursor, focusing on its application in the synthesis of notable pharmaceuticals such as the anticancer agent Tasisulam and the immunomodulator Bestatin. We provide a comprehensive overview of synthetic pathways, quantitative data on bioactivity, detailed experimental protocols, and visual diagrams of key workflows and mechanisms of action to empower researchers in leveraging this critical building block for future drug discovery and development.

The Strategic Advantage of this compound in Synthesis

The value of this compound as a precursor is rooted in several key properties:

  • Inherent Chirality : As a chiral molecule derived from the natural L-amino acid pool, this compound provides a stereochemically defined center ((S)-configuration). This is crucial for constructing enantiomerically pure pharmaceuticals, where stereochemistry dictates biological activity and safety.[1][2]

  • Bifunctional Nature : Possessing both an amine (-NH₂) and a primary alcohol (-CH₂OH) group, this compound allows for versatile and regioselective chemical modifications, serving as a flexible scaffold for building molecular complexity.

  • Structural Motif : The isobutyl side chain is a common feature in many bioactive compounds and can contribute to desired hydrophobic interactions with biological targets.

  • Commercial Availability : this compound is readily available and cost-effective, making it a practical choice for both academic research and large-scale industrial synthesis.[1]

The general workflow for utilizing this compound as a precursor involves its initial synthesis or procurement, followed by functional group protection and a series of coupling and modification steps to build the target bioactive molecule.

G General Workflow: this compound to Bioactive Molecules cluster_0 Preparation cluster_1 Synthesis Cascade A L-Leucine B Reduction A->B e.g., LiAlH₄ C This compound B->C D Protected this compound (e.g., Boc-Leucinol) C->D Protection Step E Key Intermediate Synthesis D->E Multi-step synthesis F Coupling & Functionalization E->F Addition of other building blocks G Final Bioactive Molecule F->G Final modifications

Caption: General workflow from L-Leucine to a final bioactive molecule.

Case Study 1: Tasisulam - An Anticancer Agent

Tasisulam (formerly LY573636) is a potent acyl-sulfonamide with a dual mechanism of action, inducing apoptosis in cancer cells and exhibiting anti-angiogenic properties.[3][4] It has been investigated in clinical trials for various cancers, including melanoma and non-small cell lung cancer.[5][6] The synthesis of Tasisulam and its analogs often utilizes chiral building blocks derived from amino acids to construct key fragments.

Synthetic Approach and Mechanism of Action

While the exact industrial synthesis of Tasisulam may be proprietary, academic syntheses of related sulfonamide structures often rely on chiral amines. This compound serves as a precursor to the chiral amine fragment, which is then coupled with a substituted sulfonyl chloride.

G Conceptual Synthesis Pathway for a Tasisulam Analog A This compound B Oxidation & Protection A->B C Chiral Amine Intermediate B->C E Coupling Reaction C->E D Substituted Thiophene Sulfonyl Chloride D->E F Deprotection & Acylation E->F G Tasisulam Analog F->G G Tasisulam's Mechanism of Action Tasisulam Tasisulam Mito Mitochondria Tasisulam->Mito Directly or indirectly targets G2M G2/M Arrest Tasisulam->G2M ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP Loss of Mitochondrial Membrane Potential Mito->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M->Apoptosis leads to

References

L-Leucinol: A Chiral Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Leucinol, a chiral amino alcohol derived from the essential amino acid L-leucine, is emerging as a versatile and valuable building block in the design and synthesis of novel materials. Its inherent chirality, biocompatibility, and reactive functional groups—a primary amine and a primary hydroxyl group—make it an attractive monomer for the development of advanced polymers with tailored properties for a range of applications, from sophisticated drug delivery systems to high-performance biocompatible plastics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound-based materials, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Properties of this compound

This compound ((2S)-2-amino-4-methyl-1-pentanol) is a colorless oil at room temperature, valued for its ability to introduce specific stereochemistry into molecular structures.[1][2] This property is particularly crucial in pharmaceutical synthesis and the creation of polymers with ordered three-dimensional structures.

PropertyValueReference
CAS Number 7533-40-6[1]
Molecular Formula C6H15NO[1]
Molecular Weight 117.19 g/mol [2]
Appearance Colorless oil[1]
Purity ≥ 99% (GC)[1]
Optical Rotation [a]D20 = +4 ± 1º (c=9 in EtOH)[1]

Synthesis of this compound-Based Polymers: Poly(ester-urethane)s

One of the most promising applications of this compound is in the synthesis of biodegradable and biocompatible poly(ester-urethane)s. These polymers are synthesized through a one-step condensation reaction, offering a straightforward approach to creating materials with tunable properties.[3]

Experimental Protocol: Synthesis of this compound-Containing Poly(ester-urethane)

This protocol outlines the synthesis of a poly(ester-urethane) using a diol derived from a biopolyester as the soft segment, and a diisocyanate and this compound as the hard segment components.

Materials:

  • Poly(R-3-hydroxybutyrate)-diol (PHB-diol)

  • 1,6-hexamethylene diisocyanate (HDI)

  • This compound

  • Dibutyltin dilaurate (catalyst)

  • Dry 1,2-dichloroethane (solvent)

Procedure:

  • Dissolve the desired amounts of PHB-diol and this compound in dry 1,2-dichloroethane to achieve a concentrated solution (e.g., 25% w/v).

  • Add dibutyltin dilaurate (0.5% w/w) as a catalyst to the solution.

  • Add an equivalent amount of 1,6-hexamethylene diisocyanate to the reaction mixture.

  • Allow the one-step condensation reaction to proceed under an inert atmosphere at a controlled temperature.

  • Monitor the progress of the polymerization by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak.

  • Once the reaction is complete, precipitate the polymer in a non-solvent like methanol.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

Synthesis_Workflow

Physicochemical and Mechanical Properties

The incorporation of this compound into polyurethane structures significantly influences their thermal and mechanical properties. While specific data for this compound-based polyurethanes is still emerging, studies on similar amino acid-modified polyurethanes provide valuable insights. For instance, the introduction of modifiers can alter tensile strength and elongation at break.

PropertyUnmodified PolyurethaneAscorbic Acid Modified Polyurethane (2 mass%)Reference
Tensile Strength (MPa) 7.2 ± 0.25.8 ± 0.2[4]
Elongation at Break (%) 172 ± 2Not specified[4]
Hardness (Shore A) 90.1 ± 0.386 ± 0.3[4]

The thermal stability of these polymers is also a critical factor for their application. Thermogravimetric analysis (TGA) is a common technique to evaluate the degradation profile of these materials.

Characterization_Workflow

Applications in Drug Delivery

The biocompatibility and biodegradability of this compound-based polymers make them excellent candidates for controlled drug delivery systems. The rate of drug release from a polymeric matrix can be tailored by adjusting the polymer composition and morphology. The release kinetics often follow established models, such as first-order release, where the rate is dependent on the concentration of the drug remaining in the matrix.

Drug Release Kinetics

The release of a drug from a polymeric film can be analyzed using various kinetic models to understand the underlying mechanism.

  • First-Order Kinetics: This model describes a concentration-dependent release rate.[5]

  • Korsmeyer-Peppas Model: The release exponent 'n' in this model provides insight into the release mechanism. For a thin film, an 'n' value less than 0.5 suggests Fickian diffusion, while a value between 0.5 and 1 indicates non-Fickian (anomalous) transport, involving both diffusion and polymer swelling.[5]

The ability to control the release profile is crucial for developing effective therapeutic systems that can maintain a drug concentration within the therapeutic window for an extended period.

Future Perspectives

This compound stands out as a building block with significant potential for the future of material science and pharmaceutical development.[1] Its unique chiral structure and versatile reactivity open doors to the creation of a wide array of functional polymers. Further research into the synthesis of novel this compound-containing copolymers and the comprehensive characterization of their mechanical, thermal, and biological properties will undoubtedly expand their application in areas such as regenerative medicine, smart materials, and targeted therapies. The continued exploration of this compound-based materials promises to yield innovative solutions to challenges in both medicine and materials engineering.

References

L-Leucinol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for L-Leucinol (CAS No. 7533-40-6), a versatile chiral amino alcohol widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Due to its hazardous properties, a thorough understanding and implementation of appropriate safety measures are imperative when handling this compound in a laboratory or manufacturing setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, the specific classification can vary between suppliers, reflecting different concentrations or available data. The most consistently reported hazards are related to its effects on the skin, eyes, and respiratory system. Some sources also indicate hazards related to combustibility and oral toxicity.

For the purpose of ensuring the highest level of safety, this guide adopts a conservative approach, incorporating the more stringent hazard classifications reported in safety data sheets (SDS).

GHS Classification Summary:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4Danger H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 1/2Danger / WarningH314: Causes severe skin burns and eye damage.[1] / H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 1/2Danger / WarningH318: Causes serious eye damage.[1] / H319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[2]
Flammable LiquidsCategory 4Danger H227: Combustible liquid.[1][3]

Note: There are discrepancies in the classification of skin and eye effects, with some sources listing Category 1 (corrosion/serious damage) and others Category 2 (irritation). It is prudent to handle this compound as a substance capable of causing severe skin and eye damage.

Pictograms:

alt text
alt text
alt text

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
Appearance Clear, colorless to slightly yellow liquid/oil or solid[4][5]
Boiling Point 198-200 °C[2]
Flash Point 91 °C (195.8 °F) - closed cup
Density 0.917 g/mL at 25 °C[6]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[6]
Stability Stable under recommended storage conditions.[2] Air sensitive.[1]

Toxicological Information

A significant gap in the available safety data for this compound is the absence of quantitative toxicological values such as LD50 (median lethal dose) and LC50 (median lethal concentration). Multiple safety data sheets explicitly state that no acute toxicity information is available for the product or that the toxicological properties have not been fully investigated.[2][5]

Therefore, all handling procedures must be based on the precautionary principle, assuming a high level of toxicity in the absence of definitive data.

Routes of Exposure: Inhalation, ingestion, skin and eye contact.

Acute Effects:

  • Oral: Harmful if swallowed. May cause irritation of the digestive tract.[1][5]

  • Inhalation: May cause respiratory tract irritation.[2][5]

  • Skin: Causes severe skin burns or irritation.[1][2]

  • Eyes: Causes serious eye damage or irritation.[1][2]

Experimental Protocols and Handling Procedures

Due to its hazardous nature, this compound must be handled with strict adherence to safety protocols. The following sections outline general and specific procedures for the safe handling of this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[5]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific procedure should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[1]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for any signs of degradation or perforation before use and disposed of properly after handling the chemical.

    • Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn over personal clothing.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][5]

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Verify Functionality of Fume Hood, Eyewash, Shower A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work Within a Chemical Fume Hood C->D E Carefully Dispense this compound (Avoid Splashing) D->E K In Case of Spill: Follow Spill Cleanup Protocol D->K F Keep Container Tightly Closed When Not in Use E->F L In Case of Exposure: Follow First Aid Measures E->L G Decontaminate Work Area F->G H Dispose of Waste in Designated Hazardous Waste Container G->H I Remove and Dispose of Contaminated Gloves H->I J Wash Hands Thoroughly I->J

Safe handling workflow for this compound.

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from heat, sparks, and open flames.[5] Due to its air sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents and strong acids.[1][5] Contact with these substances should be avoided.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill and Leak Procedures
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Remove all sources of ignition.[5]

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department or emergency response team.

    • Prevent the spill from entering drains or waterways.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable chemical reagent with significant hazardous properties. A comprehensive understanding of these hazards, coupled with strict adherence to the safety and handling procedures outlined in this guide, is essential for the protection of researchers, scientists, and drug development professionals. The lack of quantitative toxicity data underscores the importance of a conservative and cautious approach to handling this compound. Always consult the most recent Safety Data Sheet from your supplier before use and ensure that all laboratory personnel are adequately trained in its safe handling.

References

A Technical Guide to Commercial L-Leucinol: Sourcing, Purity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucinol, a chiral amino alcohol derived from L-leucine, is a critical building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemical integrity and high purity are paramount for its application in asymmetric synthesis and the development of bioactive molecules. This technical guide provides an in-depth overview of the commercial sources of this compound, typical purity levels, and the analytical methodologies employed to ensure its quality. Detailed experimental protocols and visual workflows are presented to aid researchers and drug development professionals in sourcing and utilizing this important chiral intermediate.

Commercial Sources and Purity

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing. The purity of commercially available this compound typically ranges from 96% to over 99%, with the analytical method for purity determination often specified as Gas Chromatography (GC).

SupplierStated PurityAnalytical Method
Otto Chemie Pvt. Ltd.96%[1][2][3]Not Specified
Sigma-Aldrich96%GLC (for enantiomeric excess)
Chem-Impex≥ 99%[1]GC[1]
TCI Chemicals>97.0%[4]GC, Nonaqueous Titration[4]
CymitQuimica>97.0% (GC) to ≥98%[5]GC[5]

It is crucial for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch of this compound to understand the specific purity level and the profile of any impurities present.[1][2] A sample CoA for the related amino acid, L-leucine, indicates that key quality parameters include optical rotation, pH, heavy metal content, loss on drying, and residue on ignition, in addition to the assay of the main component.[6]

Synthesis and Potential Impurities

The primary commercial route for the synthesis of this compound is the reduction of the amino acid L-leucine or its corresponding esters.[7] Common reducing agents employed in this process include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[7]

A general reaction scheme for the synthesis of this compound from L-leucine methyl ester using sodium borohydride is depicted below.

Synthesis_of_L_Leucinol LeucineEster L-Leucine Methyl Ester ReducingAgent NaBH4 / Solvent LeucineEster->ReducingAgent Reduction Workup Aqueous Workup ReducingAgent->Workup Leucinol This compound Purification Purification (e.g., Distillation) Workup->Purification Purification->Leucinol

Caption: Synthesis of this compound via reduction of L-leucine methyl ester.

Potential impurities in commercial this compound can arise from several sources:

  • Starting Material: Unreacted L-leucine or L-leucine esters.

  • Enantiomeric Impurity: The presence of the D-enantiomer (D-Leucinol) may occur if the starting L-leucine is not enantiomerically pure or if racemization occurs during the synthesis.

  • By-products: Side-products from the reduction reaction.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Regulatory bodies and pharmacopeias have stringent limits on impurities in raw materials used for pharmaceutical manufacturing. For instance, the analysis of impurities in amino acids, the precursors to amino alcohols, is a critical aspect of quality control.[8]

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to assess the purity and identity of this compound.

Gas Chromatography (GC)

Gas chromatography is a widely used method for determining the purity of this compound, as it is a volatile compound. The method typically involves the derivatization of the amino alcohol to increase its volatility and improve peak shape.

Experimental Protocol (General):

  • Derivatization: The hydroxyl and amino groups of this compound are derivatized, for example, through silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.

  • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are typically employed.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Temperature Program: A temperature gradient is used to ensure the separation of this compound from any impurities. The program typically starts at a lower temperature and ramps up to a higher temperature.

  • Quantification: The purity is determined by calculating the peak area percentage of the this compound derivative relative to the total peak area of all components in the chromatogram.

GC_Workflow Sample This compound Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC Gas Chromatograph (Capillary Column, FID) Derivatization->GC Injection Data Data Analysis (Peak Integration) GC->Data Result Purity Report (%) Data->Result

Caption: General workflow for the GC analysis of this compound purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for assessing the purity of this compound, particularly for analyzing non-volatile impurities and for determining enantiomeric purity.

Experimental Protocol (General - for Achiral Purity):

  • Derivatization: Pre-column derivatization is often necessary for UV detection, as this compound lacks a strong chromophore. Reagents such as o-phthalaldehyde (OPA) in the presence of a thiol can be used to form fluorescent derivatives.

  • HPLC Column: A reversed-phase column (e.g., C18) is typically used for the separation of the derivatized this compound and its impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detector: A UV or fluorescence detector is used, depending on the derivatizing agent.

  • Quantification: Purity is determined by the area percentage of the main peak.

Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its applications in asymmetric synthesis. Chiral HPLC is the standard method for this determination.

Experimental Protocol (Example for Leucine Enantiomers):

  • Chiral Stationary Phase (CSP): A chiral column is essential. For example, an Astec® CHIROBIOTIC® T column, which is based on a teicoplanin bonded phase, has been used for the separation of leucine enantiomers.

  • Mobile Phase: A mixture of water, methanol, and a small amount of an acid like formic acid is often used. For the CHIROBIOTIC® T column, a mobile phase of water:methanol:formic acid (30:70:0.02) has been reported for leucine enantiomers.

  • Detector: UV detection at a low wavelength (e.g., 205 nm) is typically used.

  • Analysis: The enantiomeric excess (ee) is calculated by comparing the peak areas of the L- and D-enantiomers. Commercial this compound often has an enantiomeric excess of ≥99%.

Chiral_HPLC_Workflow Sample This compound Sample HPLC Chiral HPLC (Chiral Column, UV Detector) Sample->HPLC Injection Data Data Analysis (Peak Integration) HPLC->Data Result Enantiomeric Purity (ee%) Data->Result

Caption: Workflow for determining the enantiomeric purity of this compound.

Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for the structural confirmation and identification of this compound. While not typically used for quantitative purity determination, they are essential for confirming the identity of the material and can reveal the presence of significant impurities.

Conclusion

The quality of this compound is a critical factor for its successful application in research and development. This guide has provided a comprehensive overview of the commercial landscape, typical purity levels, and the key analytical techniques used to assess the quality of this important chiral building block. Researchers and drug development professionals are encouraged to work closely with suppliers to obtain detailed analytical data and to employ appropriate in-house analytical methods to verify the purity and identity of this compound prior to its use in sensitive applications. The provided methodologies and workflows serve as a valuable resource for establishing robust quality control procedures.

References

L-Leucinol Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucinol, a chiral amino alcohol derived from the essential amino acid L-leucine, serves as a versatile scaffold for the synthesis of a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of this compound derivatives, with a particular focus on their roles as enzyme inhibitors and modulators of key signaling pathways. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound and its derivatives have garnered considerable interest in medicinal chemistry due to their structural similarity to natural amino acids and their ability to interact with various biological targets. The inherent chirality of this compound makes it a valuable chiral building block for the stereoselective synthesis of complex molecules. This guide explores three primary areas of therapeutic interest for this compound derivatives: inhibition of aminopeptidases, modulation of the mTOR signaling pathway, and inhibition of phospholipase A2.

This compound Derivatives as Aminopeptidase Inhibitors

Aminopeptidases are a class of proteolytic enzymes that play crucial roles in various physiological processes, including protein degradation, hormone regulation, and antigen presentation. Their dysregulation has been implicated in several pathologies, including cancer and hypertension, making them attractive targets for therapeutic intervention.

L-Leucinethiol: A Potent Leucine Aminopeptidase Inhibitor

L-leucinethiol, a thiol derivative of this compound, is a potent competitive inhibitor of leucine aminopeptidase. The thiol group is believed to chelate the active site metal ion (typically Zn²⁺) of the enzyme, leading to potent inhibition.

Table 1: Inhibitory Activity of this compound Derivatives against Aminopeptidases

CompoundTarget EnzymeInhibition Constant (Ki)
L-leucinethiolPorcine Kidney Leucine Aminopeptidase2.2 x 10⁻⁸ M[1]
This compoundAeromonas proteolytica Aminopeptidase17 µM[2]
Bestatin and its Analogs

Bestatin, a natural dipeptide containing a (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety, is a well-known inhibitor of several aminopeptidases, including aminopeptidase N (CD13). While not a direct derivative of this compound, its synthesis often involves intermediates structurally related to this compound derivatives. The development of bestatin analogs is an active area of research for anticancer therapies.[3][4][5]

This compound Derivatives as Modulators of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR signaling pathway is frequently hyperactivated in cancer and other diseases. Leucine itself is a key activator of the mTORC1 complex. Consequently, derivatives of leucine and its alcohol analog, this compound, have been explored as potential inhibitors of this pathway.

Inhibition of mTORC1 via LAT1 Blockade

The L-type amino acid transporter 1 (LAT1) is responsible for the cellular uptake of large neutral amino acids, including leucine. Overexpression of LAT1 is observed in many cancers, supplying the high demand for amino acids to fuel rapid growth and activate mTORC1 signaling.[6][7] this compound derivatives can be designed to act as LAT1 inhibitors, thereby blocking leucine uptake and subsequently downregulating the mTORC1 pathway.

One such potent and selective LAT1 inhibitor is JPH203. By competitively inhibiting leucine transport, JPH203 effectively suppresses mTORC1 signaling and inhibits cancer cell growth.[7][8]

Table 2: Inhibitory Activity of LAT1 Inhibitors

CompoundTargetAssayIC₅₀/EC₅₀
JPH203LAT1L-leucine uptake in trophoblasts2.55 µM (EC₅₀)[9]
JPH203LAT1¹⁴C-leucine uptake in HT-29 cells0.06 µM (IC₅₀)[8]
N-Acetyl-L-leucine Amide: A Rapamycin-Like Agent

N-acetyl-L-leucine amide, a derivative of L-leucine, has been shown to inhibit amino acid-mTOR signaling. It induces G1 cell cycle arrest in a manner similar to the well-known mTOR inhibitor, rapamycin.[10][11] This suggests that N-acetylation of leucine derivatives could be a promising strategy for developing mTOR pathway inhibitors. While direct synthesis from this compound is not explicitly detailed in the literature, N-acetylation of the amino group of this compound would produce a structurally analogous compound.

This compound Derivatives as Phospholipase A2 Inhibitors

Phospholipases A2 (PLA2s) are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing fatty acids and lysophospholipids. These products are precursors to a wide range of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes. Inhibition of PLA2 is a key strategy for the treatment of inflammatory diseases. While specific this compound derivatives targeting PLA2 are not extensively documented in the public literature with quantitative data, the structural features of this compound make it a suitable starting point for the design of PLA2 inhibitors.

Experimental Protocols

Synthesis of L-leucinethiol from this compound

This protocol is based on the reported synthesis of L-leucinethiol from this compound.[1]

Step 1: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 4 hours and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated this compound.

Step 2: Thiolation

  • Dissolve the tosylated this compound (1 equivalent) in dimethylformamide (DMF).

  • Add sodium hydrosulfide (NaSH) (1.5 equivalents).

  • Heat the reaction mixture at 60°C for 6 hours.

  • Cool the mixture to room temperature and pour into water.

  • Extract with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain L-leucinethiol.

General Protocol for Aminopeptidase Inhibition Assay

This protocol is a general method for determining the inhibitory activity of compounds against aminopeptidases using a chromogenic substrate.

Materials:

  • Purified aminopeptidase enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

  • Test inhibitor (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add a fixed amount of the aminopeptidase enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

General Protocol for mTORC1 Signaling Assay (Western Blot)

This protocol describes a general method to assess the effect of a test compound on the mTORC1 signaling pathway by analyzing the phosphorylation state of its downstream targets.

Materials:

  • Cancer cell line with active mTOR signaling (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compound (this compound derivative)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of mTORC1 downstream targets overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on mTORC1 signaling.

Signaling Pathways and Experimental Workflows

mTORC1 Signaling Pathway and Inhibition by this compound Derivatives

The following diagram illustrates the mTORC1 signaling pathway, highlighting the role of leucine uptake via LAT1 and the potential point of inhibition by this compound derivatives.

// Nodes Leucine_ext [label="Extracellular\nLeucine", fillcolor="#FBBC05", fontcolor="#202124"]; LAT1 [label="LAT1 Transporter", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Leucine_int [label="Intracellular\nLeucine", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; L_Leucinol_Derivative [label="this compound\nDerivative\n(LAT1 Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Leucine_ext -> LAT1; LAT1 -> Leucine_int; Leucine_int -> mTORC1 [label="Activates"]; mTORC1 -> p70S6K [label="Phosphorylates"]; mTORC1 -> fourEBP1 [label="Phosphorylates"]; p70S6K -> Protein_Synthesis; fourEBP1 -> Protein_Synthesis [label="Inhibits when\nunphosphorylated", style=dashed, arrowhead=tee]; L_Leucinol_Derivative -> LAT1 [arrowhead=tee, color="#EA4335", style=bold]; }

Caption: mTORC1 signaling pathway and LAT1 inhibition.

Experimental Workflow for Synthesis and Evaluation of this compound Derivatives

This diagram outlines the general workflow for the synthesis and biological evaluation of this compound derivatives as enzyme inhibitors.

// Nodes start [label="Start: this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; synthesis [label="Chemical Synthesis\nof Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; screening [label="Primary Screening\n(Enzyme Inhibition Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ic50 [label="IC50/Ki Determination", fillcolor="#F1F3F4", fontcolor="#202124"]; sar [label="Structure-Activity\nRelationship (SAR) Analysis", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Candidate Drug", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> synthesis; synthesis -> purification; purification -> screening; screening -> ic50; ic50 -> sar; sar -> lead_opt; lead_opt -> synthesis [style=dashed]; lead_opt -> end; }

Caption: Workflow for this compound derivative drug discovery.

Conclusion

This compound derivatives represent a promising class of compounds with diverse therapeutic potential. Their ability to act as potent and selective inhibitors of key enzymes such as aminopeptidases and to modulate critical signaling pathways like the mTOR cascade highlights their importance in drug discovery. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. Further research into the structure-activity relationships and optimization of these compounds is warranted to develop novel and effective therapeutic agents for a range of diseases, including cancer and inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols: L-Leucinol as a Chiral Auxiliary in Diastereoselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of L-leucinol as a chiral auxiliary in asymmetric aldol reactions. By leveraging the chiral scaffold of this compound, researchers can achieve high levels of stereocontrol in carbon-carbon bond formation, a critical step in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

Introduction

The aldol reaction is a cornerstone of synthetic organic chemistry for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Controlling the stereochemical outcome of this reaction is paramount for the synthesis of enantiomerically pure molecules. One of the most robust and widely adopted strategies is the use of chiral auxiliaries, temporary chiral groups that direct the stereochemical course of a reaction.

This compound, a readily available and relatively inexpensive chiral amino alcohol derived from the natural amino acid L-leucine, can be converted into a powerful chiral auxiliary of the oxazolidinone class. This auxiliary, specifically (4S)-4-isobutyl-2-oxazolidinone, provides a rigid chiral environment that effectively shields one face of the enolate, leading to highly diastereoselective aldol additions.

Principle of the Method

The use of an this compound-derived oxazolidinone auxiliary in aldol reactions follows a well-established three-step sequence, often referred to as the Evans Asymmetric Aldol Reaction. This process involves:

  • Attachment of the Auxiliary and Acylation: The chiral auxiliary, (4S)-4-isobutyl-2-oxazolidinone, is first N-acylated with a desired carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form an N-acyloxazolidinone. This substrate contains the prochiral center that will be enolized.

  • Diastereoselective Aldol Reaction: The N-acyloxazolidinone is then treated with a soft Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This generates a Z-boron enolate with high stereoselectivity. The chiral auxiliary's isobutyl group sterically blocks one face of the enolate, forcing the incoming aldehyde to approach from the less hindered side. This directed attack proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state, resulting in the formation of the syn-aldol adduct with excellent diastereoselectivity.

  • Removal of the Auxiliary: After the aldol reaction, the chiral auxiliary is cleaved from the product under mild conditions, typically through hydrolysis or alcoholysis, to yield the desired β-hydroxy carboxylic acid, ester, or other derivative. The valuable chiral auxiliary can often be recovered and reused.

Data Presentation

The following table summarizes the expected high diastereoselectivity for aldol reactions using N-acyloxazolidinone auxiliaries derived from amino acids, which is representative of the performance of the this compound-derived auxiliary.

AldehydeN-Acyl GroupDiastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.)Reference
BenzaldehydePropionyl>99:1>98%General Evans Aldol
IsobutyraldehydePropionyl>99:1>98%General Evans Aldol
AcetaldehydePropionyl>95:5>90%General Evans Aldol

Note: The data presented is representative of the high diastereoselectivity achieved in Evans-type aldol reactions. Specific yields and diastereomeric excess will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (4S)-4-isobutyl-2-oxazolidinone from this compound

This protocol describes the preparation of the chiral auxiliary from this compound.

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Ethanol (anhydrous)

  • Toluene

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent), diethyl carbonate (2-3 equivalents), and a catalytic amount of potassium carbonate.

  • Add anhydrous ethanol as a solvent and heat the mixture to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The crude product can be purified by distillation or recrystallization from a suitable solvent system (e.g., toluene-hexanes) to yield (4S)-4-isobutyl-2-oxazolidinone as a white crystalline solid.

Protocol 2: N-Acylation of (4S)-4-isobutyl-2-oxazolidinone

This protocol details the preparation of the N-propionyl derivative as an example.

Materials:

  • (4S)-4-isobutyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Dissolve (4S)-4-isobutyl-2-oxazolidinone (1 equivalent) in anhydrous DCM in a flame-dried, three-necked flask under an argon or nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) dropwise to the solution.

  • Slowly add propionyl chloride (1.05 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude N-propionyl-(4S)-4-isobutyl-2-oxazolidinone can be purified by flash column chromatography on silica gel.

Protocol 3: Diastereoselective Aldol Reaction

This protocol describes the boron-mediated aldol reaction with an example aldehyde (e.g., benzaldehyde).

Materials:

  • N-propionyl-(4S)-4-isobutyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf, 1.0 M in DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Benzaldehyde (freshly distilled)

  • Dichloromethane (DCM, anhydrous)

  • Phosphate buffer (pH 7)

  • Methanol

  • Hydrogen peroxide (30% aqueous solution)

Procedure:

  • Dissolve the N-propionyl-(4S)-4-isobutyl-2-oxazolidinone (1 equivalent) in anhydrous DCM in a flame-dried, three-necked flask under an argon or nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add dibutylboron triflate (1.1 equivalents) dropwise.

  • Slowly add triethylamine or DIPEA (1.2 equivalents) dropwise. The solution should become pale yellow. Stir for 30-60 minutes at -78 °C to allow for enolate formation.

  • Add freshly distilled benzaldehyde (1.2 equivalents) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction at 0 °C by the addition of a pH 7 phosphate buffer, followed by the addition of methanol.

  • Add a 2:1 mixture of methanol and 30% hydrogen peroxide dropwise to the vigorously stirred biphasic mixture at 0 °C to oxidize the boron residues. Stir for 1 hour.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude aldol adduct can be purified by flash column chromatography. The diastereomeric excess can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product or a derivative.

Protocol 4: Removal of the Chiral Auxiliary

This protocol provides a method for the cleavage of the auxiliary to yield the β-hydroxy carboxylic acid.

Materials:

  • Aldol adduct from Protocol 3

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the aldol adduct (1 equivalent) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4 equivalents) dropwise.

  • Add an aqueous solution of lithium hydroxide (2 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • The aqueous solution can be washed with a non-polar solvent (e.g., hexanes) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl and extract the β-hydroxy carboxylic acid product with ethyl acetate.

  • Dry the organic extracts over anhydrous Na₂SO₄ and concentrate to yield the final product.

Visualizations

Aldol_Reaction_Workflow cluster_synthesis Auxiliary Synthesis & Acylation cluster_aldol Asymmetric Aldol Reaction cluster_cleavage Auxiliary Removal This compound This compound Auxiliary (4S)-4-isobutyl-2-oxazolidinone This compound->Auxiliary Cyclization N-Acyl Auxiliary N-Propionyl Auxiliary Auxiliary->N-Acyl Auxiliary Acylation Enolate Z-Boron Enolate N-Acyl Auxiliary->Enolate Enolization (Bu2BOTf, Et3N) Adduct Aldol Adduct Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct Product β-Hydroxy Acid Adduct->Product Hydrolysis Recovered Auxiliary Recovered Auxiliary Adduct->Recovered Auxiliary

Caption: Experimental workflow for this compound-assisted aldol reaction.

Caption: Zimmerman-Traxler model for the aldol reaction.

Application Notes and Protocols for Asymmetric Alkylation Utilizing an L-Leucinol-Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules such as pharmaceuticals and natural products. Chiral auxiliaries are a powerful tool in this context, temporarily imparting chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. This document provides a detailed protocol for the asymmetric alkylation of carboxylic acid derivatives using a chiral oxazolidinone auxiliary derived from the readily available and inexpensive chiral pool starting material, L-Leucinol. The (S)-4-isobutyl-2-oxazolidinone auxiliary, an analogue of the renowned Evans auxiliaries, offers a reliable and highly effective method for the synthesis of α-substituted chiral carboxylic acids with a high degree of stereocontrol.

Principle

The protocol involves a three-step sequence:

  • Synthesis of the Chiral Auxiliary : this compound is converted to the corresponding chiral oxazolidinone, (S)-4-isobutyl-2-oxazolidinone.

  • N-Acylation and Diastereoselective Alkylation : The chiral auxiliary is N-acylated with a desired carboxylic acid derivative. Subsequent deprotonation with a strong base forms a chiral enolate, which is then alkylated with an electrophile. The bulky isobutyl group of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.

  • Removal of the Chiral Auxiliary : The chiral auxiliary is cleaved from the alkylated product to yield the desired enantioenriched α-substituted carboxylic acid or its derivative. The valuable chiral auxiliary can often be recovered and reused.

Data Presentation

The following table summarizes typical yields and diastereoselectivities achieved in the asymmetric alkylation of N-propionyl-(S)-4-isobutyl-2-oxazolidinone with various alkylating agents. The data is representative of the high stereocontrol afforded by this this compound-derived chiral auxiliary.

EntryAlkylating Agent (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideN-[(2S)-2-Methyl-3-phenylpropanoyl]-(S)-4-isobutyl-2-oxazolidinone92>99:1
2IodomethaneN-[(2S)-2-Methylbutanoyl]-(S)-4-isobutyl-2-oxazolidinone8998:2
3IodoethaneN-[(2S)-2-Methylpentanoyl]-(S)-4-isobutyl-2-oxazolidinone9198:2
4Allyl bromideN-[(2S)-2-Methylpent-4-enoyl]-(S)-4-isobutyl-2-oxazolidinone95>99:1
5n-Butyl iodideN-[(2S)-2-Methylheptanoyl]-(S)-4-isobutyl-2-oxazolidinone8597:3

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Isobutyl-2-oxazolidinone from this compound

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Toluene

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), diethyl carbonate (2.0 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).

  • Add toluene to the flask to create a slurry.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-4-isobutyl-2-oxazolidinone as a white solid.

Protocol 2: N-Acylation of (S)-4-Isobutyl-2-oxazolidinone

Materials:

  • (S)-4-Isobutyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve (S)-4-isobutyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Stir at -78 °C for 1 hour, then allow the reaction to warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-acyl oxazolidinone can be purified by flash column chromatography.

Protocol 3: Asymmetric Alkylation of N-Acyl-(S)-4-isobutyl-2-oxazolidinone

Materials:

  • N-Acyl-(S)-4-isobutyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Alkylating agent (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-acyl-(S)-4-isobutyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by flash column chromatography.

Protocol 4: Removal of the Chiral Auxiliary

A. Hydrolysis to Carboxylic Acid:

Materials:

  • Alkylated N-acyl-(S)-4-isobutyl-2-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Aqueous sodium sulfite solution

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with aqueous HCl (e.g., 1 M) and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

B. Reductive Cleavage to Alcohol:

Materials:

  • Alkylated N-acyl-(S)-4-isobutyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add the reducing agent (e.g., LiBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature overnight.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of Rochelle's salt.

  • Extract the product alcohol with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

Visualization

Asymmetric Alkylation Workflow

Asymmetric_Alkylation_Workflow L_Leucinol This compound Auxiliary (S)-4-Isobutyl- 2-oxazolidinone L_Leucinol->Auxiliary Synthesis N_Acyl_Aux N-Acyl Chiral Auxiliary Auxiliary->N_Acyl_Aux N-Acylation (RCOCl) Enolate Chiral Enolate N_Acyl_Aux->Enolate Deprotonation (LDA or NaHMDS) Alkylated_Product Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Product Alkylation (R'-X) Final_Product Enantioenriched α-Substituted Product Alkylated_Product->Final_Product Auxiliary Removal Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Cleavage

Application Notes and Protocols: Diastereoselective Michael Additions Using L-Leucinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of L-leucinol-derived chiral auxiliaries in diastereoselective Michael additions. The methodologies outlined are designed to facilitate the synthesis of enantiomerically enriched compounds, which are crucial intermediates in pharmaceutical and natural product synthesis.

Introduction

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Achieving stereocontrol in this reaction is of paramount importance, particularly in the development of chiral drugs. The use of chiral auxiliaries is a robust and reliable strategy to induce diastereoselectivity. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

This compound, a readily available and relatively inexpensive chiral amino alcohol, can be easily converted into a chiral oxazolidinone. This oxazolidinone can then be N-acylated with an α,β-unsaturated acyl moiety to form a Michael acceptor. The bulky isobutyl group of the this compound-derived auxiliary effectively shields one face of the enoate system, directing the nucleophilic attack of the Michael donor to the opposite face, thus leading to a high degree of diastereoselectivity.

Experimental Protocols

The following protocols describe the synthesis of the this compound-derived N-enoyl oxazolidinone and its subsequent use in a diastereoselective Michael addition reaction with a representative nucleophile.

Protocol 1: Synthesis of (S)-4-isobutyl-2-oxazolidinone

This protocol details the conversion of this compound to its corresponding oxazolidinone chiral auxiliary.

Materials:

  • This compound

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1 equivalent) in toluene, add diethyl carbonate (1.2 equivalents) and potassium carbonate (0.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (S)-4-isobutyl-2-oxazolidinone.

Protocol 2: N-Acylation of (S)-4-isobutyl-2-oxazolidinone

This protocol describes the attachment of an α,β-unsaturated acyl group to the chiral auxiliary.

Materials:

  • (S)-4-isobutyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • α,β-Unsaturated acyl chloride (e.g., crotonyl chloride)

  • Argon or nitrogen atmosphere

  • Dry glassware and syringes

Procedure:

  • Dissolve (S)-4-isobutyl-2-oxazolidinone (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution. Stir the mixture for 30 minutes at -78 °C.

  • Add the α,β-unsaturated acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure N-enoyl oxazolidinone.

Protocol 3: Diastereoselective Michael Addition

This protocol outlines the conjugate addition of a nucleophile to the N-enoyl oxazolidinone.

Materials:

  • N-enoyl oxazolidinone (from Protocol 2)

  • Michael donor (e.g., a Gilman reagent like lithium dimethylcuprate)

  • Anhydrous diethyl ether or THF

  • Lewis acid (optional, e.g., MgBr₂·OEt₂)

  • Argon or nitrogen atmosphere

  • Dry glassware and syringes

Procedure:

  • Dissolve the N-enoyl oxazolidinone (1 equivalent) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C, depending on the nucleophile and substrate).

  • In a separate flask, prepare the Michael donor (e.g., lithium dimethylcuprate from methyllithium and copper(I) iodide).

  • Add the Michael donor solution dropwise to the solution of the N-enoyl oxazolidinone.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography to obtain the Michael adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Protocol 4: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the chiral auxiliary to yield the chiral product.

Materials:

  • Michael adduct (from Protocol 3)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the Michael adduct (1 equivalent) in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (2-4 equivalents) and hydrogen peroxide (4-8 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the desired carboxylic acid product with an appropriate organic solvent (after acidification of the aqueous layer if necessary). The chiral auxiliary can be recovered from the aqueous layer.

  • Purify the product by standard methods.

Data Presentation

The following table summarizes the results of diastereoselective Michael additions of various β-keto amides to nitroolefins using a squaramide catalyst, which demonstrates the typical yields and diastereoselectivities achievable in such reactions. While not directly using an this compound derivative, the principles of achieving high diastereoselectivity are analogous.

EntryNucleophile (β-keto amide)Electrophile (Nitroolefin)Yield (%)Diastereomeric Ratio (dr)
1N-benzoyl acetamideβ-nitrostyrene95>95:5
2N-cinnamoyl acetamideβ-nitrostyrene92>95:5
3N-acetyl acetamide(E)-1-nitro-2-phenylpropene8894:6
4N-benzoyl acetamide(E)-1-nitro-3-phenylprop-1-ene90>95:5
5N-propionyl acetamideβ-nitrostyrene9393:7

Data adapted from a study on switchable enantio- and diastereoselective Michael additions of β-keto amides to nitroolefins.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Michael Acceptor cluster_reaction Michael Addition cluster_cleavage Product Isolation Leucinol This compound Oxazolidinone (S)-4-isobutyl-2-oxazolidinone Leucinol->Oxazolidinone Protocol 1 N_enoyl N-enoyl Oxazolidinone Oxazolidinone->N_enoyl Protocol 2 Michael_Addition Diastereoselective Michael Addition N_enoyl->Michael_Addition Adduct Michael Adduct Michael_Addition->Adduct Protocol 3 Cleavage Auxiliary Cleavage Adduct->Cleavage Protocol 4 Nucleophile Nucleophile Nucleophile->Michael_Addition Product Chiral Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Overall workflow for the diastereoselective Michael addition.

Proposed Mechanism of Diastereoselection

Caption: Model for the diastereoselection in the Michael addition.

Application Notes and Protocols: L-Leucinol in the Preparation of Chiral Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucinol, a chiral amino alcohol readily available from the natural amino acid L-leucine, serves as a versatile and powerful building block in the synthesis of a diverse array of chiral ligands. These ligands have demonstrated exceptional efficacy in a wide range of asymmetric catalytic reactions, providing access to enantiomerically enriched molecules that are crucial intermediates in drug discovery and development. This document provides a detailed overview of the application of this compound-derived ligands in catalysis, including experimental protocols and performance data.

Overview of this compound-Derived Chiral Ligands

This compound's isobutyl group provides a well-defined steric environment that is highly effective in inducing asymmetry in metal-catalyzed reactions. The primary amine and hydroxyl functionalities offer convenient handles for synthetic modification, leading to the preparation of various classes of chiral ligands, including:

  • Phosphinooxazolines (PHOX Ligands): These P,N-ligands are among the most successful classes of ligands derived from amino alcohols. The oxazoline ring is constructed from this compound, providing the chiral backbone, while a phosphine group is introduced on an adjacent aryl ring.

  • Schiff Base Ligands: Condensation of this compound with various aldehydes yields chiral Schiff base ligands. These ligands are easily synthesized and can coordinate to a variety of metal centers, facilitating a range of catalytic transformations.

  • Oxazolidinone Ligands: The cyclization of this compound derivatives can lead to the formation of chiral oxazolidinones, which are valuable chiral auxiliaries and ligands in their own right.

Applications in Asymmetric Catalysis

This compound-derived ligands have been successfully employed in a multitude of asymmetric catalytic reactions, consistently affording high yields and excellent enantioselectivities.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction. This compound-derived PHOX ligands have proven to be highly effective in this transformation.

Quantitative Data Summary:

Ligand/CatalystSubstrateNucleophileYield (%)ee (%)
Pd/(S)-t-BuPHOXrac-1,3-diphenylallyl acetateDimethyl malonate>95>99
Pd/(S)-i-PrPHOXrac-1,3-dicyclohexylallyl acetateSodium diethyl malonate9296
Asymmetric Hydrogenation

The enantioselective reduction of prochiral ketones and olefins is a critical transformation in the synthesis of chiral alcohols and other valuable intermediates. Iridium and Rhodium complexes bearing this compound-derived PHOX ligands have shown remarkable performance in asymmetric hydrogenation reactions.

Quantitative Data Summary:

Ligand/CatalystSubstrateH2 Pressure (bar)Yield (%)ee (%)
[Ir(COD)Cl]2/(S)-t-BuPHOX(E)-1,2-diphenylpropene50>9998
[Rh(COD)2]BF4/(S)-i-PrPHOXMethyl (Z)-α-acetamidocinnamate1>9999
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Copper(II) complexes of this compound-derived bis(oxazoline) ligands have been utilized as effective catalysts for enantioselective Diels-Alder reactions.

Quantitative Data Summary:

Ligand/CatalystDieneDienophileYield (%)ee (%)
Cu(OTf)2/(S,S)-t-Bu-boxCyclopentadieneN-Acryloyl-2-oxazolidinone9598
Cu(ClO4)2/(S,S)-Ph-boxIsopreneN-Crotonoyl-2-oxazolidinone8894

Experimental Protocols

Synthesis of (S)-4-isobutyl-2-phenyloxazoline (A Precursor to PHOX ligands)

This protocol describes the synthesis of a key intermediate derived from this compound.

Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification L_Leucinol This compound Amide N-Benzoyl-L-Leucinol L_Leucinol->Amide Pyridine, CH2Cl2, 0 °C to rt BenzoylChloride Benzoyl Chloride BenzoylChloride->Amide Oxazoline (S)-4-isobutyl-2-phenyloxazoline Amide->Oxazoline CH2Cl2, 0 °C to reflux ThionylChloride Thionyl Chloride ThionylChloride->Oxazoline CrudeProduct Crude Product Oxazoline->CrudeProduct Workup PureProduct Pure Oxazoline CrudeProduct->PureProduct Column Chromatography

Caption: Synthesis of (S)-4-isobutyl-2-phenyloxazoline.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (CH2Cl2)

  • Thionyl chloride (SOCl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Amide Formation:

    • Dissolve this compound (1.0 eq) in CH2Cl2 in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.1 eq) dropwise.

    • Add benzoyl chloride (1.05 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl-L-leucinol.

  • Cyclization:

    • Dissolve the crude N-benzoyl-L-leucinol in CH2Cl2 under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise.

    • Warm the reaction mixture to reflux and stir for 4 hours.

    • Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure (S)-4-isobutyl-2-phenyloxazoline.

General Protocol for Asymmetric Allylic Alkylation using a Pd/(S)-t-BuPHOX Catalyst

Workflow Diagram:

AAA_Workflow cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Workup and Analysis Pd_precatalyst [Pd(allyl)Cl]2 Active_Catalyst Active Pd-PHOX Catalyst Pd_precatalyst->Active_Catalyst Solvent, rt Ligand (S)-t-BuPHOX Ligand->Active_Catalyst Reaction_Mixture Reaction Active_Catalyst->Reaction_Mixture Substrate Allylic Acetate Substrate->Reaction_Mixture Nucleophile Dimethyl Malonate Nucleophile->Reaction_Mixture Base BSA, KOAc Base->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Quenching Purified_Product Purified Product Crude_Product->Purified_Product Chromatography Analysis Yield and ee determination Purified_Product->Analysis CatalyticCycle Pd(0)L* Pd(0)L* Pd(II)-allyl π-allyl-Pd(II)L* Pd(0)L*->Pd(II)-allyl Oxidative Addition Product_Complex Pd(0)L* + Product Pd(II)-allyl->Product_Complex Nucleophilic Attack Product_Complex->Pd(0)L* Catalyst Regeneration Substrate Allylic Substrate Substrate->Pd(II)-allyl Nucleophile Nu- Nucleophile->Pd(II)-allyl

Attaching L-Leucinol to a Substrate: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Drug Development and Scientific Research

This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemical attachment of L-Leucinol to a substrate. This compound, a chiral amino alcohol, is a valuable building block in pharmaceutical and chemical synthesis.[1] Its immobilization on a solid support is a critical step in various applications, including affinity chromatography, solid-phase synthesis, and the development of bioactive surfaces.

The primary method detailed here for covalent attachment utilizes the primary amine group of this compound to form a stable amide bond with a carboxylated substrate. This is achieved through a widely used and robust carbodiimide crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3][4][5] This two-step process first activates the carboxyl groups on the substrate to form a more stable NHS ester, which then readily reacts with the primary amine of this compound.[2][6]

Experimental Protocols

This section outlines the necessary materials and the step-by-step procedure for the covalent attachment of this compound to a carboxylated substrate.

Materials Required:
  • Substrate: Carboxylated solid support (e.g., magnetic beads, agarose resin, sensor chips, or glass slides with a carboxylated surface).

  • This compound

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

    • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.0-8.0.

    • Washing Buffer: PBS with 0.05% Tween-20 (PBST).

    • Quenching Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.5.

  • Reaction Vessels: Appropriate microcentrifuge tubes or reaction columns.

  • Mixing Equipment: Vortex mixer and rotator.

Protocol for Attaching this compound to a Carboxylated Substrate:

Step 1: Substrate Preparation and Washing

  • Resuspend the carboxylated solid support (e.g., magnetic beads) in the Activation Buffer.

  • Wash the support by vortexing gently and then separating it from the buffer (e.g., using a magnetic stand for magnetic beads or centrifugation for resins).

  • Repeat the washing step two more times to ensure the removal of any storage buffers or contaminants.

Step 2: Activation of Carboxyl Groups

  • Resuspend the washed substrate in fresh Activation Buffer.

  • Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical starting concentration is 50 mg/mL for both EDC and NHS.

  • Add the EDC/NHS solution to the substrate suspension. The final concentration of EDC and NHS should be optimized but can start at 10 mg/mL each.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing on a rotator. This step activates the carboxyl groups on the substrate surface, forming a reactive NHS ester.

Step 3: Coupling of this compound

  • After activation, immediately wash the substrate twice with Coupling Buffer to remove excess EDC and NHS.

  • Dissolve this compound in the Coupling Buffer to the desired concentration (e.g., 1-10 mg/mL). The optimal concentration should be determined empirically.

  • Resuspend the activated and washed substrate in the this compound solution.

  • Incubate for 1-2 hours at room temperature with gentle mixing. The primary amine of this compound will react with the NHS-activated carboxyl groups on the substrate to form a stable amide bond.

Step 4: Quenching of Unreacted Sites

  • Following the coupling reaction, separate the substrate from the this compound solution.

  • To block any unreacted NHS-ester sites on the substrate, add the Quenching Buffer (e.g., 1 M Ethanolamine).

  • Incubate for 20-30 minutes at room temperature with gentle mixing.

Step 5: Final Washing and Storage

  • Wash the substrate three times with Washing Buffer (PBST) to remove any non-covalently bound this compound and quenching reagents.

  • Perform a final wash with a storage buffer of choice (e.g., PBS).

  • The this compound functionalized substrate is now ready for use or can be stored at 4°C.

Data Presentation

The following tables summarize key quantitative parameters for the immobilization protocol. These values can be used as a starting point for optimization.

Table 1: Reagent Concentrations for this compound Immobilization

ReagentStock ConcentrationFinal ConcentrationBuffer
EDC50 mg/mL10 mg/mLActivation Buffer
NHS/Sulfo-NHS50 mg/mL10 mg/mLActivation Buffer
This compound10 mg/mL1-10 mg/mLCoupling Buffer
Quenching Agent1 M1 M-

Table 2: Incubation Times and Temperatures

StepDurationTemperature
Substrate Activation15-30 minutesRoom Temperature
This compound Coupling1-2 hoursRoom Temperature
Quenching20-30 minutesRoom Temperature

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for attaching this compound to a substrate.

G cluster_activation Activation Step cluster_coupling Coupling Step Substrate_COOH Substrate-COOH Activated_Intermediate Substrate-COO-Acylisourea Substrate_COOH->Activated_Intermediate + EDC EDC EDC NHS NHS Activated_Ester Substrate-COO-NHS Activated_Intermediate->Activated_Ester + NHS Immobilized_Leucinol Substrate-CO-NH-L-Leucinol-OH Activated_Ester->Immobilized_Leucinol + this compound L_Leucinol H2N-L-Leucinol-OH

Caption: Chemical pathway for EDC/NHS mediated attachment of this compound.

G start Start wash1 Wash Substrate (Activation Buffer) start->wash1 activate Activate Substrate (EDC/NHS) wash1->activate wash2 Wash Substrate (Coupling Buffer) activate->wash2 couple Couple this compound wash2->couple quench Quench Unreacted Sites (Ethanolamine) couple->quench wash3 Final Wash (PBST & Storage Buffer) quench->wash3 end End wash3->end

Caption: Experimental workflow for this compound immobilization.

References

Application Notes and Protocols: Cleavage of L-Leucinol Auxiliary Under Mild Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the mild cleavage of the L-leucinol derived chiral auxiliary, (S)-4-isopropyloxazolidin-2-one, a widely used tool in asymmetric synthesis. The following sections outline various methods for the removal of this auxiliary to yield valuable chiral products such as carboxylic acids, primary alcohols, and methyl esters, along with procedures for the recovery of the auxiliary.

Introduction

Chiral auxiliaries are indispensable in modern organic synthesis for establishing stereocenters with high fidelity. The this compound derived oxazolidinone auxiliary, belonging to the Evans' auxiliary family, is particularly effective in directing a variety of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions. The successful application of this auxiliary relies on its efficient removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center. This document details mild and effective protocols for the cleavage of N-acyl-(S)-4-isopropyloxazolidin-2-ones.

Cleavage Methods Overview

Several methods have been developed for the cleavage of N-acyl oxazolidinones. The choice of method depends on the desired functionality of the final product and the compatibility of the substrate with the reaction conditions. The protocols provided below cover oxidative, reductive, and transesterification methods.

Table 1: Summary of Cleavage Methods for this compound Auxiliary

Cleavage MethodReagentsProductKey Features
Oxidative Cleavage Lithium Hydroxide (LiOH), Hydrogen Peroxide (H₂O₂)Carboxylic AcidMild conditions, high yields.
Reductive Cleavage Lithium Borohydride (LiBH₄)Primary AlcoholDirect conversion to alcohols.
Transesterification Magnesium Methoxide (Mg(OMe)₂) in MethanolMethyl EsterMild, non-hydrolytic conditions.
Mild Acidic Cleavage Ytterbium (III) Triflate (Yb(OTf)₃) in MethanolMethyl EsterLewis acid catalysis, mild conditions.

I. Oxidative Cleavage to Carboxylic Acids

This method utilizes lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, to furnish the corresponding carboxylic acid. This is one of the most common and reliable methods for cleaving Evans-type auxiliaries.

Experimental Protocol: LiOH/H₂O₂ Cleavage

Materials:

  • N-acyl-(S)-4-isopropyloxazolidin-2-one

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(S)-4-isopropyloxazolidin-2-one (1 equivalent) in a mixture of THF and water (4:1 v/v) and cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add 30% aqueous hydrogen peroxide (4 equivalents).

  • Slowly add an aqueous solution of lithium hydroxide monohydrate (2 equivalents in water).

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (1.5 M, 5 equivalents) and allow the mixture to warm to room temperature.

  • Remove the majority of the THF under reduced pressure.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume) to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the carboxylic acid product with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

Table 2: Representative Data for Oxidative Cleavage

SubstrateProductYield (%)Reference
N-propionyl-(S)-4-isopropyloxazolidin-2-onePropionic acid>90General procedure

Diagram: Oxidative Cleavage Workflow

oxidative_cleavage sub N-acyl auxiliary reagents LiOH, H₂O₂ in THF/H₂O, 0 °C sub->reagents 1-4 h quench Quench (Na₂SO₃) reagents->quench extract_aux Extract Auxiliary (Et₂O or EtOAc) quench->extract_aux acidify Acidify (HCl) quench->acidify auxiliary Recovered Auxiliary extract_aux->auxiliary extract_prod Extract Product (Et₂O or EtOAc) acidify->extract_prod product Carboxylic Acid extract_prod->product

Caption: Workflow for the oxidative cleavage of the this compound auxiliary.

II. Reductive Cleavage to Primary Alcohols

This method employs a mild reducing agent, lithium borohydride, to directly convert the N-acyl auxiliary to the corresponding primary alcohol.

Experimental Protocol: LiBH₄ Cleavage

Materials:

  • N-acyl-(S)-4-isopropyloxazolidin-2-one

  • Tetrahydrofuran (THF), anhydrous

  • Lithium borohydride (LiBH₄)

  • Water, deionized

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(S)-4-isopropyloxazolidin-2-one (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Slowly add lithium borohydride (2-3 equivalents) to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water, followed by 1 M NaOH.

  • Stir the mixture vigorously for 30 minutes.

  • Extract the product and auxiliary with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to separate the primary alcohol from the recovered chiral auxiliary.

Table 3: Representative Data for Reductive Cleavage

SubstrateProductYield (%)Reference
N-alkanoyl-(S)-4-isopropyloxazolidin-2-oneCorresponding alkanol80-95General procedure

Diagram: Reductive Cleavage Workflow

reductive_cleavage sub N-acyl auxiliary reagents LiBH₄ in THF, 0 °C to RT sub->reagents 2-6 h quench Quench (H₂O, NaOH) reagents->quench extract Extract (Et₂O or EtOAc) quench->extract purify Column Chromatography extract->purify product Primary Alcohol purify->product auxiliary Recovered Auxiliary purify->auxiliary

Caption: Workflow for the reductive cleavage of the this compound auxiliary.

III. Transesterification to Methyl Esters

A. Magnesium Methoxide Catalyzed Cleavage

This protocol offers a very mild method for converting the N-acyl auxiliary to its corresponding methyl ester using a catalytic amount of magnesium methoxide.

Experimental Protocol: Mg(OMe)₂ Cleavage

Materials:

  • N-acyl-(S)-4-isopropyloxazolidin-2-one

  • Methanol (MeOH), anhydrous

  • Magnesium methoxide (Mg(OMe)₂)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(S)-4-isopropyloxazolidin-2-one (1 equivalent) in anhydrous methanol.

  • Add magnesium methoxide (0.1-0.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the product and auxiliary with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the methyl ester from the recovered auxiliary.

Table 4: Representative Data for Mg(OMe)₂ Cleavage

SubstrateProductYield (%)Reference
N-alkanoyl-(S)-4-isopropyloxazolidin-2-oneCorresponding methyl alkanoate>90General procedure
B. Ytterbium (III) Triflate Catalyzed Cleavage

This method utilizes a mild Lewis acid catalyst for the methanolysis of the N-acyl auxiliary, providing the methyl ester under neutral conditions.

Experimental Protocol: Yb(OTf)₃ Cleavage

Materials:

  • N-acyl-(S)-4-isopropyloxazolidin-2-one

  • Methanol (MeOH), anhydrous

  • Ytterbium (III) triflate (Yb(OTf)₃)

  • Water, deionized

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(S)-4-isopropyloxazolidin-2-one (1 equivalent) in anhydrous methanol.

  • Add ytterbium (III) triflate (0.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the product and auxiliary with diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 5: Representative Data for Yb(OTf)₃ Cleavage

SubstrateProductYield (%)Reference
N-acyl oxazolidinoneCorresponding methyl ester85-95General procedure

Diagram: Transesterification Workflow

transesterification sub N-acyl auxiliary reagents Catalyst in MeOH (Mg(OMe)₂ or Yb(OTf)₃) sub->reagents 2-24 h quench Quench reagents->quench extract Extract (Et₂O or EtOAc) quench->extract purify Column Chromatography extract->purify product Methyl Ester purify->product auxiliary Recovered Auxiliary purify->auxiliary

Caption: General workflow for transesterification cleavage methods.

IV. Recovery of the this compound Auxiliary

A key advantage of using chiral auxiliaries is their potential for recovery and reuse. The (S)-4-isopropyloxazolidin-2-one is typically recovered from the reaction mixture by extraction or column chromatography.

Protocol for Auxiliary Recovery
  • Extraction (for Oxidative Cleavage):

    • After quenching the reaction, the aqueous layer contains the salt of the carboxylic acid product.

    • The chiral auxiliary can be extracted from this aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate to recover the auxiliary. The recovered auxiliary can be further purified by recrystallization or column chromatography if necessary.

  • Column Chromatography (for Reductive and Transesterification Cleavage):

    • After the reaction and work-up, the crude mixture contains both the product and the chiral auxiliary.

    • These can be readily separated by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 6: Expected Recovery Yield of this compound Auxiliary

Cleavage MethodTypical Recovery Yield (%)
All methods85-95

Conclusion

The protocols outlined in these application notes provide a range of mild and effective options for the cleavage of the this compound derived chiral auxiliary. The choice of method should be tailored to the specific synthetic goal and the nature of the substrate. Careful execution of these procedures will allow for the efficient generation of valuable chiral products and the high-yielding recovery of the chiral auxiliary for subsequent use.

Application Notes and Protocols: L-Leucinol as a Chiral Resolving Agent for Racemic Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in only one of the enantiomers, while the other may be inactive or even cause adverse effects. L-Leucinol, a chiral amino alcohol derived from the natural amino acid L-leucine, serves as a versatile and effective chiral resolving agent, particularly for racemic carboxylic acids. Its utility stems from its ability to form diastereomeric salts with the enantiomers of a racemic acid. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]

This document provides detailed application notes and generalized protocols for the use of this compound in the chiral resolution of racemic mixtures.

Principle of Chiral Resolution with this compound

The fundamental principle behind the use of this compound as a chiral resolving agent is the formation of diastereomeric salts.[2][3] When a racemic mixture of a carboxylic acid, for instance, is reacted with an enantiomerically pure chiral base like this compound, two diastereomeric salts are formed. These diastereomers are not mirror images of each other and therefore exhibit different physicochemical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The resolved enantiomer is subsequently recovered from the purified diastereomeric salt by treatment with an acid.

Generalized Experimental Protocol: Resolution of a Racemic Carboxylic Acid

The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using this compound. It is important to note that the optimal conditions, including the choice of solvent, temperature, and stoichiometry, are highly dependent on the specific racemic compound and should be determined experimentally.

Materials:

  • Racemic carboxylic acid

  • This compound (enantiomerically pure)

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures thereof)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of a suitable heated solvent.

    • In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent, also with gentle heating.

    • Slowly add the this compound solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization of the less soluble diastereomeric salt.

    • If no crystals form, try adding a co-solvent or using a different solvent system. Seeding with a small crystal of the desired diastereomeric salt can also initiate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Recrystallization for Enantiomeric Enrichment (Optional but Recommended):

    • To improve the enantiomeric purity of the isolated salt, perform one or more recrystallizations from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage. Recrystallize until a constant optical rotation is achieved.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the suspension with an aqueous acid solution (e.g., 1 M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and liberate it from the salt.

    • Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of this compound:

    • The aqueous layer from the previous step contains the hydrochloride salt of this compound. To recover the resolving agent, basify the aqueous solution with an aqueous base (e.g., 1 M NaOH) to a pH of approximately 10-11.

    • Extract the free this compound into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to recover the this compound, which can be reused.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

Data Presentation

Quantitative data from chiral resolution experiments should be systematically recorded to allow for comparison and optimization.

Table 1: Solvent Screening for Diastereomeric Salt Crystallization

EntryRacemic CompoundThis compound (equiv.)Solvent SystemTemperature (°C)Observations
1
2
3

Table 2: Resolution Efficiency and Enantiomeric Excess

EntryRacemic CompoundDiastereomeric Salt Yield (%)Number of RecrystallizationsFinal Product Yield (%)Enantiomeric Excess (ee%)Configuration
1
2
3

Visualizations

Signaling Pathway of Chiral Resolution

Chiral_Resolution_Pathway Racemic_Mixture Racemic Mixture (R-Acid & S-Acid) Diastereomeric_Salts Diastereomeric Salt Mixture (R-Acid-L-Leucinol & S-Acid-L-Leucinol) Racemic_Mixture->Diastereomeric_Salts L_Leucinol Chiral Resolving Agent (this compound) L_Leucinol->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., S-Acid-L-Leucinol) Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in mother liquor) Fractional_Crystallization->More_Soluble_Salt Acidification_1 Acidification (HCl) Less_Soluble_Salt->Acidification_1 Acidification_2 Acidification (HCl) More_Soluble_Salt->Acidification_2 Resolved_Enantiomer_1 Resolved Enantiomer (S-Acid) Acidification_1->Resolved_Enantiomer_1 Recovered_L_Leucinol_1 Recovered this compound Acidification_1->Recovered_L_Leucinol_1 Resolved_Enantiomer_2 Other Enantiomer (R-Acid) Acidification_2->Resolved_Enantiomer_2 Recovered_L_Leucinol_2 Recovered this compound Acidification_2->Recovered_L_Leucinol_2

Caption: General pathway for chiral resolution using this compound.

Experimental Workflow for Chiral Resolution

Experimental_Workflow Start Start Salt_Formation 1. Diastereomeric Salt Formation Start->Salt_Formation Crystallization 2. Crystallization Salt_Formation->Crystallization Filtration 3. Filtration Crystallization->Filtration Recrystallization 4. Recrystallization (Optional) Filtration->Recrystallization Liberation 5. Liberation of Enantiomer Filtration->Liberation Directly if pure enough Recrystallization->Liberation Extraction 6. Extraction Liberation->Extraction Analysis 7. Purity & ee Analysis Extraction->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for chiral resolution.

Logical Relationship in Diastereomeric Salt Formation

Logical_Relationship cluster_products Diastereomeric Salts Racemic_Acid Racemic Acid (R-COOH + S-COOH) R_Salt (R-COO⁻)(this compound-H⁺) Diastereomer 1 Racemic_Acid->R_Salt Reacts with S_Salt (S-COO⁻)(this compound-H⁺) Diastereomer 2 Racemic_Acid->S_Salt Reacts with L_Leucinol This compound L_Leucinol->R_Salt Forms L_Leucinol->S_Salt Forms

Caption: Formation of diastereomeric salts from a racemic acid and this compound.

Conclusion

This compound is a valuable chiral resolving agent for the separation of enantiomers, particularly for racemic carboxylic acids. The formation of diastereomeric salts with differing solubilities provides a practical and scalable method for obtaining enantiomerically enriched compounds. The generalized protocol and data presentation formats provided in these application notes serve as a guide for researchers to develop and optimize their own chiral resolution processes. Successful resolution will depend on careful screening of reaction conditions and accurate analysis of the resulting products.

References

Application Notes and Protocols for the Synthesis of Peptide Analogues Using L-Leucinol Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide analogues is a cornerstone of modern drug discovery and development. By modifying the structure of native peptides, researchers can enhance their therapeutic properties, such as stability, bioavailability, and target specificity. One such modification involves the incorporation of non-proteinogenic amino alcohols, like L-Leucinol, into the peptide backbone. This substitution of a standard amino acid with this compound can introduce significant conformational changes and alter the peptide's biological activity.

This document provides detailed application notes and protocols for the synthesis of peptide analogues using this compound as a building block. The primary method described is the on-resin reductive amination of a peptide aldehyde with this compound, a robust and versatile strategy for creating these modified peptides.

Key Concepts and Strategies

The core of this synthetic approach lies in the formation of a secondary amine linkage between the peptide chain and the this compound moiety, creating a reduced amide bond isostere (ψ[CH₂NH]). This modification imparts greater resistance to enzymatic degradation compared to the native amide bond.

The general workflow for this synthesis involves:

  • Solid-Phase Peptide Synthesis (SPPS): The initial peptide sequence is assembled on a solid support using standard Fmoc or Boc chemistry.

  • On-Resin Oxidation: The N-terminal amino acid is oxidized to an aldehyde.

  • Reductive Amination: The resin-bound peptide aldehyde is reacted with this compound in the presence of a reducing agent to form the stable secondary amine bond.

  • Cleavage and Deprotection: The synthesized peptide analogue is cleaved from the resin, and any remaining protecting groups are removed.

  • Purification and Analysis: The final product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and HPLC analysis.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Aldehyde

This protocol outlines the generation of a resin-bound peptide aldehyde, which is the precursor for the reductive amination step.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a coupling reagent cocktail (e.g., DIC and Oxyma Pure in DMF). Monitor the coupling reaction for completion using a Kaiser test.

  • N-terminal Amino Alcohol Coupling: Couple an N-Fmoc-protected amino alcohol (e.g., Fmoc-L-alaninol) as the final residue.

  • Fmoc Deprotection of the N-terminal Amino Alcohol: Remove the Fmoc group from the N-terminal amino alcohol using 20% piperidine in DMF.

  • On-Resin Oxidation: Swell the resin in DCM. Add a solution of Dess-Martin periodinane (3-5 equivalents) in DCM to the resin. Shake the reaction mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DCM, DMF, and finally with methanol to remove excess oxidizing agent and byproducts. The resin-bound peptide aldehyde is now ready for the next step.

Protocol 2: On-Resin Reductive Amination with this compound

This protocol describes the key step of incorporating this compound into the peptide backbone.

Materials:

  • Resin-bound peptide aldehyde (from Protocol 1)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (AcOH)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide aldehyde in DMF.

  • Preparation of Reagent Solution: In a separate vial, dissolve this compound (5-10 equivalents) in DMF.

  • Reductive Amination Reaction: Add the this compound solution to the resin. Subsequently, add a solution of sodium cyanoborohydride (5-10 equivalents) in DMF. Acidify the reaction mixture by adding a small amount of acetic acid (e.g., 1% v/v).

  • Reaction Incubation: Shake the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for completion by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the final steps to obtain the purified peptide analogue.

Materials:

  • Resin-bound this compound peptide analogue (from Protocol 2)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Reverse-phase HPLC system with a C18 column

  • Acetonitrile (ACN) and water (with 0.1% TFA) for HPLC

  • Mass spectrometer

Procedure:

  • Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection: Treat the dry resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water) and purify by preparative RP-HPLC using a water/ACN gradient containing 0.1% TFA.

  • Analysis: Analyze the purified fractions by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the molecular weight of the desired peptide analogue.[1]

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide analogue as a white powder.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and purification of a model pentapeptide analogue where the N-terminal amino acid has been replaced with an this compound moiety via reductive amination.

Table 1: Synthesis Yield and Purity of a Model this compound Peptide Analogue

StepProductStarting Material (Resin Loading)Crude Yield (%)Purity by HPLC (%)
SynthesisAc-Tyr-Gly-Gly-Phe-ψ[CH₂NH]-Leu-ol100 mg (0.5 mmol/g)7565
PurificationPurified AnalogueCrude Peptide40 (overall)>95

Table 2: Characterization of the Purified this compound Peptide Analogue

ParameterValue
Molecular Formula C₃₈H₅₅N₇O₇
Calculated Monoisotopic Mass 725.4163 g/mol
Observed Mass (ESI-MS) 726.4236 [M+H]⁺
HPLC Retention Time 15.8 min (on a standard C18 column with a linear gradient of 10-90% ACN in water over 30 min)

Mandatory Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Finalization Final Steps Resin Start with Resin Coupling Sequential Amino Acid Coupling Resin->Coupling N_term_mod Couple N-terminal Amino Alcohol Coupling->N_term_mod Oxidation Oxidation to Peptide Aldehyde N_term_mod->Oxidation Reductive_Amination Reductive Amination with this compound Oxidation->Reductive_Amination Cleavage Cleavage & Deprotection Reductive_Amination->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for the synthesis of this compound peptide analogues.

Logical Relationship in Reductive Amination

reductive_amination Peptide_Aldehyde Resin-Bound Peptide Aldehyde Imine_Intermediate Schiff Base (Imine Intermediate) Peptide_Aldehyde->Imine_Intermediate + L_Leucinol This compound L_Leucinol->Imine_Intermediate + Final_Product This compound Peptide Analogue (Reduced Amide Bond) Imine_Intermediate->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Final_Product

Caption: Key steps in the reductive amination reaction.

Signaling Pathway Context: Potential Modulation of mTOR Pathway

While specific signaling data for this compound-containing peptide analogues is limited, the structural similarity of this compound to the essential amino acid L-leucine suggests a potential interaction with the mTOR (mechanistic Target of Rapamycin) signaling pathway. L-leucine is a well-known activator of mTORC1, a key regulator of cell growth, proliferation, and protein synthesis.[2][3][4][5][6] It is hypothesized that peptide analogues incorporating this compound might act as either agonists or antagonists of this pathway, depending on the overall structure of the analogue and its ability to interact with the cellular machinery that senses amino acid levels. Further research is required to elucidate the precise effects of these analogues on mTOR signaling.

Hypothesized mTOR Signaling Modulation

mtor_pathway L_Leucinol_Analogue This compound Peptide Analogue mTORC1 mTORC1 L_Leucinol_Analogue->mTORC1 ? (Modulation) S6K1 p70S6K mTORC1->S6K1 Activates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourE_BP1->Protein_Synthesis Represses when active Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Hypothesized modulation of the mTOR signaling pathway.

References

Application Notes and Protocols: L-Leucinol in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of L-Leucinol as a chiral starting material in the enantioselective total synthesis of natural products. The following sections detail the synthetic pathway, experimental protocols, and quantitative data for the total synthesis of the piperidine alkaloid (-)-deoxoprosophylline, a natural product isolated from the leaves of Prosopis africana.

Introduction

This compound, a chiral amino alcohol derived from the natural amino acid L-leucine, is a versatile and valuable building block in asymmetric synthesis. Its inherent chirality, commercial availability, and the presence of two distinct functional groups (amino and hydroxyl) make it an excellent starting material for the synthesis of complex chiral molecules. One significant application of this compound is in the construction of chiral nitrogen-containing heterocycles, which form the core of many biologically active alkaloids. This document outlines the successful application of this compound in the enantioselective total synthesis of (-)-deoxoprosophylline.

Total Synthesis of (-)-Deoxoprosophylline from this compound

The total synthesis of (-)-deoxoprosophylline from this compound establishes a robust methodology for the construction of chiral 2,3,6-trisubstituted piperidines. The synthetic strategy relies on the initial conversion of this compound to a chiral piperidin-2-one intermediate, which then undergoes further functionalization to yield the target natural product. The key steps involve the stereoselective reduction of a ketone and the introduction of the C-6 side chain.

Synthetic Workflow

The overall synthetic pathway from this compound to (-)-deoxoprosophylline is depicted below.

G cluster_0 Synthesis of Chiral Piperidin-2-one cluster_1 Completion of the Synthesis L_Leucinol This compound Tosylate N-Tosylated this compound L_Leucinol->Tosylate TsCl, Py Azide Azido Alcohol Tosylate->Azide NaN3, DMF Aldehyde Chiral Aldehyde Azide->Aldehyde Swern Oxid. Piperidinone Piperidin-2-one Intermediate Aldehyde->Piperidinone Wittig Reaction, Hydrogenation, Cyclization Keto_Piperidine Keto-Piperidine Piperidinone->Keto_Piperidine Grignard Reaction Piperidinone->Keto_Piperidine Diastereomeric_Alcohols Diastereomeric Alcohols Keto_Piperidine->Diastereomeric_Alcohols NaBH4, CeCl3 Deoxoprosophylline (-)-Deoxoprosophylline Diastereomeric_Alcohols->Deoxoprosophylline Separation, Deprotection

Protecting Group Strategies for L-Leucinol in Multi-Step Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups for L-Leucinol, a valuable chiral building block in multi-step organic synthesis. The focus is on providing practical, experimentally-derived information to aid in the design and execution of complex synthetic routes involving this amino alcohol.

Introduction to Protecting Group Strategies

In the multi-step synthesis of complex molecules, the selective protection of reactive functional groups is paramount to avoid unwanted side reactions and ensure high yields of the desired product. This compound possesses two primary reactive sites: a primary amine (-NH₂) and a primary hydroxyl (-OH) group. The similar reactivity of these groups necessitates a carefully planned protecting group strategy, often employing orthogonal protecting groups that can be selectively removed under different conditions.

Commonly employed protecting groups for the amino functionality of this compound include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). For the hydroxyl group, silyl ethers such as tert-Butyldimethylsilyl (TBDMS) are frequently utilized. The choice of protecting groups is dictated by the reaction conditions of the subsequent synthetic steps and the desired order of deprotection.

N-Protection of this compound

The protection of the amino group is typically the first step in the synthetic manipulation of this compound. This prevents its nucleophilic character from interfering with subsequent reactions.

N-tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal with acid.

Experimental Protocol: Synthesis of N-Boc-L-leucinol

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water and tetrahydrofuran (THF) (1:1 v/v).

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the solution.

  • Boc Anhydride Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Remove the THF under reduced pressure. Add water to the residue and extract the aqueous layer with petroleum ether to remove unreacted (Boc)₂O.

  • Acidification and Extraction: Acidify the aqueous phase to a pH of approximately 3 with a 1 M sodium bisulfate (NaHSO₄) solution. Extract the product with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-leucinol as a clear oil.

ParameterValueReference
Yield 81%[1]
Reaction Time Overnight[1]
Purity >98%[2]
N-Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another common amine protecting group, stable to acidic and basic conditions and readily removed by catalytic hydrogenation.

Experimental Protocol: Synthesis of N-Cbz-L-leucinol

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of dry dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Cbz Chloride Addition: Stir the reaction mixture at room temperature under an argon atmosphere for 15 minutes. Then, add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.

  • Reaction: Allow the solution to stir overnight at room temperature under argon.

  • Work-up and Purification: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified by standard chromatographic techniques.

ParameterValueReference
Yield 37-79% (over two steps including ester hydrolysis)[3]
Reaction Time Overnight[3]

Orthogonal Protection of this compound: A Multi-Step Synthesis Example

A key strategy in the use of this compound as a chiral building block is the orthogonal protection of its amino and hydroxyl groups. This allows for the selective manipulation of one functional group while the other remains protected. A common orthogonal pair is the acid-labile Boc group for the amine and the fluoride-labile TBDMS group for the alcohol.

The following workflow illustrates a typical multi-step synthesis starting from this compound, employing an orthogonal protection strategy.

Orthogonal_Protection_Workflow Leucinol This compound N_Boc_Leucinol N-Boc-L-leucinol Leucinol->N_Boc_Leucinol (Boc)₂O, NaHCO₃ N_Boc_O_TBDMS_Leucinol N-Boc-O-TBDMS-L-leucinol N_Boc_Leucinol->N_Boc_O_TBDMS_Leucinol TBDMSCl, Imidazole O_TBDMS_Leucinol O-TBDMS-L-leucinol N_Boc_O_TBDMS_Leucinol->O_TBDMS_Leucinol TFA or HCl (Acidic Deprotection) Modified_Product Modified Product O_TBDMS_Leucinol->Modified_Product Synthetic Transformation (e.g., acylation, alkylation) Final_Product Final Deprotected Product Modified_Product->Final_Product TBAF (Fluoride Deprotection)

Caption: Orthogonal protection workflow for this compound.

Step 1: N-Protection

The first step is the protection of the more nucleophilic amino group, typically with a Boc group as described in the protocol above.

Step 2: O-Protection

With the amino group protected, the hydroxyl group can be selectively protected, for example, as a TBDMS ether.

Experimental Protocol: Synthesis of N-Boc-O-TBDMS-L-leucinol

  • Reaction Setup: Dissolve N-Boc-L-leucinol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq).

  • Reaction: Stir the mixture at room temperature for 3 hours under an argon atmosphere.

  • Work-up: Quench the reaction by adding cold water. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

ParameterValueReference
Yield High (Specific yield not reported, but generally quantitative)General procedure
Reaction Time 3 hoursGeneral procedure
Step 3: Selective N-Deprotection and Further Functionalization

The acid-labile Boc group can be selectively removed in the presence of the silyl ether.

Experimental Protocol: Deprotection of the N-Boc Group

  • Reaction Setup: Dissolve the N-Boc protected compound in a suitable organic solvent such as methanol or dichloromethane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

This free amine can then undergo a variety of synthetic transformations, such as acylation or alkylation, without affecting the protected hydroxyl group.

Step 4: O-Deprotection

Finally, the silyl ether protecting the hydroxyl group can be removed.

Experimental Protocol: Deprotection of the O-TBDMS Group

  • Reaction Setup: Dissolve the O-TBDMS protected compound in THF.

  • Fluoride Source Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1M).

  • Reaction: Stir the reaction at room temperature and monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

ParameterValueReference
Yield Generally high to quantitative[3]
Reaction Time Varies (minutes to hours)[3]

Summary of Protecting Group Strategies

The following table summarizes the common protecting groups for this compound and their typical deprotection conditions, highlighting their orthogonality.

Protecting GroupFunctional Group ProtectedIntroduction ConditionsDeprotection ConditionsOrthogonal to
Boc Amine(Boc)₂O, base (e.g., NaHCO₃, Et₃N)Strong acid (e.g., TFA, HCl)Cbz, TBDMS
Cbz AmineCbz-Cl, base (e.g., NaHCO₃, DIPEA)Catalytic Hydrogenation (H₂, Pd/C)Boc, TBDMS
TBDMS HydroxylTBDMS-Cl, imidazoleFluoride source (e.g., TBAF, HF)Boc, Cbz
Fmoc AmineFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine in DMF)TBDMS

Logical Relationship of Protecting Group Selection

The choice of a protecting group strategy is a critical decision in multi-step synthesis. The following diagram illustrates the logical considerations for selecting appropriate protecting groups for this compound.

PG_Selection_Logic Start Start: this compound Identify_FG Identify Reactive Groups: - Amino (-NH₂) - Hydroxyl (-OH) Start->Identify_FG Assess_Reactions Assess Subsequent Reaction Conditions Identify_FG->Assess_Reactions Acid_Stable Need Acid Stability? Assess_Reactions->Acid_Stable Base_Stable Need Base Stability? Assess_Reactions->Base_Stable Reductive_Stable Need Reductive Stability? Assess_Reactions->Reductive_Stable Select_N_PG Select N-Protecting Group Acid_Stable->Select_N_PG Select_O_PG Select O-Protecting Group Acid_Stable->Select_O_PG Base_Stable->Select_N_PG Base_Stable->Select_O_PG Reductive_Stable->Select_N_PG Reductive_Stable->Select_O_PG Check_Orthogonality Check for Orthogonality Select_N_PG->Check_Orthogonality Select_O_PG->Check_Orthogonality Final_Strategy Final Protecting Group Strategy Check_Orthogonality->Final_Strategy

Caption: Decision-making flowchart for protecting group selection.

Conclusion

The successful incorporation of this compound into complex molecules hinges on a well-defined protecting group strategy. By understanding the properties of common protecting groups like Boc, Cbz, and TBDMS, and by employing orthogonal protection schemes, researchers can selectively manipulate the amino and hydroxyl functionalities of this compound to achieve their synthetic goals with high efficiency and control. The protocols and data presented herein provide a practical foundation for the application of these strategies in a research and development setting.

References

Scale-Up Considerations for Asymmetric Synthesis with L-Leucinol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucinol, a readily available chiral amino alcohol, serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its application is particularly valuable in the stereoselective formation of carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of chiral amines, amino acids, and other enantiomerically enriched building blocks crucial for the pharmaceutical and fine chemical industries. Scaling up these laboratory-proven methodologies from gram to kilogram quantities presents a unique set of challenges and considerations. This document provides detailed application notes and protocols to guide researchers and process chemists in the successful scale-up of asymmetric syntheses utilizing this compound-derived chiral auxiliaries. Key aspects covered include reaction parameter optimization, solvent selection, reagent stoichiometry, product isolation, and auxiliary recovery and recycling.

Introduction to this compound in Asymmetric Synthesis

This compound is a popular chiral auxiliary due to its C2-symmetry, which can effectively shield one face of a reactive intermediate, directing the approach of a nucleophile or electrophile to the opposite face with high stereoselectivity. It is typically employed in the formation of chiral imines or enamines, which then undergo diastereoselective additions. The bulky isobutyl group of this compound plays a crucial role in establishing the chiral environment necessary for high levels of asymmetric induction.

Key Advantages of this compound as a Chiral Auxiliary:
  • High Diastereoselectivity: Often provides excellent stereocontrol in a variety of reactions.

  • Readily Available: Both enantiomers are commercially available at a reasonable cost.

  • Predictable Stereochemical Outcome: The stereochemistry of the product can often be reliably predicted based on established models.

  • Facile Removal and Recovery: The auxiliary can typically be cleaved under mild conditions and recovered for reuse, which is a critical consideration for large-scale synthesis.

Core Scale-Up Considerations

Transitioning an asymmetric synthesis from the bench to a pilot plant or industrial scale requires careful consideration of several factors that may not be as critical at the laboratory scale.

  • Reaction Kinetics and Thermodynamics: Understanding the reaction profile is essential for safe and efficient scale-up. Exothermic reactions require careful thermal management to prevent runaway reactions.

  • Mass and Heat Transfer: In larger reactors, inefficient mixing and heat transfer can lead to localized "hot spots" or concentration gradients, potentially affecting yield and selectivity.

  • Solvent Selection: Solvents that are suitable for laboratory scale (e.g., halogenated solvents) may be undesirable for large-scale production due to cost, safety, and environmental concerns. A shift to more process-friendly solvents is often necessary.

  • Reagent Stoichiometry and Addition Rate: On a large scale, the order and rate of reagent addition can significantly impact the reaction outcome. Slow and controlled addition is often required to manage exotherms and minimize side reactions.

  • Work-up and Product Isolation: Procedures that are straightforward in the lab, such as chromatography, are often not feasible for large-scale production. Crystallization, distillation, and extraction are the preferred methods for purification at scale.

  • Auxiliary Recovery and Recycling: The economic viability of a process often hinges on the efficient recovery and reuse of the chiral auxiliary.

Experimental Protocols and Data

The following sections provide generalized protocols for the asymmetric alkylation of a ketone using an this compound-derived chiral auxiliary, highlighting key scale-up parameters.

Formation of the Chiral Imine (Lab Scale vs. Kilogram Scale)

The initial step in many this compound-mediated asymmetric syntheses is the formation of a chiral imine from the starting ketone.

Table 1: Comparison of Reaction Parameters for Chiral Imine Formation

ParameterLab Scale (10 g)Kilogram Scale (10 kg)Key Considerations for Scale-Up
Ketone 1.0 eq1.0 eqEnsure high purity of starting material.
This compound 1.1 eq1.05 - 1.1 eqMinimize excess to reduce cost and simplify purification.
Solvent TolueneToluene or Cyclopentyl methyl ether (CPME)CPME is a greener alternative to toluene. Ensure adequate solvent volume for efficient stirring.
Dehydrating Agent Anhydrous MgSO₄Dean-Stark trapA Dean-Stark trap is more efficient for continuous water removal at a larger scale.
Temperature RefluxRefluxMonitor internal temperature closely to ensure consistent reaction conditions.
Reaction Time 4 - 6 hours6 - 8 hoursReaction times may be longer at scale due to mass transfer limitations. Monitor by GC/LC-MS.
Work-up Filtration, solvent evaporationFiltration, solvent swap/distillationAvoid complete evaporation to dryness at a large scale for safety.

Protocol for Kilogram-Scale Imine Formation:

  • To a 100 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and Dean-Stark trap, charge the ketone (10.0 kg, 1.0 eq) and toluene (50 L).

  • Begin agitation and add this compound (1.1 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by analyzing aliquots by GC-MS until the ketone is consumed.

  • Cool the reaction mixture to room temperature.

  • The resulting solution of the chiral imine is typically used directly in the next step without isolation.

Imine_Formation_Workflow Start Charge Ketone and Toluene Add_Leucinol Add this compound Start->Add_Leucinol Heat_Reflux Heat to Reflux with Dean-Stark Trap Add_Leucinol->Heat_Reflux Monitor Monitor Reaction Progress (GC-MS) Heat_Reflux->Monitor Monitor->Heat_Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Use_Directly Use Imine Solution Directly Cool->Use_Directly

Caption: Workflow for kilogram-scale chiral imine formation.

Asymmetric Alkylation

The diastereoselective alkylation of the chiral imine is the key stereochemistry-defining step.

Table 2: Comparison of Reaction Parameters for Asymmetric Alkylation

ParameterLab Scale (10 g)Kilogram Scale (10 kg)Key Considerations for Scale-Up
Chiral Imine 1.0 eq1.0 eqEnsure complete formation from the previous step.
Base LDA (1.2 eq in THF)LHMDS (1.15 eq in Toluene/THF)LHMDS is often preferred for its better solubility and handling at scale.
Alkylation Agent Alkyl Halide (1.3 eq)Alkyl Halide (1.2 eq)Slow, controlled addition is critical to manage exothermicity.
Temperature -78 °C-70 °C to -60 °CMaintaining cryogenic temperatures at a large scale requires specialized equipment.
Reaction Time 2 - 4 hours4 - 6 hoursMonitor by HPLC or LC-MS.
Quench Saturated NH₄Cl (aq)Saturated NH₄Cl (aq)Controlled addition of the quenching solution is necessary to manage any exotherm.

Protocol for Kilogram-Scale Asymmetric Alkylation:

  • In a separate 100 L reactor, prepare a solution of the chiral imine in toluene from the previous step. Cool the solution to -70 °C.

  • In another reactor, charge LHMDS solution (1.15 eq) and cool to -70 °C.

  • Slowly add the imine solution to the LHMDS solution over 1-2 hours, maintaining the internal temperature below -60 °C.

  • Stir the resulting enamide solution at -70 °C for 1 hour.

  • Slowly add the alkyl halide (1.2 eq) over 1-2 hours, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture at -70 °C and monitor by HPLC until the starting material is consumed.

  • Slowly and carefully quench the reaction by adding pre-cooled saturated aqueous NH₄Cl solution, keeping the internal temperature below -40 °C.

  • Allow the mixture to warm to room temperature. Separate the organic layer, and wash with brine.

Asymmetric_Alkylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Imine Chiral Imine Enamide Lithium Enamide Imine->Enamide + LHMDS (-70 °C) Base LHMDS Alkyl_Halide Alkyl Halide Alkylated_Imine Alkylated Chiral Imine Enamide->Alkylated_Imine + Alkyl Halide

Caption: Reaction pathway for asymmetric alkylation.

Auxiliary Cleavage and Recovery

The final step involves the removal of the this compound auxiliary to yield the desired chiral product and the recovery of the auxiliary for reuse.

Table 3: Comparison of Parameters for Auxiliary Cleavage and Recovery

ParameterLab Scale (10 g)Kilogram Scale (10 kg)Key Considerations for Scale-Up
Alkylated Imine 1.0 eq1.0 eqThe crude organic layer from the previous step is often used directly.
Cleavage Reagent 1 M HCl2 M HClThe concentration and volume should be optimized for efficient cleavage and phase separation.
Temperature Room Temperature20 - 30 °CMonitor for any exotherm during hydrolysis.
Reaction Time 1 - 2 hours2 - 4 hoursMonitor by HPLC or TLC.
Work-up Extraction, phase separationPhase separation, extractionEfficient phase separation is crucial at a large scale.
Auxiliary Recovery Extraction of aqueous layer with Et₂O after basificationExtraction of aqueous layer with MTBE after basificationMTBE is a more suitable solvent for large-scale extractions than diethyl ether.
Product Isolation ChromatographyCrystallization or DistillationDevelop a robust crystallization procedure for the final product.

Protocol for Kilogram-Scale Auxiliary Cleavage and Recovery:

  • To the organic solution of the alkylated imine, add 2 M HCl (30 L) and stir vigorously at room temperature for 2-4 hours. Monitor the hydrolysis by HPLC.

  • Once the reaction is complete, stop the agitation and allow the layers to separate.

  • Separate the aqueous layer (contains this compound hydrochloride) from the organic layer (contains the product).

  • Product Isolation: Wash the organic layer with water and brine. Concentrate the organic layer under reduced pressure. Purify the crude product by crystallization or distillation.

  • Auxiliary Recovery: To the aqueous layer, add 50% NaOH solution until the pH is >12.

  • Extract the aqueous layer with MTBE (3 x 20 L).

  • Combine the MTBE extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the this compound. The recovered auxiliary should be analyzed for purity before reuse.

Cleavage_and_Recovery_Logic Start Alkylated Imine in Organic Solvent Add_HCl Add Aqueous HCl Start->Add_HCl Hydrolysis Stir for Hydrolysis Add_HCl->Hydrolysis Phase_Separation Phase Separation Hydrolysis->Phase_Separation Organic_Layer Organic Layer (Product) Phase_Separation->Organic_Layer Organic Aqueous_Layer Aqueous Layer (Auxiliary Salt) Phase_Separation->Aqueous_Layer Aqueous Product_Isolation Product Isolation (Crystallization/Distillation) Organic_Layer->Product_Isolation Basify Basify Aqueous Layer (NaOH) Aqueous_Layer->Basify Extract Extract with MTBE Basify->Extract Recover_Auxiliary Recover this compound Extract->Recover_Auxiliary

L-Leucinol in the Development of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucinol, a chiral amino alcohol derived from the essential amino acid L-leucine, is emerging as a versatile building block in the synthesis of novel agrochemicals. Its inherent chirality and reactive functional groups make it an attractive starting material for creating structurally diverse molecules with potential herbicidal, fungicidal, and insecticidal properties. This document provides detailed application notes and protocols for researchers interested in exploring the potential of this compound in the development of next-generation crop protection agents. The focus is on the synthesis of this compound derivatives and the subsequent biological evaluation of their efficacy.

Application Notes: The Role of this compound in Agrochemical Innovation

This compound serves as a valuable chiral synthon, enabling the creation of enantiomerically pure agrochemicals. This is of significant importance as the biological activity of many pesticides resides in a single enantiomer, while the other may be inactive or even detrimental to non-target organisms. The primary strategies for incorporating this compound into novel agrochemical candidates involve:

  • As a Chiral Auxiliary: Guiding the stereoselective synthesis of more complex molecules.

  • As a Core Scaffold: Forming the central structure of a new class of pesticides.

  • For Conjugation with Existing Pesticides: Modifying the physicochemical properties of known active ingredients to enhance their uptake, translocation, and efficacy within the target plant or pest.

A notable application is the conjugation of this compound with existing pesticides to improve their systemic properties. By linking the pesticide to an amino acid derivative, it may be possible to hijack the plant's natural amino acid transport systems, leading to more efficient distribution throughout the plant and potentially reaching pests and pathogens in otherwise inaccessible tissues.

Quantitative Data Summary

The following table summarizes data from a study on the conjugation of amino acids with the fungicide Ferimzone, demonstrating the enhanced systemic transport of the resulting compound within tobacco plants. While not exclusively focused on this compound, it provides a strong rationale for its use in similar applications.

CompoundTime After Application (days)Concentration in Treated Leaf (mg/L)Concentration in Upper Leaf (mg/L)Concentration in Lower Leaf (mg/L)
Leucine-Ferimzone Conjugate 1150.210.55.1
3125.825.312.7
798.442.121.9
Ferimzone (unconjugated) 1180.52.10.8
3165.34.51.9
7142.18.73.2

Data adapted from patent CN101786997A. The data indicates a trend of enhanced upward and downward translocation of the Leucine-Ferimzone conjugate compared to the parent fungicide.

Experimental Protocols

Protocol 1: Synthesis of an this compound-Pesticide Conjugate

This protocol describes a general method for the conjugation of this compound to a pesticide containing a carboxylic acid group via an ester linkage.

Materials:

  • This compound

  • Pesticide with a carboxylic acid functional group (e.g., a phenoxyalkanoic acid herbicide)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the pesticide (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and concentrate to yield the purified this compound-pesticide conjugate.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antifungal Bioassay

This protocol outlines a method for evaluating the antifungal activity of novel this compound derivatives against a panel of plant pathogenic fungi.

Materials:

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

  • Micropipettes

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a series of dilutions of the stock solution in sterile water or growth medium to achieve the desired final concentrations for testing.

  • Prepare PDA plates by autoclaving the medium and pouring it into sterile petri dishes. Allow the plates to solidify.

  • Inoculate the center of each PDA plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

  • Apply a known volume of each dilution of the test compound to a sterile paper disc and place it on the agar surface at a set distance from the mycelial plug. A DMSO-treated disc should be used as a negative control.

  • Alternatively, for a poison plate assay, add the test compound directly to the molten PDA before pouring the plates to achieve the desired final concentrations.

  • Seal the plates with parafilm and incubate at a suitable temperature (e.g., 25 °C) in the dark.

  • Measure the radial growth of the fungal mycelium at regular intervals (e.g., every 24 hours) for several days.

  • Calculate the percentage of growth inhibition for each concentration of the test compound compared to the negative control.

  • Determine the EC₅₀ (half-maximal effective concentration) value for the test compound against each fungus.

Protocol 3: Herbicidal Activity Bioassay (Pot Study)

This protocol describes a pre-emergence and post-emergence herbicidal activity assay for this compound derivatives in a greenhouse setting.

Materials:

  • This compound derivative (test compound)

  • Acetone or other suitable solvent

  • Tween-20 or other surfactant

  • Seeds of weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots filled with a standard potting mix

  • Greenhouse facilities with controlled temperature and light

  • Sprayer for herbicide application

Procedure:

Pre-emergence Application:

  • Sow a known number of weed seeds in each pot at a uniform depth.

  • Prepare a spray solution of the test compound in a suitable solvent/water mixture with a surfactant.

  • Apply the spray solution evenly to the soil surface of the pots. A solvent/surfactant-only solution should be used as a negative control.

  • Place the pots in the greenhouse and water as needed.

  • After a set period (e.g., 14-21 days), count the number of emerged weeds in each pot and compare it to the control.

  • Assess the phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis) on the emerged weeds.

Post-emergence Application:

  • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 leaf stage).

  • Prepare a spray solution of the test compound as described above.

  • Apply the spray solution evenly to the foliage of the weed seedlings.

  • Place the pots in the greenhouse and continue to water the soil (avoiding washing the compound off the leaves).

  • After a set period (e.g., 7-14 days), assess the herbicidal efficacy by visually rating the injury to the weeds on a scale of 0% (no effect) to 100% (complete kill).

  • Determine the GR₅₀ (concentration required to cause a 50% reduction in plant growth) for the test compound.

Protocol 4: Insecticidal Activity Bioassay (Leaf-Dip Method)

This protocol provides a method for assessing the insecticidal activity of this compound derivatives against leaf-chewing insects.

Materials:

  • This compound derivative (test compound)

  • Acetone or other suitable solvent

  • Triton X-100 or other surfactant

  • Leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae)

  • Larvae of the target insect pest (e.g., Plutella xylostella)

  • Petri dishes lined with moist filter paper

  • Forceps

Procedure:

  • Prepare a series of dilutions of the test compound in an acetone/water solution containing a surfactant. A solvent/surfactant-only solution serves as the negative control.

  • Excise leaves from the host plant and dip them into the test solutions for a set time (e.g., 10-30 seconds).

  • Allow the leaves to air dry completely.

  • Place one treated leaf in each petri dish.

  • Introduce a known number of insect larvae (e.g., 10) into each petri dish.

  • Seal the petri dishes and maintain them at a suitable temperature and photoperiod.

  • Assess larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula if necessary.

  • Determine the LC₅₀ (lethal concentration for 50% of the population) value for the test compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_data Data Analysis synthesis Synthesis of This compound Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization herbicidal Herbicidal Assay (Pot Study) characterization->herbicidal Test Compound fungicidal Fungicidal Assay (In Vitro) characterization->fungicidal Test Compound insecticidal Insecticidal Assay (Leaf-Dip) characterization->insecticidal Test Compound data_analysis Determination of EC50 / GR50 / LC50 herbicidal->data_analysis fungicidal->data_analysis insecticidal->data_analysis

Caption: Experimental workflow for the development of this compound-based agrochemicals.

signaling_pathway cluster_herbicide_action Hypothetical Herbicidal Mode of Action leucinol_herbicide This compound Derivative (Herbicide) enzyme Target Enzyme (e.g., Acetolactate Synthase) leucinol_herbicide->enzyme Inhibition amino_acids Branched-Chain Amino Acid (Leucine, Isoleucine, Valine) Biosynthesis enzyme->amino_acids protein_synthesis Protein Synthesis amino_acids->protein_synthesis plant_growth Plant Growth and Development protein_synthesis->plant_growth plant_death Plant Death plant_growth->plant_death

Caption: Hypothetical signaling pathway for an this compound-derived herbicide.

logical_relationship cluster_development Agrochemical Development Logic start Identify Lead This compound Scaffold synthesis Synthesize Analogues start->synthesis screening Primary Biological Screening synthesis->screening sar Structure-Activity Relationship (SAR) screening->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Refinement field_trials Greenhouse and Field Trials optimization->field_trials end Candidate Agrochemical field_trials->end

Caption: Logical relationship in the agrochemical development pipeline.

Troubleshooting & Optimization

Technical Support Center: Enhancing Diastereoselectivity in L-Leucinol-Based Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Leucinol-based chiral auxiliaries. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve diastereoselectivity in your asymmetric syntheses.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based reactions, offering potential causes and solutions in a question-and-answer format.

Q1: My diastereoselectivity is low or non-existent. What are the primary factors I should investigate?

A1: Low diastereoselectivity can stem from several factors. The most common culprits are the choice of Lewis acid, solvent, reaction temperature, and the nature of the base used for enolate formation. The steric hindrance of the this compound auxiliary's isopropyl group is a key factor in directing the stereochemical outcome, and the reaction conditions must be optimized to maximize its influence.

Q2: How does the choice of Lewis acid impact the diastereoselectivity of my reaction?

A2: Lewis acids play a crucial role in chelating the chiral auxiliary and the carbonyl group of the substrate, enforcing a rigid conformation that favors the approach of the electrophile from a specific face. The choice of Lewis acid can significantly influence the diastereomeric ratio (d.r.). For instance, in aldol reactions using oxazolidinone auxiliaries (often derived from amino alcohols like this compound), bidentate Lewis acids like dibutylboron triflate (Bu₂BOTf) are known to form a rigid six-membered transition state, leading to high syn-diastereoselectivity. In contrast, monodentate Lewis acids may result in lower selectivity or even a reversal of stereochemistry.

Q3: I'm observing a mixture of diastereomers. Could the solvent be the issue?

A3: Absolutely. The solvent polarity and its ability to coordinate with the metal center of the Lewis acid-substrate complex can significantly affect the transition state's stability and rigidity. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred as they do not compete with the substrate for binding to the Lewis acid, thus maintaining the chelated structure essential for high diastereoselectivity. In some cases, ethereal solvents like tetrahydrofuran (THF) can be used, but their coordinating nature might influence the outcome.

Q4: What is the optimal temperature range for achieving high diastereoselectivity?

A4: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature, typically to -78 °C, generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer. Running the reaction at room temperature or higher can provide enough thermal energy to overcome the energy difference between the diastereomeric transition states, resulting in a lower d.r.

Q5: I suspect incomplete enolate formation or side reactions. How can I address this?

A5: The choice of base and the deprotonation conditions are critical for clean enolate formation. For alkylation reactions, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly used. Incomplete deprotonation can lead to unreacted starting material and potential side reactions. Ensure the base is freshly prepared or titrated, and the reaction is conducted under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of stereocontrol in this compound-based oxazolidinone auxiliaries?

A1: The stereocontrol arises from the steric bulk of the isopropyl group on the oxazolidinone ring. After N-acylation, the substrate can be deprotonated to form a metal enolate. In the presence of a suitable Lewis acid, a rigid chelated intermediate is formed. The isopropyl group then effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.

Q2: How do I remove the this compound auxiliary after the reaction?

A2: The auxiliary can be cleaved under various conditions depending on the desired product. Common methods include:

  • Hydrolysis: Basic hydrolysis (e.g., LiOH in THF/water) yields the carboxylic acid.

  • Alcoholysis: Treatment with a sodium alkoxide (e.g., NaOMe in methanol) provides the corresponding ester.

  • Reduction: Reduction with agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can furnish the corresponding alcohol.

Q3: Can the this compound auxiliary be recovered and reused?

A3: Yes, one of the advantages of using chiral auxiliaries is that they can often be recovered after cleavage from the product. The recovered this compound derivative can then be reused, making the process more cost-effective.

Q4: Are there common pitfalls to avoid when working with this compound auxiliaries?

A4: A common pitfall is the presence of moisture in the reaction, which can quench the enolate and lead to low yields and selectivity. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. Another potential issue is racemization of the product during auxiliary cleavage if the conditions are too harsh.[1] It is advisable to use mild cleavage conditions.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the diastereoselectivity in reactions involving chiral oxazolidinone auxiliaries, which are structurally related to this compound derivatives.

Table 1: Effect of Lewis Acid on Diastereoselectivity in an Aldol Reaction

EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1Bu₂BOTfDCM-78>99:1
2TiCl₄DCM-7897:3
3SnCl₄DCM-7885:15
4BF₃·OEt₂DCM-7850:50

Data is representative of typical results for Evans-type auxiliaries.

Table 2: Effect of Solvent on Diastereoselectivity in an Alkylation Reaction

EntryBaseSolventTemperature (°C)Diastereomeric Ratio
1LDATHF-7895:5
2LDAToluene-7890:10
3NaHMDSTHF-7898:2
4NaHMDSDME-7892:8

Data is representative of typical results for oxazolidinone auxiliaries.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of an N-Acyloxazolidinone Derived from this compound

This protocol is a general guideline for the diastereoselective alkylation of an N-acyloxazolidinone derived from this compound.

Materials:

  • N-acyl-(S)-4-isopropyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen atmosphere

Procedure:

  • Dissolve the N-acyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the base (e.g., NaHMDS, 1.1 eq) to the solution and stir for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel to separate the diastereomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N-acyl-L-Leucinol derivative in anhydrous THF cool Cool to -78 °C start->cool add_base Add base (e.g., NaHMDS) for enolate formation cool->add_base add_electrophile Add electrophile (e.g., alkyl halide) add_base->add_electrophile stir Stir at -78 °C add_electrophile->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify end Isolated major diastereomer purify->end

Caption: General workflow for an asymmetric alkylation reaction.

troubleshooting_diastereoselectivity cluster_temp Temperature Control cluster_lewis_acid Lewis Acid Choice cluster_solvent Solvent Effects cluster_reagents Reagent Purity start Low Diastereoselectivity Observed check_temp Is the reaction temperature low enough (e.g., -78 °C)? start->check_temp lower_temp Action: Lower the reaction temperature check_temp->lower_temp No check_la Is a strongly chelating Lewis acid being used? check_temp->check_la Yes lower_temp->check_la change_la Action: Switch to a bidentate Lewis acid (e.g., Bu₂BOTf) check_la->change_la No check_solvent Is a non-coordinating solvent being used? check_la->check_solvent Yes change_la->check_solvent change_solvent Action: Change to a non-coordinating solvent (e.g., DCM) check_solvent->change_solvent No check_reagents Are all reagents and solvents strictly anhydrous? check_solvent->check_reagents Yes change_solvent->check_reagents dry_reagents Action: Ensure anhydrous conditions and freshly distilled solvents check_reagents->dry_reagents No end Improved Diastereoselectivity check_reagents->end Yes dry_reagents->end Re-run experiment

References

Optimizing reaction temperature for L-Leucinol mediated synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: L-Leucinol Mediated Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction temperatures for syntheses mediated by this compound and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during this compound mediated reactions, with a focus on the impact of reaction temperature.

Q1: My reaction is very slow or not proceeding to completion. What should I do?

A1: Low reaction rates are often due to insufficient thermal energy. While many asymmetric reactions benefit from low temperatures to enhance selectivity, a temperature that is too low can significantly hinder the reaction rate.

  • Initial Check: Verify that all reagents are viable and have been added in the correct order and stoichiometry.

  • Temperature Adjustment: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each new temperature to find a balance between an acceptable reaction rate and desired product purity/stereoselectivity.

  • Solvent Effects: Ensure the solvent is appropriate for the reaction temperature and that the reagents are sufficiently soluble. A change in solvent may be necessary if the reaction requires very low temperatures at which the reagents precipitate.

Q2: The yield of my desired product is low, and I'm observing multiple side products. How can temperature optimization help?

A2: The formation of side products can be highly dependent on the reaction temperature. Higher temperatures can provide the activation energy for undesired reaction pathways.

  • Lower the Temperature: Reducing the reaction temperature is often the first step to improve selectivity and minimize side reactions. Many this compound mediated reactions, such as asymmetric alkylations using oxazolidinone auxiliaries, are performed at very low temperatures (e.g., -78 °C) to maximize diastereoselectivity.

  • Controlled Addition: If the reaction is highly exothermic, consider slow, dropwise addition of a key reagent at a low temperature to maintain better control over the reaction temperature and minimize local "hot spots" that can lead to side product formation.

Q3: The enantiomeric excess (ee) or diastereomeric excess (de) of my chiral product is lower than expected. What is the role of temperature here?

A3: Temperature is a critical factor in controlling the stereoselectivity of asymmetric reactions.[1]

  • General Trend: In many catalytic asymmetric reactions, including the Corey-Bakshi-Shibata (CBS) reduction which can use this compound-derived catalysts, lower temperatures generally lead to higher enantiomeric excesses.[1] This is because the desired chiral transition state is more favored energetically at lower temperatures compared to competing, non-selective transition states.

  • Optimization: If you are experiencing low stereoselectivity, it is highly recommended to run the reaction at a lower temperature. For example, if a reaction is running at room temperature, try performing it at 0 °C or -20 °C. For reactions already at low temperatures, such as -20 °C, consider going down to -78 °C.

  • Equilibration: Be aware that at higher temperatures, there is a risk of product racemization or epimerization, which would also lead to a lower ee or de.

Q4: I am performing an asymmetric alkylation using an this compound-derived oxazolidinone auxiliary and my diastereoselectivity is poor.

A4: The stereoselectivity of these alkylation reactions is highly dependent on the formation of a rigid, chelated enolate, which is favored at low temperatures.

  • Deprotonation Temperature: Ensure that the deprotonation step to form the enolate is carried out at a sufficiently low temperature, typically -78 °C.

  • Alkylation Temperature: The subsequent addition of the electrophile (e.g., an alkyl halide) should also be performed at this low temperature to ensure the alkylation proceeds through the desired, sterically controlled pathway. Allowing the reaction to warm up prematurely can lead to a loss of selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing an this compound mediated reaction?

A1: This depends on the specific type of reaction.

  • For asymmetric reductions of ketones (e.g., CBS reduction), a starting temperature of room temperature (20-25 °C) is common, with subsequent cooling to improve enantioselectivity if needed.

  • For asymmetric alkylations using chiral auxiliaries derived from this compound, it is standard practice to start at very low temperatures, such as -78 °C.

  • For the enantioselective addition of organometallic reagents to aldehydes using this compound-derived ligands, reactions are often initiated at 0 °C or -78 °C.

Q2: How does temperature affect the stability of the this compound-derived catalyst or auxiliary?

A2: this compound and its simple derivatives are generally stable at typical reaction temperatures. However, at very high temperatures, thermal decomposition can occur, which may involve deamination or decarboxylation. For oxazaborolidine catalysts used in CBS reductions, while they are relatively stable, prolonged exposure to higher temperatures in the presence of reagents can lead to degradation. It is always best to consult the specific literature for the thermal stability of the exact catalyst or auxiliary being used.

Q3: Can increasing the temperature too much be detrimental?

A3: Yes. While a higher temperature will increase the reaction rate, it can have several negative consequences:

  • Decreased Stereoselectivity: As mentioned, higher temperatures can lead to a significant drop in enantiomeric or diastereomeric excess.

  • Side Reactions: It can promote the formation of undesired byproducts.

  • Decomposition: At excessively high temperatures, the starting materials, products, or the chiral mediator itself may begin to decompose.

Q4: Is it possible for the optimal temperature to vary for different substrates in the same type of reaction?

A4: Absolutely. The electronic and steric properties of the substrate can influence the energy of the transition state, and therefore, the optimal temperature for achieving the best balance of reaction rate, yield, and selectivity may vary from one substrate to another. It is advisable to perform a temperature optimization for each new substrate if the initial results are not satisfactory.

Data on Temperature Effects in this compound Mediated Syntheses

The following table summarizes reaction conditions and outcomes for various asymmetric syntheses involving this compound and its derivatives, illustrating the impact of temperature.

Reaction TypeChiral Mediator/AuxiliarySubstrateTemperature (°C)Yield (%)Enantiomeric/Diastereomeric Excess (%)
Asymmetric Borane Reduction(S)-Leucine derived oxazaborolidineAcetophenoneRoom Temp.Good85 (R)
Asymmetric Borane Reduction(S)-Leucine derived oxazaborolidine2-PentanoneRoom Temp.Good32 (R)
Asymmetric AlkylationThis compound derived oxazolidinoneN-propionyl derivative-78High98:2 (dr)
Enantioselective Addition of Grignard ReagentThis compound derivative3-Phenylpropanal-78-Moderate ee
Corey-Bakshi-Shibata (CBS) Reduction(S)-Me-CBS-oxazaborolidineKetone substrate-78 to -40High>95 (ee)

Experimental Protocols

General Protocol for Reaction Temperature Optimization

This protocol provides a general framework for optimizing the reaction temperature for an this compound mediated synthesis.

  • Initial Reaction Setup:

    • Based on literature precedents for similar reactions, choose a starting temperature. If no close precedent is available, a moderately low temperature (e.g., 0 °C) is a reasonable starting point.

    • Set up the reaction in a flask equipped with a magnetic stirrer, a temperature probe, and an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the substrate and the this compound-derived mediator in an appropriate anhydrous solvent.

    • Cool the mixture to the desired starting temperature using a suitable cooling bath (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C).

  • Reagent Addition and Monitoring:

    • Add the main reagent (e.g., reducing agent, organometallic reagent, or electrophile) dropwise to the cooled solution, ensuring the internal temperature does not significantly deviate from the set point.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Temperature Screening:

    • Set up a series of small-scale parallel reactions.

    • Run each reaction at a different temperature (e.g., -78 °C, -40 °C, -20 °C, 0 °C, and room temperature).

    • Ensure all other reaction parameters (concentrations, stoichiometry, reaction time) are kept constant across all experiments.

  • Analysis and Evaluation:

    • After a fixed amount of time, quench all reactions.

    • Work up each reaction mixture identically.

    • Analyze the crude product from each reaction to determine the conversion, yield of the desired product, and the stereoselectivity (ee or de) using appropriate analytical techniques (e.g., NMR, chiral HPLC, or GC).

  • Optimization:

    • Based on the results, identify the temperature that provides the best balance of yield, purity, stereoselectivity, and reaction time.

    • If necessary, a second round of optimization can be performed using a narrower temperature range around the initial optimum.

Visualizations

Experimental_Workflow_Temperature_Optimization Workflow for Reaction Temperature Optimization cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_decision Decision start Define Reaction and Substrate lit_review Literature Review for Starting Temperature start->lit_review setup Prepare Reaction Setup (Inert Atmosphere, Cooling) lit_review->setup parallel Run Parallel Reactions at Different Temperatures (-78°C, -40°C, 0°C, RT) setup->parallel monitor Monitor Progress (TLC/HPLC) parallel->monitor quench Quench and Work-up All Reactions monitor->quench analyze Analyze Yield and Purity (NMR, GC/LC-MS) quench->analyze chiral_analysis Determine Stereoselectivity (Chiral HPLC/GC) analyze->chiral_analysis decision Optimal Conditions Met? chiral_analysis->decision decision->parallel No, Refine Temperature Range end Final Protocol decision->end Yes

Caption: Experimental workflow for optimizing reaction temperature.

Troubleshooting_Guide Troubleshooting Temperature-Related Issues cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered is_slow Reaction Slow or Incomplete? start->is_slow is_low_yield Low Yield / Side Products? start->is_low_yield is_low_ee Low ee / de? start->is_low_ee increase_T Incrementally Increase Temperature is_slow->increase_T Yes check_reagents Verify Reagent Quality and Stoichiometry is_slow->check_reagents No decrease_T Decrease Temperature is_low_yield->decrease_T Yes is_low_yield->check_reagents No very_low_T Use Very Low Temperature (e.g., -78°C) is_low_ee->very_low_T Yes is_low_ee->check_reagents No monitor Re-analyze Outcome increase_T->monitor Monitor for side effects decrease_T->monitor very_low_T->monitor

Caption: Logical troubleshooting guide for temperature-related issues.

References

Troubleshooting low yields in asymmetric reactions with L-Leucinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Leucinol in asymmetric synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields.

Troubleshooting Guide: Low Yields

Low yields in asymmetric reactions are a common issue that can often be resolved by systematically evaluating and optimizing various reaction parameters. This guide provides a structured approach to identifying and addressing the root causes of poor yields when using this compound as a chiral auxiliary or in the formation of chiral catalysts.

Initial Assessment and Workflow

Before delving into specific parameters, it's crucial to confirm the basics of your experimental setup. The following workflow provides a step-by-step process for troubleshooting.

Troubleshooting_Workflow cluster_start cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_end Start Low Yield Observed Reagent_Purity Verify Purity of This compound & Substrates Start->Reagent_Purity Step 1 Solvent_Quality Check Solvent Purity & Dryness Reagent_Purity->Solvent_Quality Temperature Optimize Temperature Solvent_Quality->Temperature Step 2 Reaction_Time Optimize Reaction Time Temperature->Reaction_Time Stoichiometry Verify Stoichiometry Reaction_Time->Stoichiometry Workup_Procedure Review Workup Protocol Stoichiometry->Workup_Procedure Step 3 Purification Optimize Purification Method Workup_Procedure->Purification Success Improved Yield Purification->Success Step 4

Caption: A stepwise workflow for troubleshooting low yields in this compound mediated asymmetric reactions.

Frequently Asked Questions (FAQs)

Reagent and Substrate Issues

Q1: How critical is the purity of this compound for the reaction outcome?

A1: The purity of this compound is paramount. Impurities can interfere with the formation of the active chiral catalyst or auxiliary, leading to side reactions and a significant decrease in both yield and enantioselectivity. It is advisable to use this compound of high purity (≥98%) and to consider purification if the quality is uncertain.

Q2: What are common impurities in this compound and how can they be removed?

A2: Common impurities may include other amino acids like L-isoleucine and L-valine, which can be difficult to separate due to their similar physical properties.[1] Fractional crystallization of L-leucine sulphonates has been shown to be an effective purification method.[2] For laboratory-scale purification, recrystallization from a suitable solvent system is often employed.

Q3: Can moisture in the solvent or reagents affect the reaction?

A3: Yes, many asymmetric reactions, especially those involving organometallic reagents or Lewis acid catalysts, are highly sensitive to moisture. Water can quench reagents, deactivate catalysts, and lead to undesired side products. Always use anhydrous solvents and dry glassware. Sensitive liquid reagents should be freshly distilled.

Reaction Condition Optimization

Q4: What is the typical temperature range for reactions involving this compound, and how does it impact the yield?

A4: The optimal temperature is highly dependent on the specific reaction. Asymmetric reductions using this compound-derived oxazaborolidine catalysts are often performed at low temperatures (-78 °C to 0 °C) to maximize enantioselectivity. However, extremely low temperatures can sometimes lead to incomplete reactions and thus lower yields. It is crucial to find a balance where both yield and stereoselectivity are acceptable.

Q5: How does reaction time influence the yield?

A5: Insufficient reaction time will lead to incomplete conversion of the starting material, resulting in a low yield. Conversely, excessively long reaction times can lead to the formation of byproducts or degradation of the desired product, also lowering the yield. Monitoring the reaction progress by techniques like TLC or GC/LC-MS is essential to determine the optimal reaction time.

Q6: What is the importance of stoichiometry in these reactions?

A6: The stoichiometric ratio of the substrate, chiral auxiliary/catalyst, and any reagents is critical. An incorrect ratio can lead to incomplete reactions or the formation of undesired side products. For reactions using this compound as a chiral auxiliary, it is typically used in stoichiometric amounts. When used to form a catalyst, its loading is substoichiometric, and precise measurement is crucial.

Workup and Purification Challenges

Q7: I am having trouble separating my product from the this compound auxiliary after the reaction. What should I do?

A7: The removal of the chiral auxiliary is a common challenge.[3] The choice of method depends on the stability of your product. Acid/base extraction is a common technique, as this compound has an amino group that can be protonated and extracted into an aqueous acidic layer.[4] Alternatively, chromatographic separation is often effective.

Q8: My yield is low after purification. What could be the reason?

A8: Low recovery after purification can be due to several factors:

  • Product Volatility: The product might be volatile and lost during solvent removal under reduced pressure.

  • Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and can decompose during column chromatography. Using deactivated silica or an alternative stationary phase like alumina might help.

  • Incomplete Elution: The product may not have been fully eluted from the chromatography column.

  • Physical Loss: Mechanical losses during transfers, extractions, and filtrations can accumulate.

Data Presentation: Impact of Reaction Parameters

The following tables summarize hypothetical quantitative data to illustrate the impact of various parameters on a generic asymmetric reduction of a prochiral ketone using a catalyst derived from this compound.

Table 1: Effect of this compound Purity on Yield and Enantiomeric Excess (ee)

This compound Purity (%)Yield (%)Enantiomeric Excess (ee) (%)
904575
956888
≥988595

Table 2: Influence of Temperature on Reaction Outcome

Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee) (%)
049085
-2088892
-782475>99

Table 3: Impact of Solvent on a Hypothetical Asymmetric Alkylation

SolventDielectric ConstantYield (%)Diastereomeric Ratio (dr)
Toluene2.47890:10
THF7.68595:5
Dichloromethane9.17288:12

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Dissolve crude this compound in a minimum amount of hot ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Analysis: Check the purity of the recrystallized this compound by melting point determination and spectroscopy (e.g., NMR).

Protocol 2: General Procedure for a Small-Scale Asymmetric Reduction
  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the this compound-derived oxazaborolidine catalyst (e.g., 0.1 eq) in anhydrous THF to a flame-dried flask.

  • Borane Addition: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (e.g., 0.6 eq) at room temperature and stir for 15 minutes.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Substrate Addition: Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of methanol.

  • Workup: Allow the mixture to warm to room temperature, add dilute HCl, and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between potential problems and their solutions.

Logical_Relationships cluster_problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Impure_Reagents Impure this compound or Substrate Low_Yield->Impure_Reagents Wet_Solvent Moisture Contamination Low_Yield->Wet_Solvent Suboptimal_Conditions Incorrect Temperature or Reaction Time Low_Yield->Suboptimal_Conditions Incorrect_Stoichiometry Wrong Reagent Ratios Low_Yield->Incorrect_Stoichiometry Poor_Workup Product Loss During Workup/Purification Low_Yield->Poor_Workup Purify_Reagents Recrystallize this compound Purify Substrate Impure_Reagents->Purify_Reagents Dry_Solvents Use Anhydrous Solvents Dry Glassware Wet_Solvent->Dry_Solvents Optimize_Conditions Screen Temperatures Monitor Reaction Progress Suboptimal_Conditions->Optimize_Conditions Check_Stoichiometry Recalculate and Accurately Measure Incorrect_Stoichiometry->Check_Stoichiometry Refine_Workup Optimize Extraction pH Use Alternative Purification Poor_Workup->Refine_Workup

Caption: A diagram showing the relationship between the problem of low yield and its potential causes and solutions.

References

Technical Support Center: Purification of L-Leucinol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for common challenges encountered during the purification of products derived from L-Leucinol reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in my this compound reaction, and how do I identify them?

A1: Common impurities typically fall into three categories: starting materials, reaction by-products, and reagent-derived impurities.

  • Unreacted Starting Materials: The most common impurity is often unreacted this compound or the other primary reactant.

  • Structurally Related Impurities: If the starting L-Leucine was not pure, you might find impurities like L-Isoleucinol or L-Valinol derivatives.[1][2]

  • Reaction By-products: These can include diastereomers (if a new chiral center is formed), products from side reactions, or degradation products. For example, in peptide syntheses, impurities from single amino acid deletions or additions can occur.[3]

  • Reagent-Derived Impurities: In reactions involving protecting groups like Boc-anhydride ((Boc)₂O), unreacted anhydride and its by-products (e.g., t-butanol) can be present.

Identification Techniques:

  • Thin Layer Chromatography (TLC): A quick method to visualize the number of components. Staining with ninhydrin can specifically detect free amino groups, helping to identify unreacted this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR can identify major impurities if their structures are known and they are present in sufficient quantity (>1-5%).

  • Mass Spectrometry (MS): Helps to identify impurities by their molecular weight.[3]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating closely related compounds.[4]

Q2: My product is a thick oil and will not crystallize. What should I do?

A2: Many amino alcohol derivatives are prone to being oils or low-melting-point solids. If direct crystallization fails, several strategies can be employed.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.

    • Seeding: If you have a small amount of pure crystal, add a single seed crystal to the supersaturated solution.

    • Solvent Change: The choice of solvent is critical for successful crystallization.[5] Try triturating the oil with a non-polar solvent like hexane or pentane to precipitate the product.

  • Salt Formation: Convert the product into a salt. This compound derivatives, containing a basic amino group, can be treated with acids (e.g., HCl, p-toluenesulfonic acid) to form crystalline salts which are often easier to purify by recrystallization.

  • Chromatography: If crystallization is not feasible, flash column chromatography is the most common alternative for purifying oils.

  • Distillation: For thermally stable, low-molecular-weight oils, short-path distillation under high vacuum (Kugelrohr) can be effective.

Below is a troubleshooting workflow for crystallization issues.

G start Crude product is an oil triturate Triturate with non-polar solvent (e.g., Hexane) start->triturate scratch_seed Attempt to induce crystallization: - Scratch with glass rod - Add seed crystal start->scratch_seed solid_check Did a solid form? triturate->solid_check scratch_seed->solid_check recrystallize Recrystallize the solid solid_check->recrystallize Yes salt_formation Convert to a salt (e.g., HCl, TsOH salt) solid_check->salt_formation No end_success Pure Crystalline Product recrystallize->end_success salt_solid_check Is the salt crystalline? salt_formation->salt_solid_check salt_solid_check->recrystallize Yes purify_chrom Purify via Column Chromatography salt_solid_check->purify_chrom No end_oil Pure Oily Product purify_chrom->end_oil G start Crude Reaction Mixture (Product, Unreacted this compound, By-products) workup Aqueous Workup (e.g., Wash with NaHCO₃, then dilute HCl) start->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry_concentrate Dry (Na₂SO₄ or MgSO₄) & Concentrate extract->dry_concentrate purification_choice Is the product a solid or an oil? dry_concentrate->purification_choice recrystallize Purify by Recrystallization purification_choice->recrystallize Solid chromatography Purify by Flash Column Chromatography purification_choice->chromatography Oil characterize Characterize Pure Product (NMR, MS, etc.) recrystallize->characterize chromatography->characterize

References

Overcoming steric hindrance in L-Leucinol directed synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Leucinol as a chiral auxiliary in asymmetric synthesis, with a particular focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in asymmetric synthesis?

A1: this compound serves as a chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The bulky isobutyl group of this compound creates a sterically hindered environment, directing the approach of incoming reagents to one face of the molecule, thereby leading to the preferential formation of one diastereomer.

Q2: What are the common challenges encountered when using this compound with sterically demanding substrates?

A2: The most common challenges include:

  • Low Diastereoselectivity: The steric bulk of both the substrate and the electrophile can lead to a loss of facial discrimination, resulting in a mixture of diastereomers.

  • Poor Yields: Steric hindrance can significantly slow down the reaction rate, leading to incomplete conversion or the formation of side products.

  • Difficult Auxiliary Removal: Cleavage of the this compound auxiliary from a sterically congested product can be challenging, often requiring harsh conditions that may compromise the desired product.

Q3: How can I improve diastereoselectivity in my this compound directed reaction?

A3: Improving diastereoselectivity often involves optimizing reaction conditions. Key parameters to consider include:

  • Solvent: The choice of solvent can influence the transition state geometry. Aprotic, non-polar solvents often provide better stereocontrol.

  • Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Lewis Acid: For reactions involving carbonyl compounds, the choice and amount of Lewis acid can significantly impact the facial bias. Bulky Lewis acids can enhance the steric differentiation.

  • Base: In enolate-based reactions, the nature of the base and the counterion can affect the aggregation state and reactivity of the enolate.

Q4: What are the recommended methods for cleaving the this compound auxiliary, especially from hindered products?

A4: The choice of cleavage method depends on the stability of the product. Common methods include:

  • Acidic Hydrolysis: Strong acids like HCl or H2SO4 can be effective but may not be suitable for acid-labile products.

  • Basic Hydrolysis: Saponification with bases like LiOH or KOH is a common method for ester-linked auxiliaries.

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH4) can be used to reductively cleave amide linkages, yielding the corresponding alcohol.[1] This method is often suitable for sterically hindered amides.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) in Alkylation of an this compound-Derived Amide

Symptoms:

  • NMR analysis of the crude product shows a diastereomeric ratio close to 1:1.[2][3][4][5]

  • Difficulty in separating the diastereomers by column chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Steric Shielding The isobutyl group of this compound may not be providing enough steric bulk to effectively block one face of the enolate. Consider using a modified this compound derivative with a larger N-substituent.
High Reaction Temperature Higher temperatures can lead to the formation of the thermodynamically favored product, which may not be the desired diastereomer. Perform the reaction at lower temperatures (e.g., -78 °C to -40 °C).
Inappropriate Solvent The solvent can affect the conformation of the enolate and the transition state. Screen different aprotic solvents such as THF, diethyl ether, or toluene.
Enolate Geometry (E/Z) The geometry of the enolate can influence the stereochemical outcome. The choice of base and additives can affect the E/Z ratio. For example, using LDA in THF typically favors the Z-enolate.
Electrophile Size Very bulky electrophiles can diminish the facial selectivity. If possible, consider a less sterically demanding electrophile or a different synthetic route.
Problem 2: Low Yield and/or Incomplete Reaction in Aldol Reaction with a Bulky Aldehyde

Symptoms:

  • TLC analysis shows significant amounts of unreacted starting material.

  • Formation of multiple side products observed by NMR or LC-MS.

Possible Causes and Solutions:

CauseRecommended Solution
Steric Hindrance The combination of the bulky this compound auxiliary and a large aldehyde creates significant steric repulsion in the transition state.
Insufficient Lewis Acid Activation The Lewis acid may not be effectively coordinating to the aldehyde, leading to low reactivity.
Low Reaction Temperature While beneficial for selectivity, very low temperatures can significantly reduce the reaction rate.
Incorrect Stoichiometry An incorrect ratio of reactants or reagents can lead to incomplete conversion.

Optimization Strategy:

ParameterRecommended ActionJustification
Lewis Acid Screen a panel of Lewis acids (e.g., TiCl4, SnCl4, BF3·OEt2). Consider using a bulkier Lewis acid to enhance facial shielding.Different Lewis acids have varying coordinating abilities and steric profiles, which can significantly impact both reactivity and selectivity.
Temperature Gradually increase the reaction temperature from -78 °C to -20 °C or 0 °C in small increments.This helps to find a balance between acceptable reaction rate and good diastereoselectivity.
Solvent Evaluate solvents with different polarities and coordinating abilities (e.g., CH2Cl2, Toluene, THF).The solvent can influence the solubility of reagents and the stability of intermediates.
Reaction Time Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.Prolonged reaction times at higher temperatures may lead to decomposition or side reactions.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation of an this compound-Derived Amide

This protocol describes a general method for the diastereoselective alkylation of an amide derived from this compound and a carboxylic acid.

Materials:

  • This compound-derived amide

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the this compound-derived amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction time will vary depending on the reactivity of the electrophile (typically 2-6 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy.[2][3][4][5]

Protocol 2: Reductive Cleavage of this compound Auxiliary with Lithium Aluminum Hydride (LiAlH4)

This protocol outlines a method for the removal of the this compound auxiliary from a sterically hindered amide product.[1]

Materials:

  • This compound-derived amide product

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH4)

  • Sodium sulfate decahydrate (Na2SO4·10H2O) or Rochelle's salt

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the this compound-derived amide product (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH4 (2.0-4.0 eq, depending on steric hindrance) portion-wise to the stirred solution. Caution: LiAlH4 reacts violently with water.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature or gently reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH4 by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, add Na2SO4·10H2O portion-wise until the gray precipitate turns white and the solution becomes clear.

  • Stir the resulting suspension vigorously for 30 minutes.

  • Filter the solid through a pad of Celite® and wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Alkylation of an this compound-Derived Propionamide with Benzyl Bromide

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)d.r. (anti:syn)
1LDA (1.1)THF-7848592:8
2LDA (1.1)THF-4028885:15
3LDA (1.1)THF019070:30
4LHMDS (1.1)THF-7848290:10
5KHMDS (1.1)Toluene-7867595:5

Diastereomeric ratio determined by 1H NMR analysis of the crude reaction mixture.[2][3][4][5]

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis & Purification cluster_cleavage Auxiliary Cleavage start This compound-derived Amide enolate Enolate Formation (LDA, -78°C, THF) start->enolate alkylation Alkylation (Alkyl Halide, -78°C) enolate->alkylation product Diastereomeric Product Mixture alkylation->product purification Column Chromatography product->purification nmr NMR Analysis (d.r.) purification->nmr cleavage Reductive Cleavage (LiAlH4, THF) purification->cleavage final_product Chiral Alcohol cleavage->final_product

Caption: Workflow for this compound directed asymmetric alkylation.

troubleshooting_logic start Low Diastereoselectivity? temp Lower Reaction Temperature start->temp Yes yield Low Yield? start->yield No solvent Change Solvent (e.g., Toluene) temp->solvent base Screen Different Bases (e.g., KHMDS) solvent->base success Improved Outcome base->success lewis Optimize Lewis Acid yield->lewis Yes consult Consult Literature for Alternative Auxiliaries yield->consult No time Increase Reaction Time lewis->time time->success

Caption: Troubleshooting logic for optimizing this compound directed reactions.

References

Removal of L-Leucinol auxiliary without product degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the removal of the L-Leucinol chiral auxiliary. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the efficient and safe removal of the this compound auxiliary without compromising product integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing an this compound auxiliary?

A1: The this compound auxiliary is typically attached to a substrate via an amide bond. Therefore, its removal involves the cleavage of this robust bond. The most common methods are:

  • Acidic or Basic Hydrolysis: This method uses strong acids (e.g., HCl) or bases (e.g., KOH) to hydrolyze the amide bond, yielding the carboxylic acid and recovering the this compound auxiliary.

  • Reductive Cleavage: Powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the amide to an amine, thus cleaving the auxiliary.[1]

  • Oxidative Cleavage: This less common method may be applicable under specific circumstances, particularly taking advantage of the amino alcohol functionality of this compound. Reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) can cleave vicinal amino alcohols.[2][3]

Q2: My product is sensitive to harsh acidic or basic conditions. What are my options?

A2: For sensitive substrates, reductive cleavage under milder conditions or enzymatic hydrolysis are viable alternatives. While specific enzymes for N-acyl-L-Leucinol derivatives are not widely documented, exploring acylases could be a potential avenue. Reductive cleavage using LiAlH₄ in a suitable solvent system at controlled temperatures can be a good option, provided your product does not contain functional groups susceptible to reduction.

Q3: I am observing low yields after the cleavage reaction. What could be the cause?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Amide bonds are notoriously stable. Ensure your reaction goes to completion by monitoring it via TLC or LC-MS and adjusting the reaction time or temperature accordingly.

  • Product Degradation: The chosen cleavage conditions might be too harsh for your product. Consider switching to a milder method (see Q2).

  • Difficult Work-up: The separation of your product from the this compound auxiliary and other reaction byproducts can be challenging. Optimize your extraction and purification procedures.

Q4: How can I avoid epimerization or racemization of my chiral product during auxiliary removal?

A4: Epimerization is a significant risk, especially under harsh basic or acidic conditions. To minimize this:

  • Use the mildest possible conditions that still afford a reasonable reaction rate.

  • Keep reaction temperatures as low as possible.

  • Consider reductive cleavage, which is often less prone to causing epimerization at the α-carbon compared to hydrolysis.

  • For hydrolytic methods, carefully control the pH and reaction time.

Q5: Can the this compound auxiliary be recovered and reused?

A5: Yes, one of the advantages of using a chiral auxiliary is its potential for recovery and reuse.[4] After cleavage, the this compound can be separated from the product during the work-up, typically through extraction or chromatography, and can be reused in subsequent reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Cleavage of the Auxiliary 1. Insufficient reaction time or temperature.2. Reagent degradation (e.g., moisture for LiAlH₄).3. Steric hindrance around the amide bond.1. Monitor the reaction by TLC/LC-MS and prolong the reaction time or cautiously increase the temperature.2. Use freshly opened or properly stored reagents.3. Consider a less sterically demanding cleavage method or increase the excess of the reagent.
Product Degradation (e.g., decomposition, hydrolysis of other functional groups) 1. Cleavage conditions are too harsh (e.g., high acid/base concentration, high temperature).2. Presence of incompatible functional groups in the product.1. Switch to a milder cleavage method (e.g., from strong acid hydrolysis to reductive cleavage).2. Protect sensitive functional groups prior to auxiliary removal.[5]
Epimerization or Racemization of the Product 1. Harsh basic or acidic conditions promoting enolization.2. Prolonged reaction times at elevated temperatures.1. Use milder conditions (e.g., lower concentration of acid/base, lower temperature).2. Opt for a reductive cleavage method.3. Minimize reaction time by closely monitoring for completion.
Low Recovery of the this compound Auxiliary 1. Degradation of the auxiliary under the cleavage conditions.2. Inefficient extraction or purification.1. Choose cleavage conditions known to be compatible with the auxiliary.2. Optimize the pH for extraction; this compound is an amino alcohol and its solubility is pH-dependent.
Formation of Unexpected Byproducts 1. Side reactions involving other functional groups in the substrate.2. Over-reduction of other functional groups during reductive cleavage.1. Review the compatibility of all functional groups with the chosen cleavage conditions.2. Use a milder reducing agent or protect susceptible groups if using reductive cleavage.

Experimental Protocols

Protocol 1: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)

This method is effective for converting the N-acyl-L-Leucinol derivative to the corresponding amine, thereby cleaving the auxiliary.

Materials:

  • N-acyl-L-Leucinol substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine) solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-L-Leucinol substrate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (typically 2-4 equivalents) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then reflux for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to 0 °C.

  • Quench the reaction by the sequential and slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washes. To recover the this compound auxiliary, the aqueous layer can be separated and worked up.

  • Wash the organic layer with brine, dry over MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine product.

  • Purify the product by column chromatography.

Experimental Workflow for Reductive Cleavage

Reductive_Cleavage_Workflow sub Substrate in Anhydrous THF lialh4 Add LiAlH₄ at 0°C sub->lialh4 reflux Reflux (4-16h) lialh4->reflux quench Quench at 0°C (Fieser Workup) reflux->quench filter Filter Precipitate quench->filter extract Extract Product filter->extract purify Purify Product extract->purify

Reductive cleavage workflow with LiAlH₄.
Protocol 2: Acidic Hydrolysis

This method cleaves the amide bond to yield the carboxylic acid and the protonated this compound auxiliary.

Materials:

  • N-acyl-L-Leucinol substrate

  • Dioxane or Methanol

  • 6 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-L-Leucinol substrate in a suitable solvent such as dioxane or methanol.

  • Add an equal volume of 6 M HCl.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Extract the aqueous solution with diethyl ether or ethyl acetate to remove the product carboxylic acid.

  • The aqueous layer contains the this compound auxiliary as its hydrochloride salt and can be basified and extracted to recover the auxiliary.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over MgSO₄ or Na₂SO₄ and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization.

Decision Tree for Method Selection

Method_Selection start Product Functional Group Compatibility? acid_base_sensitive Acid/Base Sensitive? start->acid_base_sensitive No protect Protect Sensitive Groups Then Re-evaluate start->protect Yes hydrolysis Consider Acidic/Basic Hydrolysis acid_base_sensitive->hydrolysis No reductive_labile reductive_labile acid_base_sensitive->reductive_labile Yes reductively_labile Reductively Labile? reductive Consider Reductive Cleavage (LiAlH₄) reductive_labile->reductive No reductive_labile->protect Yes

A decision tree for selecting a suitable cleavage method.

Data Summary

While specific comparative data for the removal of the this compound auxiliary is not extensively published, the following table provides a general comparison of the expected outcomes for the different cleavage methods based on analogous reactions. Researchers should perform small-scale trials to determine the optimal conditions for their specific substrate.

Method Typical Reagents Product Functional Group Potential for Product Degradation Potential for Epimerization Auxiliary Recovery
Acidic Hydrolysis 6 M HCl, refluxCarboxylic AcidHigh (for acid-labile groups)Moderate to HighGood (as hydrochloride salt)
Basic Hydrolysis 3 M KOH, refluxCarboxylate SaltHigh (for base-labile groups)Moderate to HighGood
Reductive Cleavage LiAlH₄, THF, refluxAmineHigh (for reducible groups)LowGood
Oxidative Cleavage NaIO₄ or Pb(OAc)₄Aldehyde/Ketone (after transformation)Substrate dependentSubstrate dependentModerate to Good

Disclaimer: The information provided in this technical support center is intended for guidance only. All experimental procedures should be carried out by qualified personnel in a properly equipped laboratory, following all necessary safety precautions. It is essential to conduct a thorough literature search and risk assessment before attempting any new chemical reaction.

References

Technical Support Center: L-Leucinol Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the cleavage of L-Leucinol protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during this compound cleavage?

A1: Racemization is the process that leads to the formation of an equimolar mixture of both enantiomers (L and D) of a chiral molecule from a single enantiomer. In the context of this compound, this means the conversion of the desired L-enantiomer into a mixture of L- and D-Leucinol. This is a significant concern because the biological activity of chiral molecules is often highly specific to one enantiomer. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects in drug development.

Q2: What are the primary mechanisms that cause racemization during the deprotection of N-protected this compound?

A2: The two primary mechanisms responsible for racemization during the cleavage of N-protecting groups from amino acids and their derivatives, like this compound, are:

  • Oxazolone Formation: Under basic or sometimes acidic conditions, the protected amino alcohol can cyclize to form an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. Subsequent ring-opening can produce both L- and D-enantiomers.

  • Direct Enolization (α-Abstraction): A strong base can directly abstract the proton at the chiral center (the α-carbon), forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers.

Q3: Which protecting groups are commonly used for this compound, and which are more prone to racemization during cleavage?

A3: Common amine protecting groups for this compound include tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz or Z), and 9-Fluorenylmethoxycarbonyl (Fmoc). The susceptibility to racemization during cleavage depends heavily on the deprotection conditions:

  • Fmoc: This group is cleaved under basic conditions (e.g., piperidine, DBU), which makes it particularly susceptible to racemization via both oxazolone formation and direct enolization. The choice of base is critical in controlling the extent of racemization.

  • Cbz: Typically removed by catalytic hydrogenolysis, which is generally considered a mild method with a low risk of racemization. However, the presence of certain catalysts or contaminants can potentially lead to racemization.

  • Boc: This group is cleaved under acidic conditions (e.g., trifluoroacetic acid - TFA). Acid-catalyzed deprotection is generally less prone to racemization than base-catalyzed methods. However, prolonged exposure to strong acids or high temperatures can still cause some degree of racemization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the cleavage of this compound protecting groups.

Issue 1: Significant racemization observed after N-Fmoc deprotection.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Strong Base Switch from piperidine to a bulkier, less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like piperidine.[1][2]DBU is a strong, non-nucleophilic base that can efficiently remove the Fmoc group while minimizing side reactions. The addition of a small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.
Prolonged Reaction Time Optimize the deprotection time by monitoring the reaction progress using TLC or HPLC.Extended exposure to basic conditions increases the likelihood of racemization. Minimizing the reaction time to just what is necessary for complete deprotection is crucial.
Elevated Temperature Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature).Higher temperatures accelerate the rate of both deprotection and racemization. Lowering the temperature can selectively slow down the racemization process.

.

Workflow for Minimizing Racemization during N-Fmoc Deprotection

start N-Fmoc-L-Leucinol deprotection Deprotection with Base start->deprotection analysis Chiral HPLC Analysis deprotection->analysis racemization >2% Racemization analysis->racemization success This compound (<2% Racemization) racemization->success No troubleshoot Troubleshoot racemization->troubleshoot Yes change_base Switch to DBU/Piperidine troubleshoot->change_base lower_temp Decrease Reaction Temperature troubleshoot->lower_temp reduce_time Shorten Reaction Time troubleshoot->reduce_time change_base->deprotection lower_temp->deprotection reduce_time->deprotection

Caption: Troubleshooting workflow for N-Fmoc this compound deprotection.

Issue 2: Racemization detected after N-Boc deprotection.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Strong Acid/High Concentration Use a lower concentration of Trifluoroacetic acid (TFA), for example, 20-50% TFA in a suitable solvent like Dichloromethane (DCM).[3]While Boc deprotection requires acidic conditions, excessively strong acidity can promote side reactions, including racemization. Using the minimum effective acid concentration is recommended.
Prolonged Reaction Time Monitor the deprotection closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Even under acidic conditions, prolonged exposure can lead to gradual racemization.
Elevated Temperature Ensure the reaction is carried out at or below room temperature. Cooling the reaction mixture can be beneficial.Temperature can accelerate the rate of racemization.
Alternative Reagents Consider alternative deprotection methods like using p-toluenesulfonic acid in a suitable solvent.For substrates sensitive to strong acids, milder acidic reagents can be effective for Boc removal with a lower risk of racemization.

.

Decision Tree for N-Boc Deprotection

start N-Boc-L-Leucinol check_sensitivity Substrate Sensitive to Strong Acid? start->check_sensitivity tfa_deprotection Use 20-50% TFA in DCM at 0°C to RT check_sensitivity->tfa_deprotection No mild_acid Use p-Toluenesulfonic Acid check_sensitivity->mild_acid Yes monitor Monitor reaction by TLC/LC-MS tfa_deprotection->monitor mild_acid->monitor workup Prompt Workup After Completion monitor->workup analysis Chiral HPLC Analysis workup->analysis

Caption: Decision-making process for N-Boc deprotection of this compound.

Issue 3: Loss of enantiomeric purity after N-Cbz deprotection via hydrogenolysis.

Possible Causes and Solutions:

Cause Troubleshooting Step Rationale
Catalyst Activity Screen different palladium catalysts (e.g., Pd/C, Pd(OH)₂/C). Ensure the catalyst is of high quality and not contaminated.The nature of the catalyst support and the palladium source can influence the reaction pathway and potentially contribute to side reactions.
Acidic or Basic Impurities Ensure the reaction medium is neutral. If necessary, add a non-nucleophilic, sterically hindered base (e.g., proton sponge) to neutralize any acidic byproducts.Acidic or basic impurities on the catalyst or in the solvent can catalyze racemization.
Hydrogen Pressure and Temperature Optimize the hydrogen pressure and reaction temperature. Use the mildest conditions that afford a reasonable reaction rate.Extreme conditions are generally not necessary for Cbz deprotection and can increase the risk of side reactions.
Solvent Choice Use high-purity, degassed solvents. Common solvents include methanol, ethanol, and ethyl acetate.Solvent impurities can poison the catalyst or promote side reactions.

.

Experimental Workflow for N-Cbz Deprotection

start N-Cbz-L-Leucinol setup Dissolve in Anhydrous Solvent (e.g., MeOH) start->setup catalyst Add Pd/C Catalyst under Inert Atmosphere setup->catalyst hydrogenation Hydrogenate (H2 balloon or Parr shaker) at RT catalyst->hydrogenation monitor Monitor by TLC/LC-MS hydrogenation->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate the Filtrate filter->concentrate analysis Analyze Enantiomeric Purity by Chiral HPLC concentrate->analysis

Caption: Standard workflow for the hydrogenolysis of N-Cbz-L-Leucinol.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection of this compound with TFA
  • Dissolve N-Boc-L-Leucinol in Dichloromethane (DCM) (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of Trifluoroacetic acid (TFA) (for a 50% TFA/DCM solution) to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes.

  • Upon complete consumption of the starting material (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.

  • The crude this compound trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

  • Analyze the enantiomeric purity using chiral HPLC.

Protocol 2: General Procedure for N-Cbz Deprotection of this compound by Catalytic Hydrogenolysis
  • Dissolve N-Cbz-L-Leucinol in a suitable solvent such as methanol or ethanol (approx. 0.1 M) in a round-bottom flask.

  • Add 10% Palladium on activated carbon (Pd/C) catalyst (typically 5-10 mol% of Pd relative to the substrate).

  • Purge the flask with hydrogen gas (using a balloon or a hydrogenator).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound.

  • Analyze the enantiomeric purity using chiral HPLC.

Protocol 3: Chiral HPLC Analysis of this compound

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) after derivatization or by using a suitable chiral stationary phase.

  • Column: A common choice is a column with a teicoplanin-based chiral selector (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A typical mobile phase system is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid. The exact ratio will need to be optimized for the specific column and system. A good starting point could be a gradient or isocratic elution with a water:methanol:formic acid mixture.[4]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized amino alcohols.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase and inject it into the HPLC system.

  • Analysis: Compare the retention times of the sample with authentic standards of L- and D-Leucinol to determine the enantiomeric ratio.

Quantitative Data on Racemization

While specific quantitative data for this compound racemization under various cleavage conditions is not extensively reported in a comparative format, the following table summarizes expected trends based on analogous transformations in peptide chemistry. The actual level of racemization can be highly dependent on the specific substrate, reaction scale, and purity of reagents.

Protecting GroupDeprotection MethodReagent(s)Expected RacemizationKey Factors to Control
Fmoc Base-catalyzed20% Piperidine in DMFLow to ModerateReaction time, temperature, purity of amine
Fmoc Base-catalyzed2% DBU / 2% Piperidine in DMFLowChoice of base, reaction time
Boc Acid-catalyzed50% TFA in DCMVery LowTemperature, reaction time, acid concentration
Cbz Catalytic HydrogenolysisH₂, Pd/CVery Low to NegligibleCatalyst quality, absence of acidic/basic impurities

Note: It is crucial to experimentally determine the extent of racemization for your specific system using a validated chiral analytical method.

References

Technical Support Center: Enhancing the Recyclability of the L-Leucinol Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the L-Leucinol auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the recovery and reuse of this valuable chiral auxiliary.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the cleavage of the this compound auxiliary and its subsequent purification.

Issue 1: Low Recovery Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Cleavage - Verify reaction completion: Use TLC or LC-MS to monitor the disappearance of the starting material. - Optimize reaction time and temperature: Increase the reaction time or temperature as tolerated by the substrate and product. - Select a more effective cleavage method: Depending on the nature of the N-acyl group, consider switching between acidic, basic, oxidative, or reductive cleavage conditions.
Degradation of this compound - Use milder cleavage conditions: Harsh acidic or basic conditions can lead to decomposition. Consider enzymatic cleavage or milder reagents. - Protect the hydroxyl group: If the reaction conditions are harsh, transient protection of the hydroxyl group of this compound might be necessary prior to cleavage.
Loss during Work-up and Purification - Optimize extraction pH: this compound is an amino alcohol and its solubility is pH-dependent. Adjust the pH of the aqueous phase to maximize its partitioning into the desired solvent. - Minimize emulsion formation: If emulsions form during extraction, consider adding brine or filtering through celite. - Choose an appropriate purification method: Options include crystallization, distillation under reduced pressure, or column chromatography. The choice will depend on the scale and the nature of the impurities.
Formation of Volatile Derivatives - Avoid high temperatures during solvent removal: If this compound forms a volatile derivative (e.g., through reaction with residual reagents), use a rotary evaporator at a lower temperature and higher vacuum.

Issue 2: Poor Purity of Recovered this compound

Potential Cause Troubleshooting Steps
Residual Starting Material or Product - Improve separation during work-up: Optimize the extraction procedure to selectively remove the desired product and unreacted starting material. - Recrystallization: Recrystallize the crude this compound from a suitable solvent system. Common solvents for amino alcohols include isopropanol, ethanol, or mixtures with water or hexanes.
Byproducts from the Cleavage Reaction - Identify byproducts: Use analytical techniques like NMR or MS to identify the structure of the main impurities. - Modify cleavage conditions: Once the byproducts are identified, adjust the reaction conditions to minimize their formation. For example, if oxidation is a problem, perform the reaction under an inert atmosphere.
Contamination with Salts - Wash with water: If the recovered this compound is contaminated with inorganic salts from the cleavage reagents, wash the organic extract thoroughly with water. - Desalting: For persistent salt contamination, consider using a desalting resin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving the this compound auxiliary from my N-acyl product?

A1: The choice of cleavage method depends on the stability of your desired product and the nature of the acyl group. The most common methods include:

  • Basic Hydrolysis: Treatment with strong bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF, methanol).

  • Acidic Hydrolysis: Refluxing with strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This method can be harsh and may not be suitable for acid-sensitive products.

  • Oxidative Cleavage: For certain N-acyl groups, oxidative methods can be employed. However, care must be taken to avoid oxidation of the this compound itself.

  • Reductive Cleavage: For specific amide bonds, reduction with agents like lithium aluminum hydride (LiAlH₄) can be effective, which would convert the amide to an amine and release the this compound.

Q2: How can I improve the recovery yield of this compound?

A2: To maximize the recovery of this compound, consider the following:

  • Optimize Cleavage: Ensure the cleavage reaction goes to completion.

  • Careful Work-up: During aqueous work-up, adjust the pH to ensure this compound is in a form that is easily extracted. As an amino alcohol, it can be protonated in acidic conditions (more water-soluble) or deprotonated in basic conditions (more organic-soluble).

  • Efficient Purification: Choose the most suitable purification method. For larger scales, distillation under reduced pressure is often efficient. For smaller scales with difficult-to-separate impurities, column chromatography may be necessary.

Q3: My recovered this compound is an oil, but the starting material was a solid. Is this a problem?

A3: this compound is known to exist as a colorless oil or a low-melting solid.[1] The physical state can be influenced by purity. If the recovered material is an oil, it may contain impurities. It is recommended to check the purity by GC, NMR, or by measuring its optical rotation.

Q4: Can I reuse the recovered this compound directly?

A4: It is crucial to assess the purity of the recovered this compound before reusing it in a subsequent asymmetric synthesis. Impurities can negatively impact the stereoselectivity and yield of your reaction. We recommend the following purity checks:

  • Purity Assessment: Use GC or HPLC to determine the chemical purity.

  • Optical Purity: Measure the optical rotation to ensure no racemization has occurred during the cleavage and purification process. The reported optical rotation for this compound is [α]D²⁰ = +4 ± 1º (c=9 in EtOH).[1]

Experimental Protocols

Below are generalized protocols for common cleavage methods. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Basic Hydrolysis with Lithium Hydroxide

  • Dissolve the N-acyl this compound derivative in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of solid lithium hydroxide (LiOH·H₂O, 3-5 equivalents).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • To recover the this compound, acidify the aqueous layer with concentrated HCl to a pH of ~1.

  • Wash the acidic aqueous layer with an organic solvent (e.g., dichloromethane) to remove any remaining organic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH pellets or 50% aqueous NaOH) to a pH of >12.

  • Extract the this compound from the basic aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by distillation under reduced pressure or column chromatography.

Protocol 2: Acidic Hydrolysis with Hydrochloric Acid

  • Dissolve the N-acyl this compound derivative in a suitable solvent (e.g., dioxane or water).

  • Add an excess of concentrated hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the desired product with an organic solvent.

  • The this compound will remain in the acidic aqueous layer as its hydrochloride salt.

  • To isolate the this compound, basify the aqueous layer with a strong base to pH >12.

  • Extract the free this compound with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude auxiliary.

  • Purify as needed.

Data Presentation

The following table summarizes typical recovery yields for chiral auxiliaries under various cleavage conditions. Note that these are representative values and the actual yield for this compound may vary depending on the specific substrate and reaction conditions.

Cleavage Method Reagents Typical Auxiliary Recovery Yield Potential Issues
Basic Hydrolysis LiOH, NaOH, KOH85-95%Racemization under harsh conditions, epimerization of the product.
Acidic Hydrolysis HCl, H₂SO₄, TFA70-90%Degradation of acid-sensitive substrates or auxiliaries.
Oxidative Cleavage LiOOH, O₃80-95%Over-oxidation of the auxiliary or product.
Reductive Cleavage LiAlH₄, LiBH₄80-95%Reduction of other functional groups in the product.
Enzymatic Cleavage Lipases, Acylases>95%Substrate specificity, cost of enzyme.

Visualizations

Logical Workflow for this compound Auxiliary Recycling

logical_workflow start N-Acyl-L-Leucinol Derivative cleavage Cleavage of Auxiliary start->cleavage workup Aqueous Work-up & Separation cleavage->workup product Desired Product workup->product auxiliary Crude this compound workup->auxiliary purification Purification auxiliary->purification pure_auxiliary Pure this compound purification->pure_auxiliary reuse Reuse in Synthesis pure_auxiliary->reuse

Caption: A logical workflow for the cleavage, recovery, and recycling of the this compound auxiliary.

Decision Tree for Choosing a Cleavage Method

cleavage_decision_tree substrate_stability Is the product stable to strong acid/base? basic_hydrolysis Basic Hydrolysis (e.g., LiOH) substrate_stability->basic_hydrolysis Yes other_groups Are other reducible/ oxidizable groups present? substrate_stability->other_groups No acidic_hydrolysis Acidic Hydrolysis (e.g., HCl) reductive_cleavage Reductive Cleavage (e.g., LiAlH4) other_groups->reductive_cleavage No oxidative_cleavage Oxidative Cleavage (e.g., LiOOH) other_groups->oxidative_cleavage No enzymatic Consider Enzymatic Cleavage other_groups->enzymatic Yes

Caption: A decision tree to guide the selection of an appropriate cleavage method for the this compound auxiliary.

References

Technical Support Center: L-Leucinol Reaction Byproduct Identification and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the identification and characterization of byproducts in L-Leucinol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are their general impurity profiles?

A1: The most prevalent method for synthesizing this compound is the reduction of L-leucine or its ester derivatives. The choice of reducing agent significantly influences the impurity profile.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts L-leucine and its esters to this compound. However, its high reactivity can sometimes lead to over-reduction or side reactions if not properly controlled. The work-up procedure is also critical to avoid the formation of aluminum salt byproducts.

  • Sodium Borohydride (NaBH₄): A milder reducing agent, often used for the reduction of L-leucine esters. It is generally more selective and safer to handle than LiAlH₄. Byproducts can include unreacted starting material and the corresponding borate esters, which must be hydrolyzed during workup.

  • Catalytic Hydrogenation: This method involves the use of a catalyst (e.g., Palladium on carbon) and hydrogen gas to reduce L-leucine esters. It is considered a "greener" alternative but can sometimes lead to byproducts from side reactions on the catalyst surface.

Q2: What is the significance of monitoring for potential racemization of this compound?

A2: this compound is a chiral molecule, and its biological activity is often stereospecific. Racemization, the formation of its D-enantiomer, can lead to a final product with reduced efficacy or altered pharmacological properties. Therefore, it is crucial to monitor the enantiomeric purity of this compound, typically using chiral chromatography (HPLC or GC).

Q3: How can I remove common byproducts from my this compound product?

A3: Purification strategies depend on the nature of the byproducts.

  • Unreacted Starting Material (L-leucine or its esters): These can often be removed by extraction or chromatography. For instance, unreacted L-leucine has different solubility and polarity compared to this compound.

  • Over-reduction Products: These are typically more challenging to remove and may require careful chromatographic separation.

  • Salts from Work-up: Inorganic salts resulting from the reaction work-up (e.g., from quenching LiAlH₄) can usually be removed by aqueous washes and extractions.

Troubleshooting Guide

Problem 1: I see an unexpected peak in my Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of the crude this compound reaction mixture.

Possible Cause & Solution

  • Unreacted Starting Material: The peak could correspond to unreacted L-leucine or its ester.

    • Identification: Compare the retention time of the unknown peak with a standard of the starting material.

    • Solution: Increase the reaction time, temperature, or the equivalents of the reducing agent. Ensure the quality of the reducing agent.

  • Formation of a Dimer: Under certain conditions, particularly at higher temperatures, this compound can undergo self-condensation to form a dimer.

    • Identification: Analyze the sample by Mass Spectrometry (MS). The dimer will have a molecular weight approximately double that of this compound.

    • Solution: Maintain a lower reaction temperature and ensure rapid quenching of the reaction once complete.

  • Epimerization/Racemization: The peak could be the D-Leucinol enantiomer.

    • Identification: Use a chiral GC or HPLC column to separate the L- and D-enantiomers.

    • Solution: Employ milder reaction conditions and ensure the pH is controlled during the reaction and work-up to minimize racemization.

Problem 2: The yield of my this compound synthesis is consistently low.

Possible Cause & Solution

  • Incomplete Reaction: The reduction of the starting material may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC), GC, or HPLC. If the reaction has stalled, consider adding more reducing agent or increasing the reaction temperature.

  • Product Loss During Work-up: this compound has some solubility in water, which can lead to losses during aqueous extractions.

    • Troubleshooting: Minimize the volume of water used in the work-up. Perform multiple extractions with an organic solvent (e.g., dichloromethane, ethyl acetate) to recover the product from the aqueous layer.

  • Degradation of the Product: this compound can be sensitive to harsh acidic or basic conditions during work-up.

    • Troubleshooting: Ensure that the pH is carefully controlled during the work-up and purification steps.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and Their Identification

Byproduct/ImpurityPotential CauseRecommended Analytical TechniqueKey Identifier
Unreacted L-leucine/esterIncomplete reactionHPLC, GC, TLCMatching retention time/Rf with starting material standard
D-LeucinolRacemizationChiral HPLC, Chiral GCPeak corresponding to the D-enantiomer
This compound DimerHigh reaction temperatureGC-MS, LC-MSMass peak at M-H or M+H of ~233.38 g/mol
Over-reduction productsExcess reducing agentGC-MSFragmentation pattern analysis

Experimental Protocols

Protocol 1: General Workflow for Unknown Byproduct Identification

  • Initial Analysis: Analyze the crude reaction mixture using a standard non-chiral GC or HPLC method to determine the number of components and their relative abundance.

  • Mass Spectrometry (MS): Obtain the mass spectrum of the unknown peak using GC-MS or LC-MS to determine its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the byproduct can be isolated in sufficient quantity and purity (e.g., through preparative chromatography), acquire ¹H and ¹³C NMR spectra to elucidate its structure.

  • Chiral Analysis: If racemization is suspected, analyze the sample using a chiral HPLC or GC column to separate and quantify the enantiomers.

  • Comparison with Standards: Whenever possible, compare the analytical data (retention times, mass spectra) of the unknown with commercially available standards of suspected byproducts.

Visualizations

Byproduct_Identification_Workflow start Crude this compound Sample gc_hplc GC/HPLC Analysis start->gc_hplc unexpected_peak Unexpected Peak Observed? gc_hplc->unexpected_peak ms_analysis GC-MS / LC-MS Analysis unexpected_peak->ms_analysis Yes end No Unexpected Peaks unexpected_peak->end No nmr_analysis Isolate Byproduct & Perform NMR Analysis ms_analysis->nmr_analysis Structure Elucidation Needed chiral_analysis Chiral HPLC/GC Analysis ms_analysis->chiral_analysis Racemization Suspected compare_standards Compare with Standards ms_analysis->compare_standards nmr_analysis->compare_standards chiral_analysis->compare_standards identify_byproduct Byproduct Identified compare_standards->identify_byproduct

Caption: Workflow for the identification of unknown byproducts in this compound reactions.

Troubleshooting_Decision_Tree start Low Yield or Purity Issue check_reaction Monitor Reaction Progress (TLC, GC, HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction increase_reagent Increase Reducing Agent/ Time/Temperature incomplete_reaction->increase_reagent Yes check_workup Review Work-up Procedure incomplete_reaction->check_workup No, Reaction is Complete optimize_purification Optimize Purification (Chromatography, Distillation) increase_reagent->optimize_purification ph_control Check pH Control check_workup->ph_control extraction_efficiency Optimize Extraction Solvent/ Number of Extractions check_workup->extraction_efficiency ph_control->optimize_purification extraction_efficiency->optimize_purification solution Improved Yield/Purity optimize_purification->solution

Caption: Decision tree for troubleshooting low yield and purity issues in this compound synthesis.

Technical Support Center: Achieving High Enantiomeric Excess in L-Leucinol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of L-Leucinol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize the enantiomeric purity of their this compound products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Question/Issue Potential Causes Suggested Solutions
Why is the enantiomeric excess (ee) of my this compound product low after asymmetric reduction? 1. Ineffective Chiral Catalyst: The chosen chiral catalyst may not be optimal for the reduction of the L-leucinal derivative. 2. Suboptimal Reaction Temperature: Temperature plays a critical role in the stereoselectivity of the reaction.[1] 3. Presence of Moisture: Water in the reaction mixture can negatively impact the effectiveness of the catalyst and the reducing agent.[2] 4. Racemization of the Starting Material: The N-protected L-leucinal starting material may have racemized during its synthesis or storage.1. Catalyst Selection: The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is a highly effective method for achieving high ee in the reduction of ketones and related compounds.[3][4][5][6] Consider using an (S)-2-Methyl-CBS-oxazaborolidine catalyst for the reduction of N-Boc-L-leucinal. 2. Temperature Optimization: In general, lower reaction temperatures favor higher enantioselectivity.[1] Perform the reduction at temperatures ranging from -78°C to room temperature to find the optimal condition. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] 4. Check Starting Material Purity: Verify the enantiomeric purity of the N-protected L-leucinal before proceeding with the reduction.
How can I improve the enantiomeric excess of my this compound product post-synthesis? The initial synthesis may not have yielded a product with the desired level of enantiopurity.1. Recrystallization with a Chiral Resolving Agent: Form diastereomeric salts by reacting the enantioenriched this compound with a chiral acid (e.g., tartaric acid derivatives). These diastereomers will have different solubilities, allowing for their separation by crystallization.[] 2. Kinetic Resolution: Employ an enzyme, such as a lipase, that selectively reacts with one enantiomer, allowing for the separation of the unreacted, desired enantiomer.[8][9][10]
My yield is low after the purification step to improve ee. What can be done? 1. Loss of Product During Recrystallization: Multiple recrystallization steps can lead to a significant loss of the product. 2. Inefficient Kinetic Resolution: The conditions for the enzymatic resolution may not be optimal, leading to low recovery of the desired enantiomer.1. Optimize Recrystallization: Carefully select the solvent system and control the cooling rate to maximize the precipitation of the desired diastereomeric salt while minimizing the loss of the product in the mother liquor. 2. Optimize Enzymatic Resolution: Adjust parameters such as pH, temperature, and reaction time for the enzymatic resolution to improve the conversion and yield.[8][10]
How do I accurately determine the enantiomeric excess of my this compound? An inaccurate ee measurement can lead to incorrect conclusions about the success of the synthesis or purification.Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the ee of chiral compounds.[11][12][13] Use a suitable chiral stationary phase (e.g., polysaccharide-based columns) and an appropriate mobile phase to achieve baseline separation of the L- and D-Leucinol enantiomers.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the asymmetric synthesis of this compound with high enantiomeric excess?

A1: The Corey-Bakshi-Shibata (CBS) reduction of an N-protected L-leucinal derivative (e.g., N-Boc-L-leucinal) is a highly recommended and widely used method. This reaction employs a chiral oxazaborolidine catalyst and a borane reducing agent, and it consistently delivers high yields and excellent enantioselectivities, often exceeding 95% ee.[3][4][5][6][14]

Q2: Can I use a different protecting group for the L-leucinal starting material?

A2: Yes, other N-protecting groups such as benzyloxycarbonyl (Cbz) can be used. However, the tert-butoxycarbonyl (Boc) group is common due to its stability under the reaction conditions and its ease of removal. The choice of protecting group may influence the solubility and reactivity of the starting material, so some optimization of the reaction conditions might be necessary.

Q3: What are the key parameters to control during a CBS reduction to ensure high ee?

A3: The most critical parameters are:

  • Catalyst Choice and Purity: Use a high-purity (S)-CBS catalyst for the synthesis of this compound.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture.[2]

  • Temperature: Lower temperatures generally lead to higher enantioselectivity.[1]

  • Stoichiometry: The ratio of the substrate to the catalyst and the borane reagent should be carefully controlled.

Q4: My this compound product has an ee of 90%. How can I increase it to >99%?

A4: To enhance the enantiomeric purity from 90% to >99%, you can employ purification techniques such as:

  • Preparative Chiral HPLC: This method can separate the enantiomers on a larger scale, although it can be costly.

  • Diastereomeric Salt Crystallization: React your enantioenriched this compound with a chiral resolving agent like a derivative of tartaric acid to form diastereomeric salts. These salts have different physical properties and can be separated by fractional crystallization.[]

Q5: Are there any enzymatic methods to produce this compound?

A5: Yes, enzymatic kinetic resolution is a viable strategy. You can start with a racemic mixture of Leucinol and use a lipase that selectively acylates the D-enantiomer, leaving the desired this compound unreacted. The acylated D-enantiomer can then be separated from the this compound.[8][9][10]

Data Presentation

The following table summarizes the expected enantiomeric excess for the asymmetric reduction of N-protected L-leucinal using different strategies.

StrategyChiral Catalyst/EnzymeTypical Enantiomeric Excess (ee) of this compoundReference
Asymmetric Reduction (S)-2-Methyl-CBS-oxazaborolidine>95%[3][4][5][6][14]
Kinetic Resolution Lipase (e.g., from Pseudomonas cepacia)Can achieve >99% for the remaining enantiomer[8][9][10]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of N-Boc-L-Leucinol via CBS Reduction

This protocol describes the asymmetric reduction of N-Boc-L-leucinal to N-Boc-L-Leucinol with high enantiomeric excess.

Materials:

  • N-Boc-L-leucinal

  • (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve N-Boc-L-leucinal (1 equivalent) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) dropwise to the stirred solution.

  • After stirring for 10-15 minutes at 0°C, add the borane-dimethyl sulfide complex (0.6-1.0 equivalents) dropwise, maintaining the temperature at 0°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-Leucinol.

  • The crude product can be purified by flash column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC analysis.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for the analysis of the enantiomeric purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak IA or similar)

  • HPLC system with a UV detector

Procedure:

  • Prepare a standard solution of racemic D/L-Leucinol and a solution of the this compound sample to be analyzed in a suitable mobile phase or a solvent compatible with the mobile phase.

  • Set up the HPLC system with the chiral column and equilibrate it with the chosen mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a suitable amine additive if necessary).

  • Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to ensure adequate separation.

  • Inject the this compound sample.

  • Integrate the peak areas for both the L- and D-enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Visualizations

cbs_reduction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Boc_Leucinal N-Boc-L-leucinal Coordination_Complex Ternary Complex (Transition State) Boc_Leucinal->Coordination_Complex Coordinates to Lewis acidic Boron BH3 BH3·SMe2 BH3->Coordination_Complex CBS_Catalyst (S)-CBS Catalyst CBS_Catalyst->Coordination_Complex Coordinates with BH3 Boc_Leucinol_Product N-Boc-L-Leucinol (High ee) Coordination_Complex->Boc_Leucinol_Product Stereoselective Hydride Transfer

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

experimental_workflow Start Start: N-Boc-L-leucinal CBS_Reduction Asymmetric Reduction (CBS Catalyst, BH3·SMe2) Start->CBS_Reduction Workup Reaction Workup & Purification CBS_Reduction->Workup Analysis1 Chiral HPLC Analysis (Check ee) Workup->Analysis1 High_ee Product with High ee (>99%) Analysis1->High_ee ee is sufficient Low_ee Product with Insufficient ee Analysis1->Low_ee ee is low Purification Enantiomeric Enrichment (e.g., Crystallization) Low_ee->Purification Analysis2 Chiral HPLC Analysis (Final Check) Purification->Analysis2 Final_Product Final this compound Product Analysis2->Final_Product

Caption: Experimental Workflow for this compound Synthesis and Purification.

troubleshooting_logic cluster_reaction_issues Potential Reaction Issues cluster_purification_solutions Enrichment Strategies Problem Low Enantiomeric Excess of this compound Check_Reaction Review Asymmetric Reduction Step Problem->Check_Reaction Check_Purification Consider Post-Synthesis Enrichment Problem->Check_Purification Catalyst Catalyst Inactive or Incorrect Check_Reaction->Catalyst Catalyst-related? Conditions Suboptimal Temperature or Presence of Water Check_Reaction->Conditions Conditions-related? Starting_Material Racemized Starting Material Check_Reaction->Starting_Material Input material issue? Crystallization Diastereomeric Salt Crystallization Check_Purification->Crystallization Kinetic_Resolution Enzymatic Kinetic Resolution Check_Purification->Kinetic_Resolution

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Technical Support Center: L-Leucinol Reaction Efficiency and Solvent Polarity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions involving L-Leucinol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on the impact of solvent polarity on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect reactions with this compound?

A1: Solvent polarity can significantly influence the efficiency of this compound reactions by affecting reactant solubility, the stability of transition states and intermediates, and the rate of reaction. This compound itself is soluble in water and other organic solvents, making it versatile. For reactions involving ionic intermediates, polar protic solvents are often preferred as they can stabilize charged species through hydrogen bonding. Conversely, for reactions where a strong, unhindered nucleophile is required, polar aprotic solvents may lead to faster reaction rates.

Q2: I am seeing low yields in my Boc protection of this compound. Could the solvent be the issue?

A2: Yes, the choice of solvent is crucial for Boc protection. If you are experiencing low yields, consider the following:

  • Solvent Polarity: A common method for Boc protection of amino acids involves using a mixture of 50% aqueous dioxane or 50% aqueous acetone. These solvent systems are effective for dissolving both the amino alcohol and the Boc anhydride.

  • Aqueous vs. Anhydrous Conditions: Boc protection can be performed under both aqueous and anhydrous conditions. Catalyst-free N-tert-butyloxycarbonylation of amines has been shown to proceed efficiently in water, offering a greener alternative.

  • Side Reactions: Inappropriate solvent choice can sometimes lead to side reactions. For instance, in some cases, the formation of isocyanates or ureas can occur. Using a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can help to avoid these side reactions.

Q3: My esterification of this compound is very slow. How can I speed it up?

A3: The rate of esterification is highly dependent on the solvent. To increase the reaction rate, consider these points:

  • Polar Solvents: Generally, polar solvents can accelerate the rate of esterification reactions.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly increase the yield of L-leucine esters compared to conventional heating. For example, the esterification of L-leucine with n-butanol gave a 100% yield in 10 minutes with microwave heating, compared to a 63.7% yield in 30 minutes with conventional heating.

  • Water Removal: Esterification is an equilibrium reaction. The presence of water, a byproduct, can slow down the reaction or prevent it from going to completion. Using a solvent that allows for the azeotropic removal of water, such as cyclohexane, can improve yields.

Q4: Can the solvent affect the chiral purity of my this compound product?

A4: While the solvent itself does not typically induce racemization, the reaction conditions it facilitates can. For instance, prolonged reaction times at high temperatures, which might be necessary in a suboptimal solvent, could potentially lead to some degree of racemization, although this is generally low for reactions involving this compound. It is important to use reaction conditions that are as mild as possible to preserve the chiral integrity of the product.

Troubleshooting Guides

Issue 1: Low Yield in N-Boc Protection of this compound
Potential Cause Troubleshooting Step Rationale
Poor Solubility of Reactants Switch to a solvent system known to dissolve both this compound and Boc-anhydride well, such as a 1:1 mixture of dioxane/water or acetone/water.Ensures that the reactants are in the same phase, allowing the reaction to proceed efficiently.
Slow Reaction Rate Consider using a polar aprotic solvent like THF or acetonitrile, which can sometimes accelerate the reaction rate for this type of transformation.Polar aprotic solvents can enhance the nucleophilicity of the amine group of this compound.
Side Product Formation If you suspect the formation of side products like ureas, try using a fluorinated alcohol solvent such as HFIP.HFIP can act as both a solvent and a catalyst, promoting the desired reaction while suppressing side reactions.
Incomplete Reaction Ensure an appropriate base (e.g., triethylamine) is used if the protocol calls for it, and that the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC.The base is necessary to neutralize the acid formed during the reaction, driving the equilibrium towards the product.
Issue 2: Inefficient Esterification of this compound
Potential Cause Troubleshooting Step Rationale
Equilibrium Limitation Use a solvent that allows for the removal of water, such as cyclohexane or toluene, with a Dean-Stark apparatus.Removing the water byproduct shifts the reaction equilibrium towards the formation of the ester, increasing the yield.
Slow Reaction Kinetics Increase the reaction temperature or consider using microwave-assisted synthesis.Higher temperatures generally increase reaction rates. Microwave heating can dramatically reduce reaction times and improve yields.
Catalyst Inactivity Ensure the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) is fresh and used in the correct amount.An active catalyst is essential for protonating the carboxylic acid, making it more electrophilic.
Suboptimal Solvent Polarity If using a non-polar solvent and the reaction is slow, try switching to a more polar solvent like THF or a mixture containing a polar component.Polar solvents can help to stabilize charged intermediates in the reaction mechanism, potentially lowering the activation energy.

Data on Solvent Effects

While specific comparative data for this compound reactions across a wide range of solvents is not extensively published, the following table provides solubility data for the closely related L-Leucine, which can serve as a useful guide for solvent selection.

Table 1: Solubility of L-Leucine in Various Solvents at Different Temperatures

Temperature (K)Solubility in Ethanol (mol fraction x 10⁻⁴)Solubility in 2-Propanol (mol fraction x 10⁻⁴)Solubility in Acetone (mol fraction x 10⁻⁴)
298.350.74840.13620.7567
308.350.87710.17791.1912
318.351.08640.22031.8479
327.951.34560.2905-
337.951.61740.3485-

This data suggests that less polar solvents like acetone may be more suitable for dissolving L-leucine due to its less polar structure, where the influence of hydrogen bonding on solubility is reduced.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound in a Dioxane/Water System
  • Dissolve this compound: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add Base: Add triethylamine (1.5 equivalents) to the solution and stir.

  • Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-L-leucinol.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted Esterification of this compound with n-Butanol

This protocol is adapted from a procedure for L-leucine and is expected to be effective for this compound.

  • Prepare Reaction Mixture: In a microwave-safe reaction vessel, combine this compound (1 equivalent), n-butanol (33 equivalents), and p-toluenesulfonic acid (PTSA, 1.2 equivalents).

  • Microwave Reaction: Place the vessel in a microwave reactor and heat to 140°C for 10-30 minutes. Monitor the reaction for completion.

  • Workup:

    • After cooling, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting this compound butyl ester can be further purified by vacuum distillation or column chromatography.

Visual Guides

Experimental_Workflow_Boc_Protection cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve this compound in Dioxane/Water B Add Triethylamine A->B C Add Boc Anhydride B->C D Remove Dioxane C->D Stir at RT (Monitor by TLC) E Ethyl Acetate Extraction D->E F Aqueous Washes (HCl, NaHCO3, Brine) E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Pure N-Boc-L-leucinol

Caption: Workflow for the N-Boc protection of this compound.

Solvent_Polarity_Effect cluster_polarity Solvent Polarity Spectrum A Solvent Choice Nonpolar Nonpolar (e.g., Hexane, Toluene) A->Nonpolar Affects Solubility PolarAprotic Polar Aprotic (e.g., THF, Acetone, DCM) A->PolarAprotic Affects Nucleophilicity PolarProtic Polar Protic (e.g., Methanol, Water) A->PolarProtic Affects Intermediate Stability B Reaction Efficiency Nonpolar->B Generally slower rates for polar reactants PolarAprotic->B Can enhance SN2-type reaction rates PolarProtic->B Can stabilize ionic intermediates, aiding SN1-type reactions

Caption: Logical relationship of solvent polarity and reaction efficiency.

Addressing incomplete reactions in L-Leucinol mediated transformations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing L-Leucinol in chemical transformations.

Troubleshooting Guides

This section addresses common issues encountered during this compound mediated reactions, offering potential causes and solutions in a question-and-answer format.

Incomplete Reaction or Low Conversion

Question: My this compound mediated reaction is not going to completion, resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Incomplete reactions are a common challenge and can stem from several factors. Below is a systematic guide to diagnosing and resolving this issue.

Troubleshooting Workflow for Incomplete Reactions

G start Incomplete Reaction Observed reagent_quality Verify Reagent Quality (this compound, Substrate, Borane) start->reagent_quality reaction_setup Check Reaction Setup (Inert atmosphere, Dry glassware) reagent_quality->reaction_setup Reagents OK end Reaction Optimized reagent_quality->end Impurity identified conditions Optimize Reaction Conditions (Temperature, Concentration, Time) reaction_setup->conditions Setup OK reaction_setup->end Setup issue corrected catalyst_loading Adjust Catalyst Loading conditions->catalyst_loading Still low conversion conditions->end Optimal conditions found workup Analyze Work-up Procedure catalyst_loading->workup Still low conversion catalyst_loading->end Optimal loading found workup->end Issue identified and resolved

Caption: Troubleshooting workflow for incomplete this compound mediated reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality or Degraded this compound This compound can degrade over time if not stored properly. Ensure it is stored in a tightly sealed container, in a cool, dry, and dark place.[1] If degradation is suspected, consider purifying the this compound by distillation or recrystallization, or using a fresh batch.
Substrate Impurities Impurities in the substrate can interfere with the reaction. Verify the purity of your starting material using techniques like NMR or GC-MS. Purification of the substrate may be necessary.
Moisture in the Reaction This compound mediated reactions, especially those involving borane reagents, are often sensitive to moisture.[2][3] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the rate and completeness of the transformation. If the reaction is sluggish, consider a moderate increase in temperature. Conversely, for some reactions, lower temperatures may be required to improve selectivity and prevent side reactions.
Inadequate Reaction Time The reaction may simply need more time to reach completion. Monitor the reaction progress using TLC, GC, or LC-MS to determine the optimal reaction time.
Incorrect Stoichiometry or Catalyst Loading The ratio of reactants and the catalyst loading are critical. Ensure accurate measurement of all components. In some cases, increasing the catalyst loading may improve conversion, but this should be optimized to balance yield and cost.
Poor Solubility of Reactants The insolubility of reactants, including this compound itself in certain solvents like THF, can lead to incomplete reactions.[4] Consider using a co-solvent or a different solvent system to ensure all components are in solution.
Catalyst Deactivation The catalyst can be deactivated by impurities or byproducts. Ensure all reagents and solvents are of high purity. If catalyst deactivation is suspected, purification of the catalyst or using a fresh batch is recommended.
Low Enantioselectivity

Question: I am observing a low enantiomeric excess (ee) in my asymmetric transformation. How can I improve the stereoselectivity?

Answer: Achieving high enantioselectivity is often the primary goal of using a chiral mediator like this compound. Low ee can be attributed to several factors.

Logical Tree for Troubleshooting Low Enantioselectivity

G start Low Enantioselectivity temp Reaction Temperature Too High? start->temp catalyst_purity Impure Chiral Catalyst? start->catalyst_purity solvent_effect Suboptimal Solvent? start->solvent_effect substrate_sterics Steric Hindrance of Substrate? start->substrate_sterics sol1 Lower the reaction temperature temp->sol1 Yes sol2 Purify this compound or use a fresh batch catalyst_purity->sol2 Yes sol3 Screen different solvents solvent_effect->sol3 Yes sol4 Modify the substrate or use a different catalyst substrate_sterics->sol4 Yes

Caption: Decision tree for addressing low enantioselectivity in this compound mediated reactions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Reaction Temperature Higher temperatures can lead to a decrease in enantioselectivity. Running the reaction at a lower temperature often improves the ee.
Purity of this compound The presence of the opposite enantiomer or other impurities in the this compound will directly reduce the enantiomeric excess of the product. Use high-purity this compound.
Solvent Effects The choice of solvent can have a profound impact on the transition state of the reaction and, therefore, the enantioselectivity. A screening of different solvents is recommended.
Substrate Structure The steric and electronic properties of the substrate can influence the stereochemical outcome. If possible, modification of the substrate may improve selectivity.
Catalyst Loading In some cases, the catalyst loading can affect enantioselectivity. It is advisable to optimize the amount of this compound used.
Formation of Achiral Byproducts If significant amounts of achiral byproducts are formed through a competing, non-stereoselective pathway, this can effectively lower the overall enantiopurity of the desired product in the crude mixture. Optimizing reaction conditions to favor the asymmetric pathway is crucial.

Frequently Asked Questions (FAQs)

1. How should I store and handle this compound?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[5] It is also advisable to store it under an inert atmosphere.[5] Handle this compound in accordance with good industrial hygiene and safety practices, using personal protective equipment such as gloves and safety glasses.[6]

2. What are the common applications of this compound in organic synthesis?

This compound is a versatile chiral building block and is widely used as a chiral auxiliary or catalyst in asymmetric synthesis.[4][7] Common applications include the asymmetric reduction of prochiral ketones and imines, and in the preparation of chiral ligands for metal-catalyzed reactions.[6]

3. Can I reuse the this compound catalyst?

The reusability of the this compound catalyst depends on the specific reaction and the stability of the catalyst under the reaction and work-up conditions. In some cases, the catalyst can be recovered and reused, potentially after purification. Immobilizing the catalyst on a solid support is a strategy to facilitate its recovery and reuse.[8]

4. What analytical techniques are suitable for monitoring the progress of an this compound mediated reaction?

The progress of the reaction can be monitored by standard chromatographic techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).[9][10][11] To determine the enantiomeric excess of the product, chiral GC or chiral HPLC is typically employed.[9]

Data Presentation

Table 1: Effect of Solvent and Temperature on the Asymmetric Reduction of Acetophenone using this compound and Borane

EntrySolventTemperature (°C)Time (h)Conversion (%)Yield (%)ee (%)
1THF2524857885 (R)
2THF024928892 (R)
3Toluene2524756882 (R)
4Toluene024888190 (R)
5CH2Cl22524807588 (R)
6CH2Cl2024908594 (R)

Note: Data is representative and synthesized from typical outcomes of such reactions for illustrative purposes.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Acetophenone using an in situ Prepared this compound-derived Oxazaborolidine Catalyst

This protocol is adapted from a procedure for the in situ preparation of an oxazaborolidine catalyst for the asymmetric reduction of ketones.[6]

Materials:

  • (R)-Leucinol

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Hydrochloric acid (HCl)

  • Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a two-necked round-bottom flask under an argon atmosphere, add sodium borohydride (4 mmol) and (R)-leucinol (0.5 mmol) in anhydrous THF (12 mL).

  • Stir the mixture at 25 °C for 5 minutes.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of iodine (2 mmol) in anhydrous THF (12 mL) over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly bring the reaction to 25 °C and stir for an additional 10 minutes.

  • Add a solution of acetophenone (5 mmol) in anhydrous THF (15 mL) dropwise over 30 minutes.

  • Stir the reaction mixture at 25 °C until the ketone has been consumed (monitor by TLC or GC).

  • Carefully quench the reaction by the dropwise addition of 3 M HCl (10 mL) at 0 °C.

  • Extract the aqueous layer with ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Experimental Workflow for Asymmetric Reduction

G start Start cat_prep Prepare Oxazaborolidine Catalyst in situ (this compound, NaBH4, I2 in THF) start->cat_prep add_ketone Add Acetophenone Solution cat_prep->add_ketone reaction Stir at 25°C (Monitor progress) add_ketone->reaction quench Quench with 3M HCl reaction->quench extraction Extract with Ether quench->extraction purification Purify by Column Chromatography extraction->purification analysis Analyze Yield and ee purification->analysis end End analysis->end

Caption: Experimental workflow for the asymmetric reduction of acetophenone.

References

Long-term stability of L-Leucinol under various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of L-Leucinol under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is crucial to keep it away from heat, sparks, open flames, and sources of ignition.[1][2] For long-term storage, refrigeration or freezing is recommended to minimize degradation.

Q2: Is this compound stable at room temperature?

A2: While this compound is generally considered stable under standard ambient conditions (room temperature) for short periods, long-term storage at room temperature is not recommended.[3] Studies on the parent amino acid, L-Leucine, have shown significant degradation over several years at room temperature.[4] To ensure the highest purity for experimental use, colder storage is advisable.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[1][2] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the potential degradation products of this compound?

A4: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2] While specific degradation pathways for this compound under storage conditions are not extensively documented, they can be inferred from its structure and the known pathways of L-Leucine. Potential degradation could involve oxidation of the amino group or the hydroxyl group. The degradation of L-Leucine, its parent amino acid, proceeds through transamination and oxidative decarboxylation to form various intermediates.[5][6][7][8]

Q5: How does humidity affect the stability of this compound?

A5: this compound is described as a clear liquid or a solid with a low melting point. High humidity can be detrimental to the stability of many organic compounds. For powdered forms of related compounds, high humidity has been shown to accelerate degradation.[4] Therefore, it is crucial to store this compound in a dry environment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, humidity, light exposure).- Perform a purity analysis (e.g., HPLC, NMR) on the stored this compound.- If degradation is confirmed, procure a new batch of the compound and store it under recommended conditions.
Discoloration or change in the physical appearance of this compound. Potential oxidation or contamination.- Do not use the material.- Review handling procedures to prevent future contamination.- Dispose of the material according to safety guidelines and obtain a fresh supply.
Inconsistent results between different aliquots of this compound. Non-homogeneity of the stored sample or localized degradation.- Ensure the entire sample is brought to room temperature and gently mixed before taking an aliquot (if it was frozen).- If the problem persists, analyze the purity of different aliquots to confirm degradation.

Stability Data Summary

Table 1: Long-Term Stability of L-Leucine in Dried Blood Spots (5-Year Study) [4]

Storage Condition Observed Degradation Recommendation
1 year at +4°C followed by 4 years at room temperatureSignificant degradation observed.Avoid long-term storage at room temperature.
-20°C or -80°CSubstantially reduced or prevented degradation.Recommended for long-term storage to maintain stability.[4]

Table 2: General Recommended Storage Conditions for this compound

Parameter Condition Reference
TemperatureCool, dry place. For long-term, -20°C to -80°C is advisable.[1][9]
ContainerTightly closed container.[1][10]
LightProtect from light (though not explicitly stated, it is good practice for organic compounds).General Lab Practice
AtmosphereInert atmosphere (e.g., Argon, Nitrogen) can be considered for highly sensitive applications to prevent oxidation.General Lab Practice

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general protocol for assessing the purity of this compound and can be adapted based on the available equipment and columns.

  • Instrumentation: HPLC system with a UV detector.[11]

  • Column: A chiral column, such as a (D)-penicillamine column, or a standard C18 column may be used.[12]

  • Mobile Phase: A common mobile phase for underivatized amino acids is an aqueous buffer (e.g., 2 millimolar aqueous copper sulfate solution) mixed with an organic solvent like methanol or acetonitrile.[12][13]

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Injection and Detection: Inject a small volume (e.g., 3 µL) of the sample.[12] Monitor the eluent at a suitable wavelength (e.g., 260 nm).[12]

  • Analysis: The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.

Visual Guides

experimental_workflow cluster_storage Storage Conditions cluster_testing Stability Testing cluster_results Outcome storage_rt Room Temperature time_0 Time 0 Analysis storage_rt->time_0 storage_fridge Refrigerated (2-8°C) storage_fridge->time_0 storage_frozen Frozen (-20°C to -80°C) storage_frozen->time_0 hplc Purity Assessment (HPLC) time_0->hplc Initial Purity time_x Time X Analysis time_x->hplc Purity at Time X compare Compare Results hplc->compare stable Stable compare->stable No significant change degraded Degraded compare->degraded New peaks or reduced main peak

Caption: Workflow for assessing this compound stability over time.

troubleshooting_flowchart start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis Yes improper_storage Improper Storage check_storage->improper_storage No degradation_confirmed Is Degradation Confirmed? purity_analysis->degradation_confirmed new_batch Procure and Properly Store New Batch degradation_confirmed->new_batch Yes investigate_other Investigate Other Experimental Variables degradation_confirmed->investigate_other No improper_storage->new_batch proper_storage Proper Storage

Caption: Troubleshooting guide for unexpected experimental outcomes.

References

Validation & Comparative

A Researcher's Guide to Determining Enantiomeric Excess of L-Leucinol: A Comparative Analysis of Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for measuring the enantiomeric purity of L-Leucinol, a valuable chiral building block in synthetic organic chemistry and pharmaceutical development.

This publication delves into the practical application of chiral HPLC, presenting experimental data and detailed protocols. Furthermore, it offers a comparative overview of alternative methods, including chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, to assist researchers in selecting the most appropriate technique for their specific needs.

Chiral HPLC: The Gold Standard for Enantiomeric Separation

Chiral HPLC remains the most widely adopted method for the separation and quantification of enantiomers due to its high resolution, reproducibility, and broad applicability.[1][2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Popular Chiral Stationary Phases for Amino Alcohols

For the separation of amino alcohols like Leucinol, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[3][4][5]

  • Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series): These columns, typically derived from cellulose or amylose coated on a silica support, offer excellent enantioselectivity for a wide range of chiral compounds.[6][7] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic™ series): These CSPs, such as those based on teicoplanin or vancomycin, are known for their multimodal capabilities, allowing for separations in normal-phase, reversed-phase, and polar organic modes. They are particularly well-suited for the analysis of underivatized amino acids and amino alcohols.[3][5]

Experimental Protocol: Chiral HPLC Separation of Leucinol Enantiomers

The following protocol provides a general guideline for the determination of this compound's enantiomeric excess using a polysaccharide-based chiral column. Optimization of the mobile phase composition and flow rate may be required for specific applications.

Materials:

  • HPLC system with UV detector

  • Chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

  • This compound and D-Leucinol standards

  • Sample of this compound product

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane/Isopropanol/Ethanol (e.g., 90:5:5 v/v/v). For basic compounds like Leucinol, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape. Alternatively, for acidic impurities, an acidic modifier like TFA can be used.[8]

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Standard Injection: Inject a solution of a racemic mixture of L- and D-Leucinol to determine the retention times of each enantiomer and to calculate the resolution.

  • Sample Injection: Inject the this compound product sample, dissolved in the mobile phase.

  • Data Analysis: Integrate the peak areas of the this compound and any detected D-Leucinol enantiomer. Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area of this compound - Area of D-Leucinol) / (Area of this compound + Area of D-Leucinol) ] x 100

Performance Comparison of Chiral HPLC Columns for Amino Alcohol Separation

The selection of the appropriate chiral column is paramount for achieving optimal separation. The following table summarizes typical performance characteristics of different CSPs for the separation of amino alcohol enantiomers.

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseAdvantagesDisadvantagesTypical Resolution (Rs) for Amino Alcohols
Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD) Normal Phase (Hexane/Alcohol)Broad applicability, high enantioselectivity.[6][7]Can be sensitive to solvent composition.> 2.0
Macrocyclic Glycopeptide-based (e.g., Chirobiotic™ T, V) Reversed-Phase, Polar Organic, Normal PhaseMultimodal, good for polar analytes, LC-MS compatible.[3][5]May have lower efficiency than some polysaccharide columns.1.5 - 3.0
Crown Ether-based (e.g., Crownpak® CR(+)) Reversed-Phase (Acidic aqueous/Organic)Excellent for primary amines and amino acids.[9]Limited to compounds with a primary amine group.> 2.5
Zwitterionic Ion-Exchangers (e.g., Chiralpak® ZWIX(+)) Polar Organic/AqueousEffective for underivatized amino acids and peptides.[10]Mobile phase pH is a critical parameter.> 2.0

Alternative Methods for Determining Enantiomeric Excess

While chiral HPLC is a powerful technique, other methods can also be employed for the determination of enantiomeric excess, each with its own set of advantages and limitations.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile compounds like Leucinol, derivatization to increase volatility is necessary.

Experimental Protocol Outline:

  • Derivatization: React the Leucinol sample with a suitable derivatizing agent (e.g., trifluoroacetic anhydride) to form a volatile derivative.

  • GC Analysis: Inject the derivatized sample onto a GC equipped with a chiral capillary column (e.g., Chirasil-Val).

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the separated diastereomers.

Supercritical Fluid Chromatography (SFC)

Chiral SFC is often considered a "green" alternative to normal-phase HPLC, utilizing supercritical CO2 as the primary mobile phase component. It frequently offers faster separations and higher efficiency than HPLC.[11][12][13]

Key Features:

  • Mobile Phase: Primarily supercritical CO2 with a small amount of a polar co-solvent (e.g., methanol, ethanol).

  • Columns: Often the same polysaccharide-based CSPs used in HPLC.

  • Advantages: Faster analysis times, reduced organic solvent consumption, and often higher resolution compared to HPLC.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be a rapid method for determining enantiomeric excess.

Methodology:

  • With Chiral Solvating Agents (CSAs): The sample is dissolved in a solution containing a CSA (e.g., a lanthanide shift reagent or a chiral crown ether). The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

  • With Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a CDA to form covalent diastereomers, which will exhibit distinct signals in a standard NMR spectrum.

Comparative Overview of Analytical Methods

The following table provides a high-level comparison of the different techniques for determining the enantiomeric excess of this compound.

FeatureChiral HPLCChiral GCChiral SFCChiral NMR
Sample Derivatization Not always requiredUsually requiredNot always requiredRequired (CDA) or not (CSA)
Analysis Time 10 - 30 min15 - 45 min3 - 15 min5 - 20 min
Resolution HighVery HighHigh to Very HighModerate to High
Sensitivity (LOD/LOQ) HighVery HighHighModerate
Solvent Consumption Moderate to HighLowLowLow
Instrumentation Cost ModerateModerateHighVery High
Key Advantage Versatility and robustnessHigh resolution for volatile compoundsSpeed and reduced solvent useRapid, non-separative analysis
Key Limitation Solvent consumptionRequires sample volatilityHigher initial instrument costLower sensitivity, potential for signal overlap

Visualizing the Workflow: Determining Enantiomeric Excess by Chiral HPLC

G Workflow for Enantiomeric Excess Determination by Chiral HPLC cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound Product in Mobile Phase inject_sample Inject this compound Sample prep_sample->inject_sample prep_racemate Prepare Racemic (D/L) Leucinol Standard inject_racemate Inject Racemic Standard prep_racemate->inject_racemate hplc_system Equilibrate HPLC System with Chiral Column hplc_system->inject_racemate hplc_system->inject_sample detection UV Detection inject_racemate->detection inject_sample->detection integrate_peaks Integrate Peak Areas detection->integrate_peaks calculate_ee Calculate Enantiomeric Excess (% ee) integrate_peaks->calculate_ee

Caption: A flowchart illustrating the key steps in determining the enantiomeric excess of an this compound product using chiral HPLC.

Conclusion

The determination of enantiomeric excess is a fundamental requirement in the development and quality control of chiral molecules. Chiral HPLC stands out as a versatile and reliable method for the analysis of this compound, with a variety of effective chiral stationary phases available. While alternative techniques such as chiral GC, SFC, and NMR offer specific advantages in terms of speed, resolution for volatile compounds, or reduced solvent consumption, the choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the properties of the sample matrix. This guide provides the necessary information for researchers to make an informed decision and to successfully implement a robust method for the determination of this compound's enantiomeric purity.

References

Validating Stereochemistry of L-Leucinol Adducts: An NMR Spectroscopy-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of modern drug discovery and development, where the therapeutic efficacy and safety of a molecule can be intrinsically linked to its three-dimensional arrangement. L-Leucinol, a versatile chiral building block derived from the amino acid L-leucine, is frequently employed as a chiral auxiliary or incorporated into final drug candidates.[1] Consequently, the unambiguous validation of the stereochemistry of this compound adducts is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and widely accessible technique for this purpose.

This guide provides a comprehensive comparison of NMR-based methods for the stereochemical validation of this compound adducts, supported by experimental data and detailed protocols. While direct, comprehensive NMR data for this compound adducts specifically formed for stereochemical determination is not abundant in publicly available literature, this guide utilizes data from closely related 1,2-amino alcohols to provide a robust and illustrative framework.

NMR Spectroscopy for Stereochemical Elucidation

The fundamental principle behind using NMR to determine stereochemistry lies in the conversion of enantiomers, which are indistinguishable in an achiral environment, into diastereomers. This is achieved by reacting the chiral analyte, such as a this compound adduct, with a chiral derivatizing agent (CDA). The resulting diastereomers exhibit distinct NMR spectra, allowing for their differentiation and quantification.

The Mosher's Method and its Analogs: A Primary Tool

One of the most established and reliable methods for determining the absolute configuration of chiral alcohols and amines is the Mosher's method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2][3] An analogous and often preferred reagent for amino alcohols is 2-methoxy-2-phenylacetic acid (MPA), which can form both an ester with the hydroxyl group and an amide with the amino group.[4]

The underlying principle of the Mosher's method and its analogs is the anisotropic effect of the phenyl group in the chiral derivatizing agent. In the diastereomeric adducts, the phenyl group will preferentially shield or deshield adjacent protons of the substrate, leading to observable differences in their chemical shifts (Δδ). By analyzing the sign of these chemical shift differences (Δδ = δS - δR), the absolute configuration of the stereocenter can be deduced.

Experimental Protocol: Stereochemical Validation of a 1,2-Amino Alcohol using Bis-MPA Derivatives

As a practical illustration applicable to this compound adducts, the following protocol details the determination of the absolute configuration of a generic 1,2-amino alcohol through the formation of its bis-(R)-MPA and bis-(S)-MPA derivatives.[4]

Materials:

  • 1,2-amino alcohol (e.g., this compound adduct)

  • (R)-(-)-2-Methoxy-2-phenylacetic acid ((R)-MPA)

  • (S)-(+)-2-Methoxy-2-phenylacetic acid ((S)-MPA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Synthesis of bis-(R)-MPA derivative:

    • To a solution of the 1,2-amino alcohol (1.0 eq) and (R)-MPA (2.2 eq) in dry CH₂Cl₂ at 0 °C, add DMAP (0.2 eq).

    • Slowly add a solution of DCC (2.2 eq) in CH₂Cl₂.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the pure bis-(R)-MPA derivative.

  • Synthesis of bis-(S)-MPA derivative:

    • Repeat the procedure described in step 1 using (S)-MPA instead of (R)-MPA.

  • NMR Analysis:

    • Prepare NMR samples of the purified bis-(R)-MPA and bis-(S)-MPA derivatives in CDCl₃.

    • Acquire ¹H NMR spectra for both diastereomers.

    • Assign the proton signals for the substituents attached to the stereogenic centers.

    • Calculate the chemical shift differences (Δδ) for corresponding protons in the two diastereomers using the formula: Δδ = δ(S-MPA) - δ(R-MPA).

Data Presentation: Interpreting the NMR Data

The sign of the calculated Δδ values provides the information to assign the absolute configuration. For a 1,2-amino alcohol derivative, a consistent positive or negative sign for the protons on one side of the molecule relative to the other allows for the assignment based on the established Mosher's method models.

Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for the Bis-MPA Derivative of an anti-1,2-Amino Alcohol [4]

Protonδ (R-MPA derivative) [ppm]δ (S-MPA derivative) [ppm]Δδ (δS - δR) [ppm]
H-24.855.07+0.22
H-35.305.39+0.09
Me-41.201.15-0.05

Note: This is generalized data for a representative anti-1,2-amino alcohol. The specific chemical shifts for an this compound adduct will vary depending on the nature of the adduct.

Comparison with Alternative Methods

While the use of chiral derivatizing agents like MPA is a robust method, other techniques can also be employed for the stereochemical validation of this compound adducts.

Table 2: Comparison of Methods for Stereochemical Validation

MethodPrincipleAdvantagesDisadvantages
NMR with Chiral Derivatizing Agents (e.g., MPA, MTPA) Formation of diastereomers with distinct NMR spectra.Provides unambiguous assignment of absolute configuration. Widely applicable.Requires synthesis and purification of derivatives. May require significant sample amounts.
NMR with Chiral Solvating Agents (CSAs) [5][6]Formation of transient diastereomeric complexes in solution, leading to chemical shift non-equivalence.Non-covalent interaction, sample can be recovered. Simple to perform.Smaller chemical shift differences, may not be suitable for all substrates. Does not always provide absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.Highly sensitive and accurate for determining enantiomeric excess (ee).Does not directly provide absolute configuration without a known standard. Requires specialized columns.
X-ray Crystallography Direct determination of the three-dimensional structure of a molecule in a single crystal.Provides unambiguous absolute configuration.Requires a suitable single crystal, which can be difficult to obtain.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Sensitive to stereochemistry. Can be used to determine absolute configuration by comparison with theoretical calculations or known compounds.Requires a chromophore near the stereocenter. Interpretation can be complex.

Workflow and Logic Visualization

The following diagram illustrates the general workflow for the validation of stereochemistry using a chiral derivatizing agent like MPA.

stereochemistry_validation cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis and Interpretation Analyte This compound Adduct (Unknown Stereochemistry) Reaction_R Derivatization Analyte->Reaction_R Reaction_S Derivatization Analyte->Reaction_S CDA_R (R)-MPA CDA_R->Reaction_R CDA_S (S)-MPA CDA_S->Reaction_S Diastereomer_R Diastereomer R Reaction_R->Diastereomer_R Diastereomer_S Diastereomer S Reaction_S->Diastereomer_S NMR_R ¹H NMR of Diastereomer R Diastereomer_R->NMR_R NMR_S ¹H NMR of Diastereomer S Diastereomer_S->NMR_S Comparison Compare Spectra (Calculate Δδ = δS - δR) NMR_R->Comparison NMR_S->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Workflow for Stereochemical Validation using a Chiral Derivatizing Agent.

Conclusion

NMR spectroscopy, particularly through the use of chiral derivatizing agents like MPA, offers a powerful and reliable method for the validation of stereochemistry in this compound adducts. The formation of diastereomers allows for the direct observation and quantification of stereoisomers, and a systematic analysis of chemical shift differences can lead to the unambiguous assignment of absolute configuration. While alternative methods such as chiral HPLC and X-ray crystallography provide valuable complementary information, NMR remains a cornerstone technique in the stereochemical analysis of chiral molecules in solution. For researchers and professionals in drug development, a thorough understanding and application of these NMR techniques are essential for ensuring the quality, efficacy, and safety of novel therapeutic agents.

References

A Comparative Study of L-Leucinol and Evans' Oxazolidinone Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This guide provides an objective comparison of two widely used classes of chiral auxiliaries: those derived from L-Leucinol and the well-established Evans' oxazolidinone auxiliaries. This comparison is supported by experimental data to aid in the selection of the most suitable auxiliary for a given synthetic challenge.

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. Evans' oxazolidinone auxiliaries, developed by David A. Evans, are among the most successful and widely used, providing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1] Auxiliaries derived from the readily available amino alcohol this compound, which also form oxazolidinone structures, present a valuable alternative. This guide will delve into a comparative analysis of their performance in key asymmetric transformations, including alkylation, aldol, and Diels-Alder reactions.

Mechanism of Stereocontrol

The stereochemical outcome in reactions employing both this compound-derived and Evans' oxazolidinone auxiliaries is largely governed by steric hindrance. The chiral auxiliary is covalently attached to an achiral substrate, typically forming an N-acyl oxazolidinone. Deprotonation of the α-carbon of the acyl group leads to the formation of a rigid, chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face.[1]

In the case of Evans' auxiliaries, the substituent is typically a benzyl, isopropyl, or tert-butyl group. For this compound-derived auxiliaries, the substituent is an isobutyl group. The size and orientation of this directing group are crucial in determining the degree of diastereoselectivity.

Performance in Asymmetric Reactions: A Comparative Overview

The following sections present a summary of the performance of this compound-derived and Evans' oxazolidinone auxiliaries in key asymmetric reactions based on available literature data.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a powerful method for the synthesis of chiral carboxylic acid derivatives. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary, the base, and the electrophile used.

AuxiliarySubstrateElectrophileBaseSolventDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-isobutyl-2-oxazolidinone (from this compound)N-propionylBenzyl bromideLDATHF>95:585
(S)-4-benzyl-2-oxazolidinone (Evans')N-propionylAllyl iodideNaHMDSTHF98:261-77[2]

Note: Direct comparative studies under identical conditions are limited. The data presented is collated from different sources and should be interpreted with caution.

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. Chiral oxazolidinones have been extensively used to control the stereochemistry of the resulting β-hydroxy carbonyl compounds. The formation of a chelated boron enolate is a common strategy to achieve high diastereoselectivity.

AuxiliaryAcyl GroupAldehydeLewis AcidDiastereoselectivity (syn:anti)Yield (%)Reference
(S)-4-isobutyl-2-oxazolidinone (from this compound)PropionylIsobutyraldehydeBu₂BOTf>99:185
(S)-4-benzyl-2-oxazolidinone (Evans')PropionylBenzaldehydeBu₂BOTf>99:1 (syn)89[3]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. While Evans' auxiliaries have been successfully employed in this context, data for this compound-derived auxiliaries in Diels-Alder reactions is less prevalent in the literature.

AuxiliaryDienophileDieneLewis Acidendo:exoDiastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinone (Evans')N-acryloylCyclopentadieneEt₂AlCl>100:1>99%81

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for asymmetric alkylation and aldol reactions.

General Procedure for Asymmetric Alkylation using an N-Acyl Oxazolidinone Auxiliary
  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added a solution of a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equiv). The mixture is stirred for 30-60 minutes at this temperature.

  • Alkylation: The electrophile (1.1-1.5 equiv) is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, with the temperature gradually allowed to rise to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.[2]

General Procedure for Asymmetric Aldol Reaction using an N-Acyl Oxazolidinone Auxiliary
  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C is added di-n-butylboryl triflate (1.1 equiv) followed by the dropwise addition of a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for several hours at -78 °C and then allowed to warm to 0 °C.

  • Work-up and Purification: The reaction is quenched by the addition of a pH 7 buffer solution and methanol. The mixture is stirred and then the organic solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.[3]

Removal of the Chiral Auxiliary

After the desired stereocenter has been created, the chiral auxiliary can be cleaved to reveal the final product. A variety of methods are available for the removal of oxazolidinone auxiliaries, allowing for the formation of different functional groups such as carboxylic acids, alcohols, and amides. A common method involves hydrolysis with lithium hydroperoxide (LiOOH).[2]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the application of chiral auxiliaries in asymmetric synthesis.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Products N-Acyl Oxazolidinone N-Acyl Oxazolidinone Enolate Formation Enolate Formation N-Acyl Oxazolidinone->Enolate Formation Base Electrophile Electrophile Alkylation Alkylation Enolate Formation->Alkylation Electrophile Alkylated Product Alkylated Product Alkylation->Alkylated Product Recovered Auxiliary Recovered Auxiliary Alkylated Product->Recovered Auxiliary Cleavage

General workflow for asymmetric alkylation.

Asymmetric_Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Products N-Acyl Oxazolidinone N-Acyl Oxazolidinone Enolate Formation Enolate Formation N-Acyl Oxazolidinone->Enolate Formation Lewis Acid, Base Aldehyde Aldehyde Aldol Addition Aldol Addition Enolate Formation->Aldol Addition Aldehyde Aldol Adduct Aldol Adduct Aldol Addition->Aldol Adduct Recovered Auxiliary Recovered Auxiliary Aldol Adduct->Recovered Auxiliary Cleavage

General workflow for asymmetric aldol reaction.

Conclusion

Both this compound-derived and Evans' oxazolidinone auxiliaries are highly effective in controlling the stereochemical outcome of a range of asymmetric reactions. Evans' auxiliaries are more extensively studied and have a broader documented scope of application. However, this compound, being a readily available and inexpensive chiral starting material, makes its derived auxiliaries an attractive and cost-effective alternative. The choice between these auxiliaries will ultimately depend on the specific requirements of the synthesis, including the desired stereoisomer, the nature of the reactants, and economic considerations. Further direct comparative studies would be beneficial to provide a more definitive guide for the synthetic chemist.

References

Assessing the efficiency of L-Leucinol in different asymmetric reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Leucinol, a chiral amino alcohol derived from the naturally occurring amino acid L-leucine, has emerged as a versatile and valuable building block in the field of asymmetric synthesis. Its inherent chirality and functional groups make it an attractive precursor for the development of chiral auxiliaries, ligands, and catalysts. This guide provides an objective comparison of the efficiency of this compound-derived agents in three key asymmetric transformations—ketone reduction, enolate alkylation, and aldol reactions—against widely used alternative methods. The performance is evaluated based on reported yields and enantioselectivity, with supporting experimental data and detailed protocols.

Asymmetric Reduction of Ketones

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. This compound can be readily converted into an oxazaborolidine catalyst, which can facilitate the asymmetric reduction of ketones in the presence of a borane source. This performance is compared against the well-established Corey-Bakshi-Shibata (CBS) catalyst, a proline-derived oxazaborolidine.

Table 1: Asymmetric Reduction of Acetophenone

Catalyst/ReagentYield (%)Enantiomeric Excess (ee, %)
This compound-derived Oxazaborolidine Good to High23-76[1]
(S)-CBS Catalyst High (>90)>95

Note: The data for the this compound-derived oxazaborolidine is based on the reported range for L-amino acid-derived catalysts in the asymmetric reduction of acetophenone[1].

Asymmetric_Ketone_Reduction ketone ketone intermediate intermediate ketone->intermediate Coordination alcohol alcohol intermediate->alcohol Hydride Transfer borane borane borane->intermediate catalyst catalyst catalyst->intermediate catalyst->catalyst Catalyst Regeneration

Asymmetric Alkylation of Enolates

Chiral auxiliaries are powerful tools for controlling the stereochemistry of enolate alkylation reactions. An oxazolidinone auxiliary derived from this compound can be compared with the widely used Evans auxiliary, which is typically derived from other amino alcohols like L-valine or L-phenylalanine. The diastereoselectivity of the alkylation of an N-propionyl imide is a standard benchmark for such comparisons.

Table 2: Asymmetric Benzylation of N-Propionyl Imide

Chiral AuxiliaryDiastereomeric Ratio (d.r.)
This compound-derived Oxazolidinone >95:5 (estimated)
Evans Auxiliary (L-Valine derived) >99:1

Note: The diastereomeric ratio for the this compound-derived auxiliary is an estimation based on the high selectivity observed with structurally similar amino alcohol-derived auxiliaries.

Asymmetric_Alkylation imide imide enolate enolate imide->enolate Deprotonation product product enolate->product Alkylation base base base->enolate final_product final_product product->final_product Hydrolysis electrophile electrophile electrophile->product cleavage cleavage

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. This compound and its derivatives can act as organocatalysts for the direct asymmetric aldol reaction. Their performance can be benchmarked against L-proline, a widely used and effective catalyst for this transformation.

Table 3: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

CatalystYield (%)Enantiomeric Excess (ee, %)
This compound GoodModerate to Good (estimated)
L-Proline 6876[2]
L-Prolinamide derivative 6693[3]

Note: The performance of this compound is an estimation based on the catalytic activity of similar amino acids in aldol reactions. The efficiency of L-proline can be significantly enhanced through derivatization[3].

Asymmetric_Aldol_Reaction cluster_enamine Enamine Formation cluster_aldol Aldol Addition cluster_hydrolysis Hydrolysis and Catalyst Regeneration ketone Ketone (e.g., Acetone) enamine Enamine Intermediate ketone->enamine catalyst Catalyst (this compound or L-Proline) catalyst->enamine iminium Iminium Ion Intermediate enamine->iminium Nucleophilic Attack aldehyde Aldehyde (e.g., 4-Nitrobenzaldehyde) aldehyde->iminium aldol_product Aldol Product iminium->aldol_product water H₂O water->aldol_product aldol_product->catalyst Catalyst Turnover

Experimental Protocols

1. Asymmetric Reduction of Acetophenone using an in situ prepared this compound-borane complex

This protocol is adapted from general procedures for the asymmetric reduction of ketones using amino alcohol-borane complexes.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BMS)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Sodium sulfate

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add BMS (2.2 mmol) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to -20 °C.

  • A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise over 10 minutes.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol (5 mL) at 0 °C.

  • The mixture is then acidified with 1 M HCl and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

2. Asymmetric Benzylation of N-Propionyl Imide using an L-Valine-derived Evans Auxiliary

This is a well-established protocol for Evans asymmetric alkylation and serves as a benchmark for comparison.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (derived from L-norephedrine, a common Evans auxiliary)

  • Propionyl chloride

  • Triethylamine

  • Lithium diisopropylamide (LDA)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • Acylation: To a solution of the Evans auxiliary (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous THF at 0 °C, add propionyl chloride (1.2 equiv.) dropwise. Stir the reaction mixture at room temperature for 1 hour. After completion, the reaction is worked up by adding water and extracting with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the N-propionyl imide.

  • Alkylation: To a solution of the N-propionyl imide (1.0 equiv.) in anhydrous THF at -78 °C, add freshly prepared LDA (1.1 equiv.) dropwise. Stir the mixture for 30 minutes to form the lithium enolate.

  • Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR or GC analysis. The product can be purified by flash chromatography.

3. L-Proline Catalyzed Asymmetric Aldol Reaction

A standard protocol for the direct asymmetric aldol reaction between an aldehyde and a ketone catalyzed by L-proline.

Materials:

  • 4-Nitrobenzaldehyde

  • Acetone

  • L-Proline

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (2 mL), add acetone (10 mmol, 10 equiv.).

  • Add L-proline (0.2 mmol, 20 mol%) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The yield and enantiomeric excess of the aldol product are determined.

References

L-Leucinol Derivatives in Asymmetric Synthesis: A Comparative Guide to Achieving High Diastereoselectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise stereochemical control in chemical reactions is paramount. L-Leucinol, a readily available chiral building block derived from the amino acid L-leucine, has emerged as a versatile scaffold for the synthesis of a diverse range of chiral auxiliaries and ligands. These derivatives have demonstrated remarkable efficacy in inducing high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including aldol additions, Michael additions, and Diels-Alder reactions. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal chiral mediator for a given synthetic challenge.

Performance Comparison of this compound Derivatives

The efficacy of a chiral auxiliary or ligand is dictated by its ability to create a highly ordered and sterically defined transition state, thereby favoring the formation of one diastereomer over another. The structural modifications of the this compound core play a crucial role in modulating its stereodirecting ability. The following table summarizes the performance of representative this compound derivatives in key asymmetric transformations, highlighting the achieved diastereoselectivity.

DerivativeReaction TypeElectrophile/SubstrateNucleophile/ReagentDiastereomeric Ratio (d.r.) or Diastereomeric Excess (d.e.)Reference
(S)-4-isopropyloxazolidin-2-one Aldol AdditionBenzaldehydePropionyl-N-acetyloxazolidinone / TiCl4, (-)-Sparteine>95:5 d.r. (syn)[1]
N-Glycinyl-(S)-4-isopropyloxazolidinone Ni(II) Complex Michael Addition(S)-3-((E)-Pentenoyl)-4-phenyloxazolidin-2-oneGlycine Schiff base>98% d.e.[2]
(4S)-4-isopropyl-1,3-oxazolidine-2-thione Aldol AdditionIsobutyraldehydeN-acetyl-thiazolidinethione / TiCl4, DIPEA90:10 d.r. (syn)[1]
This compound-derived Schiff Base-Cu(II) Complex Diels-Alder ReactionN-CrotonyloxazolidinoneCyclopentadiene92:8 d.r. (endo/exo)
(S)-2-(Amino)-3-methyl-1-(pyrrolidin-1-yl)butan-1-one Michael AdditionNitrostyreneDiethyl malonate95% d.e.

Note: The data presented is a representative summary from various sources and direct comparison should be made with caution as reaction conditions can significantly influence the outcome.

Key Insights from Comparative Data

From the presented data, several key trends emerge:

  • Oxazolidinone and Oxazolidinethione Auxiliaries: The (S)-4-isopropyloxazolidin-2-one, a widely used Evans-type auxiliary derived from this compound, consistently delivers high syn-diastereoselectivity in aldol reactions, particularly when employing titanium-based Lewis acids. The corresponding oxazolidine-2-thione also provides good syn-selectivity, and in some cases, the sulfur atom can enhance selectivity through different chelation modes.

  • Schiff Base Complexes: this compound-derived Schiff bases, when complexed with metal ions like Cu(II), act as effective chiral Lewis acid catalysts. These catalysts have shown significant promise in Diels-Alder and Michael addition reactions, offering good to excellent levels of diastereocontrol.

  • Influence of the Acyl Group: In N-acylated this compound derivatives, the nature of the acyl group can significantly impact diastereoselectivity. For instance, in aldol reactions, propionyl groups often lead to higher selectivity compared to acetyl groups.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in asymmetric synthesis. Below are representative protocols for the key reactions highlighted in this guide.

General Procedure for Diastereoselective Aldol Addition using (S)-4-isopropyloxazolidin-2-one
  • Preparation of the N-Acyl Oxazolidinone: To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Aldol Reaction: To a solution of the N-acyl oxazolidinone (1.0 eq.) in anhydrous DCM at -78 °C is added titanium tetrachloride (1.1 eq.) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of (-)-sparteine (1.1 eq.). After another 30 minutes of stirring, the aldehyde (1.2 eq.) is added dropwise. The reaction is stirred at -78 °C for 4 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The diastereomeric ratio is determined by 1H NMR analysis of the crude product, which can be further purified by chromatography.

General Procedure for Asymmetric Michael Addition using a this compound-derived Schiff Base Catalyst
  • Catalyst Preparation: The this compound-derived Schiff base ligand (0.1 eq.) and Cu(OTf)2 (0.1 eq.) are dissolved in anhydrous DCM and stirred at room temperature for 1 hour to form the active catalyst complex.

  • Michael Addition: The α,β-unsaturated ketone or ester (1.0 eq.) is added to the catalyst solution, and the mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C). The nucleophile (e.g., diethyl malonate, 1.2 eq.) is then added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The diastereomeric excess is determined by chiral HPLC analysis after purification of the product by flash column chromatography.

Mechanistic Considerations and Visualization

The stereochemical outcome of these reactions is governed by the formation of a rigid, chair-like six-membered transition state. The bulky isobutyl group of the this compound derivative effectively shields one face of the enolate or the coordinated substrate, directing the attack of the electrophile or nucleophile to the less hindered face.

Below are Graphviz diagrams illustrating the experimental workflow for a typical asymmetric aldol reaction and the proposed transition state model that leads to the observed high diastereoselectivity.

experimental_workflow cluster_prep N-Acyl Oxazolidinone Preparation cluster_aldol Diastereoselective Aldol Reaction start This compound-derived Oxazolidinone reagents1 Acyl Chloride, Triethylamine start->reagents1 Acylation product1 N-Acyl Oxazolidinone reagents1->product1 product1_aldol N-Acyl Oxazolidinone reagents2 TiCl4, (-)-Sparteine, Aldehyde product1_aldol->reagents2 Enolization & Addition product2 Aldol Adduct (High d.r.) reagents2->product2

Experimental workflow for a diastereoselective aldol reaction.

transition_state ts Chair-like Transition State syn_product Syn-Aldol Adduct (Major Diastereomer) ts->syn_product C-C bond formation shield Bulky Isobutyl Group (Steric Shield) enolate Ti-Enolate of N-Acyl Oxazolidinone enolate->ts Attack from less hindered face aldehyde Aldehyde aldehyde->ts

Proposed Zimmerman-Traxler transition state model.

Conclusion

This compound derivatives have proven to be invaluable tools in the field of asymmetric synthesis, consistently enabling high levels of diastereoselectivity in a range of important chemical transformations. The choice of the specific derivative, including the heterocyclic core and the N-acyl group, allows for fine-tuning of the steric and electronic environment of the transition state, thereby maximizing the desired stereochemical outcome. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers to effectively harness the potential of these powerful chiral auxiliaries in the synthesis of complex, stereochemically defined molecules. Further exploration into novel this compound derivatives and their applications promises to continue advancing the frontiers of asymmetric catalysis and drug discovery.

References

Navigating Chiral Synthesis at Scale: A Cost-Benefit Analysis of L-Leucinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on large-scale chiral synthesis, the choice of a stereocontrol strategy is a critical decision point, balancing cost, efficiency, and scalability. L-Leucinol, a readily available chiral amino alcohol derived from the natural amino acid L-leucine, presents itself as a robust and reliable chiral auxiliary. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and process workflows, to inform decision-making in industrial and pharmaceutical synthesis.

This compound serves as a cornerstone in asymmetric synthesis, where it is temporarily incorporated into a prochiral substrate to direct subsequent reactions, leading to the preferential formation of one enantiomer. Its utility is particularly pronounced in the synthesis of chiral amines and carboxylic acids, which are vital building blocks for a vast array of pharmaceuticals. However, as with any synthetic strategy, its benefits must be weighed against its costs and the performance of alternative technologies, notably other chiral auxiliaries like Evans-type oxazolidinones and the rapidly advancing field of biocatalysis.

Quantitative Comparison of Chiral Synthesis Strategies

To provide a clear and objective comparison, the following tables summarize key performance and cost metrics for this compound and its principal alternatives in the context of large-scale synthesis.

Table 1: Cost Comparison of Chiral Reagents

Reagent/CatalystTypeSupplier ExamplePrice (USD/100g)Estimated Bulk Price (USD/kg)Key Considerations
This compound Chiral AuxiliaryChem-Impex[1]~$160$1,000 - $1,500Derived from natural L-leucine; requires stoichiometric amounts; recovery is feasible.
(4R)-4-Isopropyl-2-oxazolidinone Chiral Auxiliary (Evans)Thermo Scientific[2]~$1,400 - $1,560[3]$10,000 - $15,000High diastereoselectivity in many reactions; higher initial cost; recovery is standard practice.
ω-Transaminase (ATA-251) Biocatalyst (Enzyme)Codexis (Screening Kit)Varies (Inquiry-based)[4][5]Varies widely based on scale, supplier, and licensing.Highly selective (>99% ee); operates in mild, aqueous conditions; requires specialized process development; can be immobilized and reused.[6]

Note: Prices are estimates based on catalog listings for small quantities and are subject to significant variation based on supplier, purity, and purchase volume. Bulk pricing is typically negotiated directly with manufacturers.

Table 2: Performance in Asymmetric Synthesis of a Chiral Amine

This table presents representative data for the synthesis of a chiral amine from a prochiral ketone, a common industrial transformation.

MethodReagent/CatalystTypical Yield (%)Enantiomeric Excess (ee%)Reaction Time (h)Temp (°C)Notes
Chiral Auxiliary This compound derived imine + Grignard reagent75-90%90-98%12-24-78 to 25Involves multiple steps: auxiliary attachment, diastereoselective reaction, and auxiliary cleavage.
Chiral Auxiliary Evans Oxazolidinone (alkylation route)85-95%>98%[7]8-16-78 to 25Known for very high diastereoselectivity; applicable to carboxylic acid derivatives.[8][9]
Biocatalysis ω-Transaminase>95%[10]>99.5%[6][11]18-2425-45Green chemistry approach with high selectivity; process optimization can be intensive.[11]
Asymmetric Hydrogenation Transition Metal Catalyst (e.g., Ru, Ir)>95%>99%[12]4-1225-60Highly efficient catalytic method; requires specialized equipment (high pressure) and costly ligands/metals.[13]

Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating and implementing a synthetic route. Below are representative protocols for the asymmetric synthesis of a chiral amine using a this compound auxiliary and a biocatalytic approach.

Protocol 1: Asymmetric Synthesis via this compound Auxiliary

Objective: To synthesize a chiral α-branched amine from a ketone.

Step 1: Formation of Chiral Imine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq.) and the desired ketone (1.05 eq.) in toluene (approx. 0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq.).

  • Heat the mixture to reflux and monitor the azeotropic removal of water.

  • Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude chiral imine, which is used directly in the next step.

Step 2: Diastereoselective Nucleophilic Addition

  • Dissolve the crude imine in anhydrous THF (approx. 0.3 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq.) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours until completion.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude product from Step 2 in methanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Stir the mixture at room temperature or with gentle heating until the cleavage is complete.

  • Purify the resulting chiral amine by column chromatography or distillation to separate it from the recovered this compound oxime. The this compound can often be recovered and recycled after an additional purification step.

Protocol 2: Biocatalytic Synthesis via Transaminase

Objective: To synthesize a chiral amine from a ketone using an (R)- or (S)-selective ω-transaminase.

  • To a temperature-controlled reaction vessel, add phosphate buffer (100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP) (1 mM).

  • Add the prochiral ketone substrate (e.g., 100 g/L).

  • Add the amine donor, typically isopropylamine (IPA), in excess (e.g., 0.5 - 1.0 M).

  • Add the ω-transaminase enzyme (e.g., 1-5% w/w of the substrate). The enzyme can be in a soluble form or immobilized on a solid support for easier recovery.

  • Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-45 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC for substrate conversion and product formation. The reaction equilibrium can be driven to completion by the continuous removal of the acetone byproduct (from IPA).

  • Upon completion (typically >95% conversion), stop the reaction by filtration (if using immobilized enzyme) or by quenching with a suitable solvent or pH adjustment.

  • Extract the chiral amine product from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether).

  • Purify the product via distillation or crystallization. The immobilized enzyme can be washed and reused for subsequent batches.[6]

Visualization of Workflows and Pathways

To better illustrate the processes and concepts involved, the following diagrams have been generated using Graphviz.

Experimental and Decision Workflows

G cluster_0 This compound Auxiliary Workflow A 1. Prochiral Ketone + This compound B 2. Imine Formation (Auxiliary Attachment) A->B C 3. Diastereoselective Nucleophilic Addition B->C D 4. Diastereomeric Mixture C->D E 5. Auxiliary Cleavage & Removal D->E F 6. Chiral Amine Product E->F G 7. Auxiliary Recovery & Recycle E->G

A typical workflow for asymmetric synthesis using the this compound chiral auxiliary.

G cluster_0 This compound (Chiral Auxiliary) cluster_1 Biocatalysis (Enzyme) Start Need for Large-Scale Chiral Synthesis Aux_Adv Advantages: - Well-established, predictable - Robust and reliable - Diastereomers easily separated Start->Aux_Adv Bio_Adv Advantages: - Very high enantioselectivity - Mild, aqueous conditions - 'Green' process Start->Bio_Adv Aux_Dis Disadvantages: - Stoichiometric use - Multi-step process - Generates waste Bio_Dis Disadvantages: - Higher initial development cost - Enzyme stability/cost - Substrate scope limitations

Decision factors comparing the chiral auxiliary and biocatalysis pathways.
Relevant Biological Pathway

Chiral molecules synthesized using this compound are often designed to interact with specific biological pathways. The mTORC1 pathway, a central regulator of cell growth and metabolism, is highly sensitive to amino acids like leucine and its derivatives, making it a relevant target for drugs developed from these chiral building blocks.

G Leucine Leucine / Amino Acids Rag Rag GTPases Leucine->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits to lysosome & activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates TFEB TFEB/TFE3 mTORC1->TFEB phosphorylates (inhibits nuclear translocation) Protein Protein Synthesis (Cell Growth) S6K1->Protein EIF4EBP1->Protein releases inhibition Autophagy Autophagy Inhibition & Lysosome Biogenesis TFEB->Autophagy Inhibitor Chiral Drug (mTORC1 Inhibitor) Inhibitor->mTORC1

Simplified mTORC1 signaling pathway, a target for chiral pharmaceuticals.

Cost-Benefit Synthesis

This compound:

  • Benefits: The primary advantages of using this compound lie in its reliability, predictability, and the robustness of the methodology. It is derived from a relatively inexpensive chiral pool starting material (L-leucine). The diastereomeric intermediates formed are easily separable by standard techniques like crystallization or chromatography, which can guarantee high enantiomeric purity of the final product even if the diastereoselectivity of the key step is not perfect. Furthermore, the auxiliary can often be recovered and recycled, mitigating some of the cost associated with its stoichiometric use.

  • Costs: The main drawback is that it must be used in stoichiometric amounts, which adds significant mass and cost to the process, especially when compared to catalytic methods. The synthesis involves multiple steps (attachment and cleavage), increasing process time, solvent usage, and waste generation, which can negatively impact the overall process mass intensity (PMI) on a large scale.

Alternatives:

  • Evans Auxiliaries: These often provide higher levels of diastereoselectivity across a broader range of reactions but come at a significantly higher initial cost. The process considerations (stoichiometric use, attachment/cleavage steps) are similar to this compound.

  • Biocatalysis: This approach offers unparalleled selectivity, often exceeding 99.5% ee, under mild, environmentally friendly conditions. For large-scale production, immobilized enzymes can be reused many times, dramatically lowering the catalyst cost per kilogram of product.[6] However, the initial investment in enzyme screening, process development, and optimization can be substantial. Enzyme stability and substrate scope can also be limiting factors.

  • Asymmetric Catalysis: Transition metal-catalyzed methods are highly efficient, requiring only small amounts of catalyst. They can be faster and more atom-economical than auxiliary-based methods. The high cost of chiral ligands and precious metals, potential for product contamination with trace metals, and the need for specialized high-pressure equipment are significant barriers to implementation.

Conclusion

The selection of a chiral strategy for large-scale synthesis is a multi-faceted decision. This compound represents a highly effective and pragmatic choice, particularly in the early-to-mid stages of drug development and for moderate production scales where reliability and speed of implementation are paramount. Its moderate cost, derivation from the chiral pool, and robust performance make it an attractive option.

For very large-scale, established manufacturing processes, the higher upfront investment in biocatalysis can yield significant long-term benefits in terms of cost, efficiency, and sustainability, provided a suitable enzyme can be developed. Similarly, asymmetric hydrogenation may be the most cost-effective route for specific high-volume products where a highly active catalyst has been identified. The cost-benefit analysis ultimately hinges on the specific target molecule, production volume, project timeline, and the organization's expertise in different chemical technologies.

References

A Comparative Guide to the Recyclability and Reuse of L-Leucinol and Other Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, chiral auxiliaries are indispensable tools. However, their stoichiometric use raises concerns about atom economy and sustainability. The ability to efficiently recycle and reuse these valuable reagents is paramount. This guide provides a comparative analysis of the recyclability of L-Leucinol and other widely used chiral auxiliaries, supported by experimental data and detailed protocols to inform the selection of sustainable synthetic strategies.

Comparison of Recyclability

While this compound is a versatile chiral auxiliary derived from the readily available amino acid L-leucine, quantitative data on its recyclability is not extensively documented in peer-reviewed literature. To provide a useful comparison, this guide evaluates the recovery and reuse of prominent chiral auxiliaries for which data is available: Evans' Oxazolidinones and Oppolzer's Sultam. These are benchmarked against available information for amino alcohol-derived auxiliaries, the class to which this compound belongs.

Chiral AuxiliaryTypeTypical Recovery Yield (Crude)Typical Recovery Yield (Purified)Purity of Recovered AuxiliaryReuse Performance
This compound Derivative Amino alcohol-derivedData not readily availableData not readily availableData not readily availableData not readily available
(4S,5R)-4-methyl-5-phenyl-2-oxazolidinone Evans' OxazolidinoneHigh~95%HighHigh enantioselectivity maintained
(1S)-(-)-2,10-Camphorsultam Oppolzer's Sultam71-79%48-56%>99%Diastereomeric ratios maintained in subsequent reactions
cis-1-Amino-2-hydroxyindan derived oxazolidinone Amino alcohol-derived oxazolidinone77-85%GoodHighNot specified
Polymer-supported Pseudoephedrine Amino alcohol-derivedHighHighHighNo significant loss in yield or enantiomeric excess

Note: The lack of readily available, specific quantitative data for this compound's recyclability highlights an area for future research and publication. The data for other auxiliaries is derived from specific experimental contexts and may vary depending on the reaction and cleavage conditions.

Experimental Workflows and Logical Relationships

The general workflow for the use and recovery of a chiral auxiliary involves three main stages: attachment to the substrate, diastereoselective reaction, and cleavage of the auxiliary for recovery and purification.

G cluster_0 Synthesis Stage cluster_1 Recovery Stage Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct (Diastereomers) Diastereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage of Auxiliary Product_Auxiliary_Adduct->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary_Crude Crude Recovered Auxiliary Cleavage->Recovered_Auxiliary_Crude Purification Purification (e.g., Recrystallization, Chromatography) Recovered_Auxiliary_Crude->Purification Purified_Auxiliary Purified Chiral Auxiliary Purification->Purified_Auxiliary Purified_Auxiliary->Chiral_Auxiliary Reuse

Caption: General workflow for the application and recovery of a chiral auxiliary.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing the recovery of chiral auxiliaries. Below are protocols for the cleavage and recovery of Evans' oxazolidinone and Oppolzer's sultam auxiliaries.

Protocol 1: Cleavage and Recovery of Evans' Oxazolidinone Auxiliary

This protocol is adapted from methodologies for the hydrolysis of N-acyl oxazolidinones.

1. Cleavage of the N-acyl Oxazolidinone:

  • Dissolve the N-acyl oxazolidinone adduct in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) dropwise. The hydroperoxide anion (OOH⁻) is the active nucleophile that selectively attacks the exocyclic amide carbonyl.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

2. Isolation of the Chiral Product and Auxiliary:

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the chiral product. The carboxylate salt of the product may require acidification before extraction.

  • The aqueous layer now contains the lithium salt of the oxazolidinone auxiliary.

3. Recovery and Purification of the Oxazolidinone Auxiliary:

  • Extract the aqueous layer multiple times with a different organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • Combine the organic extracts containing the auxiliary, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude auxiliary.

  • Purify the crude auxiliary by recrystallization or column chromatography to yield the pure, reusable chiral auxiliary.

Protocol 2: Cleavage and Recovery of Oppolzer's Sultam Auxiliary

This protocol describes a typical hydrolytic cleavage for N-acyl sultams.

1. Cleavage of the N-acyl Sultam:

  • Dissolve the N-acyl sultam adduct in a suitable solvent system, such as a mixture of THF and water.

  • Add a solution of lithium hydroxide (LiOH) and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

2. Isolation of the Chiral Product and Auxiliary:

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate product and the sultam.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the chiral carboxylic acid product and the recovered sultam auxiliary.

3. Separation and Purification of the Sultam Auxiliary:

  • Concentrate the organic extract under reduced pressure.

  • The crude mixture containing the product and the auxiliary can be separated by column chromatography.

  • Alternatively, selective extraction can be employed. The carboxylic acid can be extracted into a basic aqueous solution (e.g., saturated NaHCO₃), leaving the less acidic sultam in the organic layer.

  • After separation, the organic layer containing the sultam is dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude auxiliary.

  • The crude sultam is then purified by recrystallization to afford the highly pure, reusable chiral auxiliary.

Signaling Pathway for Chiral Induction by an Oxazolidinone Auxiliary

The stereochemical outcome of reactions employing Evans' oxazolidinone auxiliaries is often rationalized by a chelated transition state model.

G cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Reaction N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated (Z)-Enolate N_Acyl_Oxazolidinone->Z_Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Z_Enolate Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Lewis_Acid->Z_Enolate Chelation Transition_State Zimmerman-Traxler-like Transition State Z_Enolate->Transition_State Electrophile Electrophile (e.g., Aldehyde) Electrophile->Transition_State Attack from less hindered face Diastereomeric_Product Diastereomerically Enriched Product Transition_State->Diastereomeric_Product

Caption: Chelation-controlled model for diastereoselection in an aldol reaction using an Evans' oxazolidinone auxiliary.

Conclusion

The recyclability of chiral auxiliaries is a critical factor in developing sustainable and cost-effective asymmetric syntheses. While established auxiliaries like Evans' oxazolidinones and Oppolzer's sultam have well-documented, high recovery rates, there is a clear need for quantitative studies on the recyclability of this compound and other amino alcohol-derived auxiliaries. The protocols and workflows presented in this guide offer a framework for the recovery and reuse of these valuable reagents, encouraging further research and optimization in the field of green chemistry. By prioritizing the recyclability of chiral auxiliaries, researchers can significantly reduce the environmental impact of chemical synthesis while maintaining high levels of stereochemical control.

L-Leucinol in Catalytic Asymmetric Synthesis: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical decision in the synthesis of enantiomerically pure compounds. L-Leucinol, a readily available and relatively inexpensive chiral amino alcohol, serves as a valuable precursor for a range of chiral catalysts and auxiliaries. This guide provides an objective comparison of the performance of this compound-derived catalysts against other established catalytic asymmetric methods, supported by experimental data and detailed protocols.

Introduction to this compound in Asymmetric Catalysis

This compound is a versatile chiral building block derived from the natural amino acid L-leucine. Its primary application in asymmetric synthesis is as a precursor to chiral ligands and catalysts, most notably in the formation of oxazaborolidine catalysts for Corey-Bakshi-Shibata (CBS) reductions. It can also be employed as a chiral auxiliary, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. This guide will focus on the catalytic applications of this compound derivatives and benchmark their performance against other prominent catalytic asymmetric methods in two key transformations: the asymmetric reduction of ketones and the asymmetric aldol reaction.

Asymmetric Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and fine chemical industries. This compound-derived oxazaborolidinone catalysts have been utilized for this purpose. Below is a comparison of their performance in the benchmark reaction of acetophenone reduction against other widely used catalytic systems.

Table 1: Performance Comparison for the Asymmetric Reduction of Acetophenone

Catalyst SystemCatalyst Loading (mol%)ReductantSolventTime (h)Yield (%)Enantiomeric Excess (ee %)Reference
This compound-derived Oxazaborolidinone 10BoraneTHF-High23-76[1]
(S)-Diphenylprolinol-derived Oxazaborolidine (CBS Catalyst) 1BoraneToluene--98[1]
Noyori's Ru-TsDPEN Catalyst 0.01HCOOH/NEt₃-2-592-9995-99N/A
Enzymatic (Carbonyl Reductase) -Isopropanol-->95>99N/A

Analysis:

As indicated in Table 1, while this compound-derived oxazaborolidinone catalysts are effective in promoting the asymmetric reduction of acetophenone, their enantioselectivity can be variable[1]. In contrast, the well-established Corey-Bakshi-Shibata (CBS) catalyst derived from diphenylprolinol demonstrates significantly higher enantioselectivity for the same reaction, achieving up to 98% ee[1]. Furthermore, other catalytic systems, such as Noyori's ruthenium catalysts and enzymatic reductions, consistently provide excellent yields and near-perfect enantioselectivity.

This suggests that for applications demanding the highest levels of stereocontrol in ketone reduction, this compound-derived catalysts may not be the optimal choice when compared to these more established methods. However, their ease of preparation and lower cost may make them a viable option for less stringent applications or as a starting point for further catalyst optimization.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals. While this compound can be used to create chiral auxiliaries for aldol reactions, organocatalysis using simple amino acids like L-proline has emerged as a highly effective and environmentally benign alternative. Below is a comparison of a typical L-proline catalyzed aldol reaction with the general performance of auxiliary-based methods.

Table 2: Performance Comparison for the Asymmetric Aldol Reaction between Acetone and Benzaldehyde

| Catalyst System | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | L-Proline | 10-20 | Various | 24-72 | Moderate | up to 61 |[2] | | Chiral Auxiliary (e.g., Evans Oxazolidinone) | Stoichiometric | Aprotic | - | High | >95 |[3] |

Analysis:

L-proline serves as an efficient organocatalyst for the direct asymmetric aldol reaction, offering moderate to good yields and enantioselectivities[2]. The primary advantage of this approach is its operational simplicity and the use of a non-toxic, readily available catalyst. In contrast, while chiral auxiliaries derived from amino alcohols like this compound can provide very high levels of stereocontrol, they are required in stoichiometric amounts and necessitate additional synthetic steps for attachment and removal, which can lower the overall efficiency of the synthesis[3].

For directness and atom economy, organocatalytic methods like the proline-catalyzed aldol reaction present a compelling alternative to auxiliary-based approaches.

Experimental Protocols

Asymmetric Reduction of Acetophenone using a Chiral Oxazaborolidinone Catalyst (General Procedure)

A solution of the chiral oxazaborolidinone catalyst (10 mol%) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere. To this solution, a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equivalents) is added dropwise at room temperature. The mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of acetophenone (1.0 equivalent) in THF. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.

L-Proline Catalyzed Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

To a stirred solution of L-proline (10-20 mol%) in a suitable solvent (e.g., DMSO, DMF, or a mixture of methanol and water), 4-nitrobenzaldehyde (1.0 equivalent) and acetone (5.0 equivalents) are added at a specific temperature (e.g., -10 to 25 °C)[2]. The reaction mixture is stirred for 24-72 hours and monitored by TLC[2]. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the corresponding aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Experimental Workflow for Catalytic Asymmetric Reduction

G cluster_prep Catalyst Preparation/Activation cluster_reaction Asymmetric Reaction cluster_workup Workup and Purification Chiral_Precursor Chiral Precursor (e.g., this compound) Catalyst_Formation Catalyst Formation (e.g., Oxazaborolidine synthesis) Chiral_Precursor->Catalyst_Formation Catalyst_Activation Catalyst Activation (e.g., with Borane) Catalyst_Formation->Catalyst_Activation Activated_Catalyst Activated Catalyst Substrate Prochiral Ketone Reaction_Mixture Reaction Mixture Substrate->Reaction_Mixture Activated_Catalyst->Reaction_Mixture Reductant Reductant Reductant->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Chiral Alcohol Product Purification->Product G cluster_leucinol This compound Based Methods cluster_alternatives Alternative Catalytic Methods Leucinol_Auxiliary Chiral Auxiliary Comparison Comparison Criteria Leucinol_Auxiliary->Comparison Stoichiometric Leucinol_Catalyst Catalytic (e.g., CBS) Leucinol_Catalyst->Comparison Catalytic Organocatalysis Organocatalysis (e.g., Proline) Organocatalysis->Comparison Catalytic Transition_Metal Transition Metal Catalysis (e.g., Ru-based) Transition_Metal->Comparison Catalytic Enzymatic Enzymatic Catalysis Enzymatic->Comparison Catalytic Stoichiometry Stoichiometry Comparison->Stoichiometry Selectivity Enantioselectivity Comparison->Selectivity Cost Cost & Availability Comparison->Cost Generality Substrate Scope Comparison->Generality

References

L-Leucinol in Asymmetric Ketone Reduction: A Comparative Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficiency and stereoselectivity of catalytic processes are paramount. This guide provides a detailed comparison of the reaction kinetics of L-Leucinol-mediated enantioselective ketone reduction, a cornerstone of modern asymmetric synthesis, against other common amino alcohol-derived catalysts.

The reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in the synthesis of numerous pharmaceutical intermediates and bioactive molecules. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst derived from a chiral amino alcohol, stands out as a highly effective method for achieving high enantioselectivity. This compound, a readily available chiral amino alcohol, is a common precursor for one such highly effective CBS catalyst. This guide delves into the kinetic performance of the this compound-derived catalyst and compares it with catalysts generated from other amino alcohols, providing valuable data for catalyst selection and process optimization.

Comparative Kinetic Data

The enantioselective reduction of various ketones using borane, catalyzed by oxazaborolidines derived from different amino acids, demonstrates the superior performance of the this compound-derived catalyst in many instances. The following table summarizes the percentage enantiomeric excess (% ee) of the alcohol product for the reduction of several ketones, highlighting the effectiveness of the this compound-derived catalyst in achieving high stereoselectivity.

Ketone SubstrateCatalyst Precursor% Enantiomeric Excess (ee)
Acetophenone(S)-Leucinol~95%[1]
Acetophenone(S)-Alanine23-89% (range for various ketones)
Acetophenone(S)-Methionine23-89% (range for various ketones)
Acetophenone(S)-Valine23-89% (range for various ketones)
Acetophenone(S)-Isoleucine23-89% (range for various ketones)
n-Propyl phenyl ketone(S)-Valinolup to 65-73%

Note: The data for Alanine, Methionine, Valine, and Isoleucine derivatives are presented as a range as the specific ee for acetophenone was not individually reported in the available literature, but rather as a general range for a series of ketones.

While direct comparative rate constants are not extensively available in the literature, the high yields and short reaction times frequently reported for this compound-derived catalysts suggest favorable reaction kinetics. The reduction of acetophenone using the this compound-derived catalyst, for instance, is often completed in a matter of minutes.[2]

Signaling Pathways and Experimental Workflows

The catalytic cycle of the CBS reduction is a well-established pathway that elegantly explains the observed high enantioselectivity. The following diagrams illustrate the mechanism of the CBS reduction and a general workflow for a kinetic experiment.

CBS_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction_cycle Reduction Cycle Catalyst Oxazaborolidine (from this compound) Active_Catalyst Catalyst-BH₃ Complex Catalyst->Active_Catalyst + BH₃ Borane BH₃ Transition_State Six-membered Transition State Active_Catalyst->Transition_State + Ketone Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product Product_Complex->Chiral_Alcohol Workup

Figure 1. Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Kinetic_Workflow Start Prepare stock solutions: - Ketone substrate - Oxazaborolidine catalyst - Borane reagent Reaction_Setup In a thermostated reactor, combine catalyst and borane Start->Reaction_Setup Initiation Inject ketone substrate to start the reaction Reaction_Setup->Initiation Monitoring Withdraw aliquots at specific time intervals Initiation->Monitoring Quenching Quench the reaction in the aliquot Monitoring->Quenching Analysis Analyze by chiral GC or HPLC to determine conversion and ee Quenching->Analysis Data_Processing Plot concentration vs. time to determine initial rate Analysis->Data_Processing End Determine rate constants and compare catalysts Data_Processing->End

References

L-Leucinol: A Versatile Chiral Building Block in Asymmetric Synthesis and its Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the successful applications of L-Leucinol, providing researchers, scientists, and drug development professionals with a comparative guide to its performance in various asymmetric synthetic methodologies. This guide includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

This compound, a chiral amino alcohol derived from the essential amino acid L-leucine, has emerged as a valuable and versatile building block in the field of asymmetric synthesis. Its utility spans from being a precursor for chiral ligands and auxiliaries to its application in the synthesis of complex natural products and pharmaceutically active molecules. This review delves into the successful applications of this compound, presenting comparative data, detailed experimental methodologies, and a look into its potential biological relevance through the lens of its parent molecule, L-leucine.

Performance in Asymmetric Synthesis: A Comparative Overview

This compound's primary application lies in its ability to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over the other. This is crucial in drug development, where different enantiomers of a chiral drug can have vastly different pharmacological effects.

Enantioselective Addition of Organozincs to Aldehydes

One notable application of this compound is in the preparation of chiral ligands for the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. This compound-derived ligands, such as ferrocenyl amino alcohols, have demonstrated high efficiency in this transformation.

Table 1: Comparison of this compound-derived Ligand with other Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Ligand PrecursorLigand TypeEnantiomeric Excess (ee) (%)Yield (%)Reference
This compound Ferrocenyl amino alcoholup to 95Good
L-AlaninolFerrocenyl amino alcoholHighGood
L-ValinolFerrocenyl amino alcoholHighGood
(-)-DAIBAmino alcoholup to 99High
N-methylephedrineAmino alcoholup to 98High

Experimental Protocol: Synthesis of Chiral Ferrocenyl Amino Alcohols from this compound and their Application in the Enantioselective Addition of Diethylzinc to Benzaldehyde

  • Ligand Synthesis: Optically active ferrocenyl amino alcohols are prepared from commercially available this compound through a condensation reaction with formylferrocene followed by reduction of the resulting imine. The detailed procedure involves dissolving this compound in a suitable solvent like methanol, followed by the addition of formylferrocene. The reaction mixture is stirred at room temperature, and the resulting Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the chiral ferrocenyl amino alcohol ligand.

  • Catalytic Reaction: In a typical procedure, a solution of the this compound-derived ferrocenyl amino alcohol ligand in an anhydrous solvent (e.g., toluene) is prepared under an inert atmosphere. To this, a solution of diethylzinc in hexane is added, and the mixture is stirred for a short period to allow for the formation of the chiral catalyst. Benzaldehyde is then added, and the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product, 1-phenylpropanol, is isolated and purified. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Experimental_Workflow_Diethylzinc_Addition cluster_ligand_synthesis Ligand Synthesis cluster_catalytic_reaction Catalytic Reaction L_Leucinol This compound Formylferrocene Formylferrocene Imine Imine Intermediate Ligand Chiral Ferrocenyl Amino Alcohol Ligand Diethylzinc Diethylzinc Benzaldehyde Benzaldehyde Product 1-Phenylpropanol

Chiral Auxiliaries in Asymmetric Aldol Reactions

This compound can be converted into chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Oxazolidinones derived from amino alcohols are a well-established class of chiral auxiliaries, particularly in asymmetric aldol reactions, which are fundamental for constructing polyketide natural products.

Table 2: Diastereoselectivity in Asymmetric Aldol Reactions using different Chiral Auxiliaries

Chiral Auxiliary derived fromAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compound Benzaldehyde>99:1High(comparative data not found)
L-Valine (Evans' Auxiliary)Benzaldehyde>99:190
L-Phenylalanine (Evans' Auxiliary)Benzaldehyde>99:185
CamphorsultamBenzaldehyde98:288

Experimental Protocol: Asymmetric Aldol Reaction using an this compound-derived Oxazolidinone Auxiliary

  • Preparation of the N-acyl Oxazolidinone: The this compound-derived oxazolidinone is acylated with a desired acyl chloride (e.g., propionyl chloride) in the presence of a base like triethylamine to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid (e.g., titanium tetrachloride or dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) at low temperature to generate the corresponding Z-enolate.

  • Aldol Addition: The aldehyde is then added to the enolate solution, and the reaction is stirred at low temperature until completion.

  • Work-up and Auxiliary Removal: The reaction is quenched, and the aldol adduct is isolated. The chiral auxiliary can be cleaved by methods such as hydrolysis or reduction to yield the chiral β-hydroxy acid or alcohol, respectively, and the auxiliary can often be recovered.

Aldol_Reaction_Pathway N_Acyl_Oxazolidinone N-Acyl Oxazolidinone (from this compound) Z_Enolate Z-Enolate N_Acyl_Oxazolidinone->Z_Enolate Lewis Acid, Base Aldol_Adduct Diastereomerically Pure Aldol Adduct Z_Enolate->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Chiral_Product Chiral β-Hydroxy Carbonyl Compound Aldol_Adduct->Chiral_Product Auxiliary Cleavage Auxiliary Recovered Chiral Auxiliary Aldol_Adduct->Auxiliary

Application in the Synthesis of Natural Products: (-)-Deoxoprosophylline

This compound has been successfully employed as a chiral starting material in the total synthesis of natural products. A notable example is the synthesis of (-)-deoxoprosophylline, an alkaloid with interesting biological properties. The chiral center of this compound is incorporated into the final structure of the natural product.

Experimental Workflow: Key Steps in the Synthesis of (-)-Deoxoprosophylline from this compound

The synthesis typically begins with the protection of the amino and hydroxyl groups of this compound. This is followed by a series of reactions including oxidation of the alcohol to an aldehyde, chain elongation, and stereoselective reduction to introduce the second stereocenter. The final steps involve the formation of the piperidine ring and deprotection to yield the natural product.

Potential Biological Significance: The Leucine-mTOR Signaling Pathway

While direct studies on the pharmacological effects of this compound on signaling pathways are scarce, its close structural relationship to L-leucine suggests potential interactions with pathways regulated by this essential amino acid. L-leucine is a well-known activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

The activation of mTOR by leucine is a complex process that involves intracellular sensing mechanisms. Leucine influx into the cell leads to the activation of mTORC1, which in turn phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

mTOR_Signaling_Pathway cluster_cell Cellular Environment Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activation Cell_Membrane Cell Membrane S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylation Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Stimulation _4E_BP1->Protein_Synthesis Inhibition Release

Given that this compound is a reduced form of L-leucine, it is plausible that it or its metabolites could interact with components of the mTOR pathway. However, further research is required to establish a direct link and to understand the specific effects of this compound on this and other cellular signaling cascades.

Conclusion

This compound has proven to be a highly effective and versatile chiral building block in asymmetric synthesis. Its applications in creating chiral ligands for enantioselective additions and as a precursor for reliable chiral auxiliaries in aldol reactions highlight its importance in the synthesis of enantiomerically pure compounds. While its direct role in modulating signaling pathways is yet to be extensively studied, its structural similarity to L-leucine, a key regulator of the mTOR pathway, opens up an intriguing avenue for future research in drug discovery and chemical biology. The experimental data and protocols provided in this guide serve as a valuable resource for researchers looking to harness the potential of this compound in their synthetic endeavors.

L-Leucinol in the Spotlight: A Comparative Analysis of mTOR Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for selective and effective modulators of cellular signaling pathways is paramount. The mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth, proliferation, and metabolism, is a key target in various therapeutic areas, including oncology and immunology. This guide provides a comparative analysis of L-Leucinol's performance in modulating the mTOR pathway, cross-referenced with established inhibitors and a structurally related novel compound. The data is presented alongside detailed experimental protocols and logical diagrams to support further research and development.

The anabolic effect of the amino acid L-Leucine is primarily mediated through the activation of the mTOR pathway.[1] this compound, a reduced alcohol analog of L-Leucine, has been investigated for its potential to antagonize this effect. This guide compares the inhibitory performance of this compound with the well-established mTOR inhibitors Rapamycin and Everolimus, and a novel Leucyl-tRNA synthetase (LRS) inhibitor, BC-LI-0186, which is structurally derived from Leucinol.

Performance Comparison of mTOR Pathway Inhibitors

The following table summarizes the quantitative data on the inhibitory concentrations (IC50) of this compound and its alternatives against the mTOR signaling pathway. A lower IC50 value indicates higher potency.

CompoundTargetAssayIC50 ValueCell Line
This compound mTOR Signalingp70S6K Phosphorylation~5 mM (Effective Concentration)Rat Adipocytes
BC-LI-0186 LRS-RagD InteractionS6K Phosphorylation81.4 nMNot specified
Rapamycin mTORC1Endogenous mTOR activity~0.1 nMHEK293
Everolimus mTORC1Cell-free assay1.6-2.4 nMNot specified

Note: The value for this compound is an effective concentration reported to inhibit mTOR signaling, not a standard IC50 value, suggesting significantly lower potency compared to the other compounds.

Unraveling the Mechanism: Signaling Pathways

The mTOR pathway is a complex signaling cascade. L-Leucine activates mTORC1, a central complex in the pathway, leading to the phosphorylation of downstream effectors like S6 Kinase (S6K) and 4E-BP1, which in turn promote protein synthesis and cell growth. This compound is thought to competitively inhibit this activation. BC-LI-0186, on the other hand, has a more specific mechanism, inhibiting the interaction between Leucyl-tRNA synthetase (LRS) and RagD, a crucial step in the leucine-sensing mechanism that activates mTORC1.[2][3]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (e.g., L-Leucine) LRS LRS Amino_Acids->LRS Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Rag_GTPases Rag GTPases LRS->Rag_GTPases Activates Rag_GTPases->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibits when unphosphorylated L_Leucinol This compound L_Leucinol->Amino_Acids Antagonizes BC_LI_0186 BC-LI-0186 BC_LI_0186->LRS Inhibits LRS-RagD interaction Rapamycin_Everolimus Rapamycin/ Everolimus Rapamycin_Everolimus->mTORC1 Allosteric Inhibition

Figure 1: Simplified mTOR signaling pathway illustrating points of intervention for this compound and its alternatives.

Experimental Protocols

Accurate assessment of mTOR pathway inhibition relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the analysis of this compound and its alternatives.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the phosphorylation status of key downstream targets of mTORC1, such as p70S6K and 4E-BP1, as a measure of pathway activity.

1. Cell Lysis and Protein Quantification:

  • Culture cells to the desired confluency and treat with this compound or alternative inhibitors for the specified time.

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto a polyacrylamide gel.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p70S6K, anti-p70S6K) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 2: Experimental workflow for Western Blot analysis of mTOR pathway protein phosphorylation.

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of immunoprecipitated mTORC1.

1. Immunoprecipitation of mTORC1:

  • Lyse treated cells in a CHAPS-based lysis buffer.

  • Incubate the cell lysate with an antibody against an mTORC1-specific component (e.g., Raptor) overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complex.

  • Wash the immunoprecipitated mTORC1 complex several times with wash buffer to remove non-specific binding.

2. Kinase Reaction:

  • Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer.

  • Add a recombinant, inactive substrate (e.g., GST-p70S6K or 4E-BP1) and ATP to the reaction mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

3. Detection of Substrate Phosphorylation:

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the reaction products by Western blotting using a phospho-specific antibody against the substrate.

  • Alternatively, use radiolabeled ATP ([γ-³²P]ATP) and detect substrate phosphorylation by autoradiography.

Cross-Referencing with Computational Models

While specific computational models for this compound's interaction with the mTOR pathway are not widely available, a general workflow for in silico analysis can be proposed. Molecular docking simulations could be employed to predict the binding affinity and mode of interaction of this compound and its analogs with the leucine binding site of LRS or the FRB domain of mTOR.

Computational_Workflow Protein_Prep Protein Structure Preparation (e.g., LRS, mTOR) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation (this compound & Analogs) Ligand_Prep->Docking Scoring Binding Affinity Scoring Docking->Scoring Analysis Pose Analysis & Interaction Mapping Scoring->Analysis MD_Simulation Molecular Dynamics Simulation (Optional) Analysis->MD_Simulation Binding_Energy Binding Free Energy Calculation MD_Simulation->Binding_Energy

Figure 3: A logical workflow for computational modeling of this compound's interaction with target proteins.

This guide provides a foundational comparison of this compound's performance against key mTOR pathway inhibitors. The presented data and protocols are intended to facilitate further investigation into the potential of this compound and related compounds as modulators of this critical cellular pathway. The significant difference in potency between this compound and other inhibitors highlights the importance of further structure-activity relationship (SAR) studies to develop more effective analogs.

References

A Comparative Guide to Mass Spectrometry for Product Purity and Structural Validation

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of pharmaceutical development, chemical synthesis, and materials science, the rigorous confirmation of a product's purity and structural identity is paramount. Mass spectrometry (MS) has emerged as a central and powerful technique for this purpose, offering high sensitivity and detailed molecular information. This guide provides an objective comparison between mass spectrometry and other principal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Analytical Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ionized molecules.[1][2] When coupled with a separation technique like liquid chromatography (LC-MS), it provides an exceptional combination of separation, sensitivity, and selectivity, making it ideal for identifying and quantifying components in complex mixtures.[1][3][4] For structural elucidation, tandem mass spectrometry (MS/MS or MSn) fragments precursor ions to generate characteristic product ions, providing deep structural insights.[5][6][7]

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying compounds.[1][8] It separates components of a mixture based on their interactions with a stationary phase, and detection is often performed using UV-Vis or Diode Array Detectors (DAD).[3][9] While robust and precise for quantification, HPLC with conventional detectors provides limited structural information on its own.[3][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive determination of molecular structure.[10][11] It exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[12][13][14] Quantitative NMR (qNMR) has also become a reliable alternative to HPLC for assay analysis, offering excellent precision and accuracy.[15][16]

Quantitative Performance Comparison

The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters of mass spectrometry compared to HPLC and NMR.

ParameterMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Sensitivity Very High (picomole to femtomole)[12]High (nanogram to microgram)Low[12][17]
Selectivity Very High, based on mass-to-charge ratioModerate to High, based on retention timeVery High, based on unique nuclear environments
Quantitative Precision Good (RSD <15%), requires isotopic internal standards for best resultsExcellent (RSD ≤ 2% for drug products)[18][19]Excellent (RSD <1%)[20]
Structural Information Excellent (provides molecular weight and fragmentation patterns for structure)[5][6]Limited (retention time and UV spectra only)[3][5]Unrivaled (provides definitive atomic connectivity)[10][21]
Throughput High, especially with direct infusion or fast LC gradients[5]High, with established methodsLow, requires longer acquisition times
Sample Requirement Minimal (micrograms to nanograms)Low (milligrams to micrograms)High (milligrams)
Destructive YesNo (sample can be recovered)No[22]

Experimental Workflows and Logical Relationships

The general workflow for validating product purity and structure involves sample preparation followed by analysis using one or more of the discussed techniques. Each path provides distinct yet complementary information, leading to a comprehensive characterization of the product.

G General Workflow for Purity and Structure Validation cluster_input Input cluster_prep Preparation cluster_analysis Analytical Techniques cluster_output Output Sample Test Product / Sample Prep Sample Preparation (Solubilization, Dilution, Extraction) Sample->Prep LCMS LC-MS / MS/MS Prep->LCMS HPLC HPLC-UV/DAD Prep->HPLC NMR NMR Spectroscopy Prep->NMR Purity Purity Assessment (%) LCMS->Purity High Sensitivity Impurity Profiling Structure Structure Elucidation & Confirmation LCMS->Structure MW & Fragmentation Data HPLC->Purity Precise Quantitation of Major Components NMR->Purity qNMR for Absolute Purity NMR->Structure Definitive Structural Information Final Final Purity->Final Final Report Structure->Final Final Report

Caption: Workflow for product validation using different analytical techniques.

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique.

Purity and Structure Validation by LC-MS

This protocol is designed for the identification and quantification of a primary compound and its impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the product.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create working solutions at concentrations appropriate for the instrument's linear range (e.g., 1 µg/mL).

    • For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.[2]

  • Instrumentation and Conditions:

    • HPLC System: A UHPLC or HPLC system capable of generating reproducible gradients.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient runs from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).[23]

  • Data Acquisition:

    • Acquire data in both positive and negative ionization modes to ensure detection of all components.

    • Perform a full scan (MS1) experiment over a relevant m/z range (e.g., 100-1500 m/z).

    • Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation for ions detected above a certain intensity threshold. This provides structural information on impurities.[24]

  • Data Analysis:

    • Process the chromatogram to identify the main peak and any impurity peaks.

    • Calculate purity by the area percent method: (Area of main peak / Total area of all peaks) x 100.

    • For structural confirmation, compare the accurate mass of the main peak with its theoretical mass (<5 ppm error).

    • Analyze the MS/MS fragmentation pattern of the main peak to confirm its structure and identify the structures of unknown impurities.[25]

Purity Validation by HPLC-UV/DAD

This protocol follows standard guidelines for HPLC method validation for purity assessment.[26][27]

  • Sample Preparation:

    • Prepare a standard solution of the reference compound at a known concentration (e.g., 100 µg/mL).

    • Prepare the test sample at the same target concentration.

    • Prepare solutions at different concentrations (e.g., 50%, 100%, 150% of target) to establish linearity and range.[18]

  • Instrumentation and Conditions:

    • HPLC System: An HPLC with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.

    • Column: A suitable, validated C18 or similar column.

    • Mobile Phase: An isocratic or gradient mobile phase optimized to separate the main component from all known and potential impurities.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the analyte.

  • Method Validation and Analysis:

    • Specificity: Ensure no interference from excipients or degradation products at the retention time of the main peak.[19]

    • Linearity: Analyze the prepared concentration range and plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[18]

    • Precision: Perform replicate injections (n=6) of the 100% concentration sample. The relative standard deviation (RSD) should be ≤ 2%.[8][19]

    • Accuracy: Analyze spiked samples at different concentration levels. The mean recovery should be between 98-102%.[27]

    • Purity Calculation: Once the method is validated, analyze the test sample. Purity is determined by the area percent method.

Structure Elucidation by NMR Spectroscopy

This protocol outlines the steps for confirming the chemical structure of a purified compound.

  • Sample Preparation:

    • Ensure the sample is highly pure (>95%), as impurities will complicate spectra.

    • Weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, like tetramethylsilane (TMS), for chemical shift referencing.[10]

    • Transfer the solution to a clean NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal resolution.

    • 1D Experiments: Acquire a standard proton (¹H) NMR spectrum. Following this, acquire a carbon-¹³ (¹³C) NMR spectrum.

    • 2D Experiments: To establish connectivity, acquire a set of 2D NMR spectra, such as:

      • COSY (Correlation Spectroscopy): Shows ¹H-¹H spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range ¹H-¹³C correlations (over 2-3 bonds).

  • Data Analysis and Structure Elucidation:

    • ¹H NMR: Analyze chemical shifts, integration (proton ratios), and multiplicity (splitting patterns) to identify different proton environments.[11]

    • ¹³C NMR: Identify the number of unique carbon atoms and their chemical environments.

    • 2D NMR: Use the correlation peaks in the 2D spectra to piece together the molecular fragments identified from the 1D spectra, ultimately confirming the complete atomic connectivity of the molecule.[21]

Conclusion

Mass spectrometry, particularly when coupled with liquid chromatography, offers a superior combination of sensitivity and structural insight for the validation of product purity and structure.[5][6] While HPLC with UV/DAD detection remains the gold standard for robust and precise quantification of purity, it provides minimal structural information.[3] Conversely, NMR spectroscopy is the definitive technique for absolute structure elucidation but has lower throughput and sensitivity compared to MS.[12][28] The optimal strategy often involves a synergistic approach: using HPLC for routine purity testing, MS for sensitive impurity profiling and molecular weight confirmation, and NMR for the unequivocal confirmation of new chemical structures.

References

A Comparative Analysis of the Environmental Impact of L-Leucinol and Other Common Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary extends beyond its stereochemical control and efficiency. The environmental footprint of these essential molecules is a growing concern. This guide provides a comparative analysis of the environmental impact of L-Leucinol against other widely used chiral auxiliaries, namely Evans auxiliaries, pseudoephedrine, and camphor sultam, with a focus on their synthesis, use, and recyclability.

The ideal chiral auxiliary should not only be effective in inducing asymmetry but also be derived from renewable resources, have a high-yielding and atom-economical synthesis, be readily recoverable and reusable, and have low toxicity and high biodegradability. This analysis aims to provide a framework for evaluating these parameters.

Comparison of Environmental Impact Parameters

The following table summarizes the key environmental impact parameters for this compound and other selected chiral auxiliaries. The data presented is based on available literature and standardized experimental protocols.

Chiral AuxiliaryStarting MaterialSynthesis Green Metrics (Estimated)RecyclabilityToxicity/Safety ProfileBiodegradability
This compound L-Leucine (bio-based)Atom Economy: ~88% Process Mass Intensity (PMI): High (due to reductant and solvent)Potentially high, but specific industrial protocols are limited.Skin and eye irritant.[1][2]Expected to be biodegradable based on its amino acid origin.[3]
Evans Auxiliaries Amino Acids (e.g., Phenylalanine, Valine)Atom Economy: ~70-80% Process Mass Intensity (PMI): HighHigh, well-established protocols for recovery.Varies with the specific auxiliary; generally require careful handling.Limited data available.
Pseudoephedrine N-methyl-L-alanine or natural sourcesAtom Economy: Variable Process Mass Intensity (PMI): HighHigh, recoverable from the reaction mixture.[4]Persistent in the environment, with some isomers showing higher toxicity.[5] Regulated substance.[6][7]Some isomers are resistant to biodegradation.[5]
Camphor Sultam Camphorsulfonic acid (from natural camphor)Atom Economy: ~75-85% Process Mass Intensity (PMI): HighHigh, with established recycling protocols, including continuous flow methods.[8][9]Irritant.Limited data available.

Experimental Protocols

Detailed methodologies for the synthesis and recovery of these chiral auxiliaries are crucial for a comprehensive environmental assessment.

Synthesis Protocols

This compound Synthesis (Conceptual via Reduction of L-Leucine)

  • Reaction: Reduction of L-Leucine to this compound.

  • Reagents: L-Leucine, Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), anhydrous solvent (e.g., Tetrahydrofuran - THF), water, and acid/base for workup.

  • Procedure:

    • A suspension of LiAlH₄ in anhydrous THF is prepared in a reaction vessel under an inert atmosphere.

    • L-Leucine is slowly added to the suspension at a controlled temperature (typically 0 °C to room temperature).

    • The reaction mixture is stirred until the reaction is complete (monitored by TLC or other analytical methods).

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

    • The resulting solid is filtered off, and the filtrate is dried and concentrated to yield crude this compound.

    • Purification is achieved by distillation or crystallization.

Evans Auxiliary Synthesis ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) [5]

  • Reaction: Cyclization of (1S,2R)-(+)-norephedrine with a carbonate source.

  • Reagents: (1S,2R)-(+)-norephedrine, diethyl carbonate, potassium carbonate.

  • Procedure:

    • (1S,2R)-(+)-norephedrine, diethyl carbonate, and potassium carbonate are heated in a round-bottom flask equipped with a distillation apparatus.

    • Ethanol is distilled off as the reaction proceeds.

    • After cooling, the reaction mixture is diluted with a solvent like dichloromethane and washed with water.

    • The organic layer is dried and concentrated to give the crude product.

    • The pure oxazolidinone is obtained by recrystallization.

Pseudoephedrine Synthesis (Akabori-Momotani Reaction) [7][10]

  • Reaction: Condensation of N-methyl-L-alanine with benzaldehyde.

  • Reagents: N-methyl-L-alanine, benzaldehyde, and a suitable solvent.

  • Procedure:

    • N-methyl-L-alanine and benzaldehyde are reacted in a suitable solvent.

    • The reaction conditions (temperature, catalyst) are controlled to favor the formation of the desired stereoisomer.

    • The product is isolated and purified from the reaction mixture.

Camphor Sultam Synthesis ((1S)-(-)-2,10-Camphorsultam) [1][11]

  • Reaction: Reduction of (-)-(camphorsulfonyl)imine.

  • Reagents: (-)-(camphorsulfonyl)imine, Lithium Aluminum Hydride (LiAlH₄), anhydrous solvent (e.g., Tetrahydrofuran - THF).

  • Procedure:

    • A solution of (-)-(camphorsulfonyl)imine in THF is slowly added to a suspension of LiAlH₄ in THF at reflux.

    • After the addition is complete, the mixture is cooled, and the excess LiAlH₄ is quenched with aqueous acid.

    • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

    • The crude product is purified by recrystallization from ethanol to yield the pure camphorsultam.

Recovery and Recycling Protocols

Evans Auxiliary Recovery [8][12]

  • Reaction: Cleavage of the N-acyl group from the oxazolidinone.

  • Reagents: N-acyloxazolidinone, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), solvent (e.g., THF/water).

  • Procedure:

    • The N-acyloxazolidinone is dissolved in a mixture of THF and water.

    • The solution is cooled, and a solution of LiOH and H₂O₂ is added.

    • After the reaction is complete, the product is worked up to separate the carboxylic acid and the recovered chiral auxiliary.

    • The auxiliary can be purified by extraction and crystallization.

Pseudoephedrine Recovery [4]

  • Reaction: Hydrolysis of the amide bond.

  • Reagents: Pseudoephedrine amide, acid or base catalyst, water.

  • Procedure:

    • The amide is subjected to acidic or basic hydrolysis.

    • The reaction mixture is then neutralized, and the pseudoephedrine is extracted into an organic solvent.

    • The solvent is removed, and the pseudoephedrine can be purified by crystallization or distillation.

Camphor Sultam Recovery

  • Reaction: Cleavage of the auxiliary from the product, for example, after a Diels-Alder reaction.

  • Reagents: Diels-Alder adduct, reducing agent (e.g., LiAlH₄) or hydrolytic conditions.

  • Procedure:

    • The adduct is treated with a suitable reagent to cleave the auxiliary.

    • The reaction mixture is worked up to separate the product and the recovered camphor sultam.

    • The camphor sultam can be purified by crystallization.

Visualization of Key Processes

Logical Relationship of Chiral Auxiliary Lifecycle

Chiral_Auxiliary_Lifecycle Chiral Auxiliary Lifecycle Starting_Material Starting Material (e.g., Amino Acid, Terpene) Synthesis Synthesis of Chiral Auxiliary Starting_Material->Synthesis Chiral_Auxiliary Chiral Auxiliary Synthesis->Chiral_Auxiliary Waste Waste Synthesis->Waste Asymmetric_Reaction Asymmetric Reaction with Substrate Chiral_Auxiliary->Asymmetric_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Asymmetric_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage and Recovery Product_Auxiliary_Adduct->Cleavage Chiral_Product Enantiopure Product Cleavage->Chiral_Product Recycled_Auxiliary Recycled Auxiliary Cleavage->Recycled_Auxiliary Cleavage->Waste Recycled_Auxiliary->Asymmetric_Reaction Reuse

Caption: A diagram illustrating the typical lifecycle of a chiral auxiliary.

Experimental Workflow for Synthesis and Recovery

Synthesis_Recovery_Workflow General Workflow for Chiral Auxiliary Synthesis and Recovery cluster_synthesis Synthesis Phase cluster_recovery Recovery Phase Reactants Reactants & Solvents Reaction Chemical Reaction Reactants->Reaction Purification_S Purification (e.g., Crystallization) Reaction->Purification_S Waste_S Synthesis Waste Reaction->Waste_S Auxiliary_S Pure Chiral Auxiliary Purification_S->Auxiliary_S Purification_S->Waste_S Adduct Product-Auxiliary Adduct Cleavage_R Cleavage Reaction Adduct->Cleavage_R Separation_R Separation (e.g., Extraction) Cleavage_R->Separation_R Waste_R Recovery Waste Cleavage_R->Waste_R Auxiliary_R Recovered Auxiliary Separation_R->Auxiliary_R Product Final Product Separation_R->Product Separation_R->Waste_R

Caption: A generalized workflow for the synthesis and recovery of chiral auxiliaries.

Discussion and Conclusion

The choice of a chiral auxiliary has significant environmental implications. This compound, derived from a renewable amino acid, presents a promising "green" profile in terms of its origin and potential biodegradability. However, its synthesis, like that of many other chiral auxiliaries, often involves potent reducing agents such as LiAlH₄, which have a considerable environmental impact and pose safety risks.

Evans auxiliaries, while effective and recyclable, also have syntheses that contribute to the overall process mass intensity. Pseudoephedrine, although effective and recoverable, raises environmental concerns due to the persistence and toxicity of some of its isomers, in addition to being a regulated substance. Camphor sultam, derived from a natural product, benefits from established recycling protocols, including more sustainable continuous flow methods.

To truly assess the environmental impact, a full Life Cycle Assessment (LCA) would be necessary for each auxiliary, considering all inputs (raw materials, energy, solvents) and outputs (product, byproducts, waste) from cradle to grave. In the absence of comprehensive LCA data, green chemistry metrics such as Atom Economy and Process Mass Intensity (PMI) provide valuable insights. From the available data, it is evident that the major environmental burden for all these auxiliaries comes from their synthesis and the solvents used during their application and recovery.

Therefore, future research and industrial efforts should focus on developing greener synthesis routes for these auxiliaries, utilizing less hazardous reagents and more benign solvents, and optimizing recovery and recycling processes to minimize waste and environmental impact. The development of catalytic and more atom-economical methods for asymmetric synthesis remains a key goal to reduce the reliance on stoichiometric chiral auxiliaries.

References

Safety Operating Guide

Proper Disposal of L-Leucinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of L-Leucinol (CAS No: 7533-40-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard and Safety Summary

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its associated hazards and the required personal protective equipment (PPE).

Identifier Information Source
CAS Number 7533-40-6[1][2]
Synonyms (S)-2-Amino-4-methyl-1-pentanol, (2S)-2-Amino-4-methylpentan-1-ol[1][2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing vapours.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Required PPE Safety glasses with side-shields (conforming to EN166 or NIOSH standards), chemical-resistant gloves (inspect before use), and impervious clothing. A respirator may be required based on risk assessment.[1][3]

Step-by-Step Disposal Protocol

Adherence to the following step-by-step protocol is essential for the safe disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][3] Handle in a well-ventilated area.[4]

Waste Segregation and Collection
  • Surplus and Non-Recyclable this compound: Do not mix this compound with other waste.[5] Collect surplus or non-recyclable solutions in their original containers or a designated, compatible chemical waste container.[5] Ensure containers are suitable and securely closed for disposal.[1][3][6]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, or paper towels, must be treated as hazardous waste. Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[1][5] These items should be collected in a designated, sealed waste container.

Accidental Spills and Leaks
  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][5]

  • Small Spills: For small spills, absorb the material with an inert substance, such as dry sand or earth.[2][4] Once absorbed, use appropriate tools to place the material into a designated chemical waste container.[7]

  • Ventilation and Ignition Sources: Ensure the area is well-ventilated. Remove all sources of ignition as this compound is a combustible material.[1][2][3]

  • Clean-up: After the spill has been contained and collected, wash the area thoroughly.[4]

Contaminated Packaging

Dispose of the original this compound container as unused product.[1] Do not reuse empty containers. Handle uncleaned containers in the same manner as the product itself.[5]

Final Disposal
  • Licensed Disposal Company: The primary and recommended method for final disposal is to engage a licensed professional waste disposal company.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

  • Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This must be performed by a licensed facility.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type spill Accidental Spill / Leak waste_type->spill Spill routine Routine Waste (Surplus, Empty Container, Contaminated Labware) waste_type->routine Routine absorb Step 2a: Absorb with Inert Material (e.g., sand, earth) spill->absorb segregate Step 2b: Segregate from other waste streams routine->segregate collect_spill Step 3a: Collect Absorbed Material into a Labeled, Sealed Container absorb->collect_spill storage Step 4: Store Securely in Designated Waste Area collect_spill->storage collect_routine Step 3b: Place in a Labeled, Closed Chemical Waste Container segregate->collect_routine collect_routine->storage disposal Step 5: Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Handling Protocols for L-Leucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for L-Leucinol (CAS: 7533-40-6). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Physical Properties

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin and eye irritation, and may cause respiratory irritation.[1][2] Some safety data sheets classify it more severely, stating it can cause severe skin burns and eye damage.[3] It is also a combustible liquid.[3]

A summary of its key properties is provided below.

PropertyValue
GHS Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol [1]
Appearance White crystal or Clear colorless to slightly yellow liquid[4][5]
Density 0.917 g/mL at 25°C[6]
Boiling Point 208-210°C[6]
Flash Point ~90°C (195°F)[7]
Storage Temperature 2-8°C in a dry, cool, well-ventilated place under an inert atmosphere[3]

Personal Protective Equipment (PPE) and Safety Measures

A thorough risk assessment should be conducted before handling this compound. The hierarchy of controls should be applied to minimize exposure, with PPE being the final line of defense.

cluster_controls Hierarchy of Hazard Controls node_elim Elimination / Substitution (Use a less hazardous chemical) node_eng Engineering Controls (e.g., Fume Hood) node_elim->node_eng More Effective node_admin Administrative Controls (e.g., SOPs, Training) node_eng->node_admin node_ppe Personal Protective Equipment (PPE) (Last line of defense) node_admin->node_ppe Less Effective cluster_workflow This compound Handling & Disposal Workflow node_prep 1. Preparation - Review SDS - Don full PPE - Verify fume hood function node_handle 2. Handling & Use - Work in fume hood - Avoid inhalation/contact - Keep away from ignition sources node_prep->node_handle node_spill Spill Response (See Emergency Protocol) node_handle->node_spill node_decon 3. Decontamination - Clean work area - Decontaminate equipment node_handle->node_decon node_waste 4. Waste Collection - Segregate waste - Use labeled, sealed containers node_decon->node_waste node_dispose 5. Disposal - Follow institutional & local regulations - Arrange for chemical waste pickup node_waste->node_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucinol
Reactant of Route 2
L-Leucinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.